Carbazole D8
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOBWOGCFQCDNV-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3N2)[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Carbazole-d8: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental methodologies related to Carbazole-d8. This deuterated analogue of carbazole (B46965) serves as a crucial tool in various scientific and industrial fields, from materials science to analytical chemistry.
Introduction
Carbazole-d8 is a deuterated form of carbazole, an aromatic heterocyclic organic compound. It consists of a central five-membered nitrogen-containing ring fused to two six-membered benzene (B151609) rings. In Carbazole-d8, the eight hydrogen atoms on the benzene rings are replaced with deuterium (B1214612) atoms.[1][2][3] This isotopic substitution imparts unique properties that make it invaluable for specific research applications, including fluorescence studies, organic electronics, and as an isotopic label for tracing reaction mechanisms.[1][3][4] Furthermore, its distinct mass and spectroscopic signature enhance analytical sensitivity and specificity, making it an excellent internal standard for quantitative analysis.
Chemical Structure
The fundamental structure of Carbazole-d8 is that of carbazole, with deuterium atoms substituting for hydrogen at positions 1 through 8. The nitrogen atom at position 9 retains its hydrogen atom.
-
IUPAC Name: 1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole[5]
-
Molecular Formula: C₁₂HD₈N[6]
-
SMILES: [2H]c1c([2H])c([2H])c2c([nH]c3c([2H])c([2H])c([2H])c([2H])c23)c1[2H][5]
Physicochemical Properties
The substitution of hydrogen with deuterium results in a higher molecular weight for Carbazole-d8 compared to its non-deuterated counterpart. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 38537-24-5 | [6][7] |
| Molecular Weight | 175.25 g/mol | [7][9] |
| Exact Mass | 175.12371 u | [5][7] |
| Appearance | Off-white to light brown solid powder | [4][8] |
| Melting Point | 243 - 247 °C | [10] |
| Boiling Point | 355.0 ± 11.0 °C at 760 mmHg | [8] |
| Density | 1.2 ± 0.1 g/cm³ | [8] |
| LogP | 3.72 | [8] |
| Solubility | Insoluble in water, soluble in organic solvents. | [4] |
Spectroscopic Properties
Isotopic labeling with deuterium significantly alters the spectroscopic signature of the molecule, which is fundamental to its application.
Mass Spectrometry
In mass spectrometry, Carbazole-d8 is easily distinguished from unlabeled carbazole due to the mass difference. The molecular ion peak for Carbazole-d8 appears at a higher mass-to-charge ratio (m/z) of approximately 175, compared to 167 for carbazole.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is a critical technique for determining the isotopic purity of Carbazole-d8 by analyzing the relative intensities of the deuterated and non-deuterated molecular ion peaks.[7]
Vibrational Spectroscopy (IR and Raman)
The most significant effect of deuteration in the infrared (IR) and Raman spectra is the shift of the C-H vibrational modes. The C-H stretching vibrations typically found in the 3000-3100 cm⁻¹ region are shifted to a lower frequency range of 2200-2300 cm⁻¹ for the C-D stretching vibrations, owing to the increased reduced mass of the C-D bond.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a ¹H NMR spectrum, the signals corresponding to the aromatic protons are absent, simplifying the spectrum significantly. The only proton signal observed would be that of the N-H group.
-
¹³C NMR: The signals of the deuterated carbon atoms appear as multiplets (typically triplets) due to one-bond carbon-deuterium (¹J C-D) coupling. Additionally, a slight upfield shift (isotope effect) is observed for the resonances of the deuterated carbons.[7]
-
²H NMR: Deuterium NMR directly probes the deuterium atoms, providing a direct way to confirm the positions and extent of deuteration.
| Spectroscopic Technique | Key Feature for Carbazole-d8 |
| Mass Spectrometry (MS) | Molecular ion peak at m/z ≈ 175 (M+8 compared to carbazole) |
| Infrared (IR) Spectroscopy | C-D stretching vibrations observed in the 2200-2300 cm⁻¹ range[7] |
| ¹H NMR Spectroscopy | Absence of aromatic proton signals; presence of N-H proton signal |
| ¹³C NMR Spectroscopy | Multiplet signals for deuterated carbons due to C-D coupling; upfield isotope shift[7] |
Experimental Protocols
Synthesis of Carbazole-d8
A common method for synthesizing Carbazole-d8 is through an isotopic exchange reaction using heavy water (D₂O).[7]
Objective: To achieve a high degree of deuteration on the carbazole ring system.
Materials:
-
Carbazole (30 g)
-
Cyclohexane (30 mL)
-
Trifluoroacetic anhydride (B1165640) (20 g)
-
Heavy water (D₂O, 80 g)
-
250 mL reactor
Procedure:
-
Add carbazole, cyclohexane, trifluoroacetic anhydride, and heavy water to the 250 mL reactor.[6]
-
Seal the reactor and heat it to 240°C.[6]
-
Maintain the temperature and stir the reaction mixture for 24 hours.[6]
-
After 24 hours, cool the reactor and isolate the product.
-
Analyze the degree of deuteration using GC-MS. A single cycle can yield a deuteration level of approximately 79%.[6][7]
-
To achieve higher isotopic purity (e.g., >98%), the reaction can be repeated. Up to four cycles can yield a deuteration degree of 99%.[6][7]
Isotopic Purity Determination via GC-MS
Objective: To quantify the isotopic enrichment of Carbazole-d8.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the synthesized Carbazole-d8 in a suitable solvent (e.g., toluene). Create a series of calibration solutions with known concentrations. If used as an internal standard, a stock solution is added to both calibration standards and unknown samples.
-
GC Separation: Inject the sample into a gas chromatograph. The GC column separates Carbazole-d8 from any remaining non-deuterated or partially deuterated carbazole and other impurities based on their chromatographic properties.
-
MS Detection: The eluent from the GC column is introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio.
-
Data Analysis:
-
Acquire the mass spectrum for the chromatographic peak corresponding to carbazole.
-
Identify the molecular ion peaks for unlabeled carbazole (m/z ≈ 167) and Carbazole-d8 (m/z ≈ 175).
-
Calculate the isotopic purity by determining the relative intensities of these peaks. The purity is often expressed as "atom % D".
-
Applications
The unique properties of Carbazole-d8 make it a valuable material in several advanced applications:
-
Organic Electronics: Deuterium-labeled carbazole is used in the synthesis of organic semiconductors for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][3] The C-D bond is stronger than the C-H bond, which can lead to increased stability and longevity of the devices. It also allows for detailed studies of charge transport and exciton (B1674681) dynamics.[1][3]
-
Fluorescence and Photophysics: The deuterium atoms alter the vibrational modes of the molecule, which can influence non-radiative decay pathways of excited states. This makes Carbazole-d8 a useful tool for studying fluorescence lifetimes, quantum yields, and energy transfer processes.[1][3][4]
-
Reaction Mechanism Studies: As a valuable isotopic label, Carbazole-d8 allows researchers to trace the movement of atoms and identify intermediates in complex chemical transformations, providing a deeper understanding of organic reaction mechanisms.[1][3][4]
-
Analytical Standard: Due to its distinct mass, Carbazole-d8 is an excellent internal standard for the quantitative analysis of carbazole and its derivatives in complex matrices, such as environmental samples or crude oil. It helps to correct for sample loss during preparation and instrumental variability.
References
- 1. What is the use of Carbazole-d8_Chemicalbook [chemicalbook.com]
- 2. Carbazole-d8 | 38537-24-5 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. clearsynthdeutero.com [clearsynthdeutero.com]
- 5. Carbazole-d8,NH | CAS 38537-24-5 | LGC Standards [lgcstandards.com]
- 6. Carbazole-d8 synthesis - chemicalbook [chemicalbook.com]
- 7. Carbazole D8 | 38537-24-5 | Benchchem [benchchem.com]
- 8. Carbazole-d8 (carbazole-d8) | bioactive compound | CAS 38537-24-5 | Buy Carbazole-d8 (carbazole-d8) from Supplier InvivoChem [invivochem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Technical Guide to the Physical Properties of Carbazole-d8
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the core physical properties of Carbazole-d8, focusing on its melting and boiling points. It includes standardized experimental protocols for the determination of these properties and a workflow visualization to guide laboratory procedures.
Introduction
Carbazole-d8 (1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole) is the deuterated analog of carbazole, an aromatic heterocyclic organic compound. With a molecular weight of 175.26 g/mol , it serves as a valuable tool in various scientific applications, including as an internal standard in mass spectrometry-based analysis and in the synthesis of organic light-emitting diodes (OLEDs). The substitution of hydrogen with deuterium (B1214612) can subtly influence its physicochemical properties and metabolic pathways, making precise characterization essential for its application in drug development and materials science.
Physical Properties
The melting and boiling points of Carbazole-d8 are critical parameters for its purification, handling, and application. These properties are comparable to its non-deuterated counterpart, Carbazole, with minor variations attributable to the isotopic labeling. A summary of these quantitative data is presented below.
| Property | Carbazole-d8 | Carbazole (non-deuterated) |
| Melting Point | 243 °C[1][2] | 246 °C[3] |
| Boiling Point | 355.0 ± 11.0 °C (at 760 mmHg) | 354.8 °C (at 760 mmHg)[3][4] |
| Molecular Formula | C₁₂HD₈N | C₁₂H₉N[3] |
| Molecular Weight | 175.26 g/mol [5] | 167.21 g/mol [3] |
| Appearance | White to light yellow powder/crystal[1][2] | White crystals/plates[4] |
Experimental Protocols
Accurate determination of melting and boiling points requires standardized methodologies. The following protocols outline common laboratory procedures for characterizing solid organic compounds like Carbazole-d8.
3.1 Melting Point Determination (Capillary Method)
This method is based on heating a small sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Glass capillary tubes (one end sealed)
-
Thermometer
-
Sample of Carbazole-d8 (finely powdered and dry)
Procedure:
-
Sample Preparation: Crush a small amount of Carbazole-d8 into a fine powder. Tap the open end of a capillary tube into the powder to collect a small sample.[6]
-
Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 1-2 mm.[7]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[6]
-
Heating: Begin heating the block. A rapid heating rate can be used for an initial approximate determination. For an accurate measurement, cool the apparatus and begin heating again slowly, at a rate of about 1-2°C per minute, when the temperature is 15-20°C below the expected melting point.[6]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely liquefied (T2). The melting point is reported as the range T1-T2.
3.2 Boiling Point Determination (Micro Method)
For solids that can be melted without decomposition, the boiling point can be determined using a micro method, which is suitable for small sample quantities. The Thiele tube method is a common and effective approach.[8]
Apparatus:
-
Thiele tube or oil bath
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil (e.g., mineral oil or liquid paraffin)[9]
-
Sample of Carbazole-d8
Procedure:
-
Sample Preparation: Place a small amount of Carbazole-d8 into the small test tube, enough to form a liquid column of about 1-2 cm upon melting.
-
Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the sample.[8][10]
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8]
-
Heating: Immerse the assembly in a Thiele tube filled with heating oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently.[8]
-
Observation: As the temperature rises, the sample will melt and then begin to boil. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the inverted capillary tube.[10]
-
Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[10]
Visualization of Experimental Workflow
The logical flow for the physical characterization of Carbazole-d8 can be visualized as follows. This workflow ensures a systematic approach from sample acquisition to final data reporting.
Caption: Workflow for Physical Property Determination of Carbazole-d8.
References
- 1. Carbazole-1,2,3,4,5,6,7,8-d8 | 38537-24-5 | TCI AMERICA [tcichemicals.com]
- 2. Carbazole-1,2,3,4,5,6,7,8-d8 | 38537-24-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. chemcess.com [chemcess.com]
- 4. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbazole-d8 (carbazole-d8) | bioactive compound | CAS 38537-24-5 | Buy Carbazole-d8 (carbazole-d8) from Supplier InvivoChem [invivochem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. davjalandhar.com [davjalandhar.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
A Technical Guide to the Solubility of Carbazole-d8 in Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility of Carbazole-d8 in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative data, outlines detailed experimental methodologies for solubility determination, and presents a logical workflow for applying this critical data.
Core Executive Summary
Carbazole-d8, the deuterated analog of carbazole (B46965), is a crucial compound in various research applications, including as an internal standard in analytical chemistry and in the study of reaction mechanisms and metabolic pathways. Understanding its solubility is paramount for accurate experimental design, formulation development, and ensuring the integrity of research outcomes. This guide consolidates the currently available solubility data for Carbazole-d8 and its non-deuterated counterpart, Carbazole, to provide a practical resource for laboratory use. While specific quantitative data for Carbazole-d8 is limited, the solubility of carbazole serves as a strong proxy, given that deuteration typically has a minimal effect on solubility.
Solubility Data
The solubility of a compound is dependent on the physicochemical properties of both the solute and the solvent, as well as on temperature and pressure. The following tables summarize the available solubility data for Carbazole-d8 and unlabeled Carbazole in a range of common organic solvents.
Table 1: Quantitative and Qualitative Solubility of Carbazole-d8
| Solvent | Solubility | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | ~83.33 mg/mL (~475.5 mM)[1] | Not Specified | Quantitative data. |
| Acetone | Soluble[2] | Not Specified | Qualitative data. |
| Ethanol | Sparingly soluble[2] | Not Specified | Qualitative data. |
| Water | Practically insoluble, or insoluble[2] | Not Specified | Qualitative data. |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.08 mg/mL (11.87 mM)[1] | Not Specified | This is a formulation for in vivo studies and not a pure organic solvent.[1] |
Table 2: Qualitative Solubility of Unlabeled Carbazole (9H-Carbazole)
| Solvent | Solubility | Temperature | Notes |
| Acetone | Soluble[3] | Not Specified | - |
| Benzene | Soluble (especially at high temperature)[3][4] | Not Specified | - |
| Chloroform | Soluble[3] | Not Specified | - |
| Pyridine | Soluble[3] | Not Specified | - |
| Toluene | Higher solubility[4] | Not Specified | Non-polar solvent.[4] |
| Methanol | More soluble[4] | Not Specified | Polar organic solvent.[4] |
| Ethanol | Slightly soluble[3] | Not Specified | - |
| Ether | Slightly soluble[3] | Not Specified | - |
| Glacial Acetic Acid | Soluble[3] | Not Specified | - |
| Carbon Disulfide | Soluble[3] | Not Specified | - |
| Furfural | Soluble[3] | Not Specified | - |
| N,N-Dimethylformamide (DMF) | High solubility[5][6] | Not Specified | The high solubility is attributed to intermolecular hydrogen bonding.[5][6] |
| Water | Insoluble[3] | Not Specified | - |
Experimental Protocols for Solubility Determination
While specific, detailed experimental protocols for Carbazole-d8 solubility were not found in the initial search, a standard and reliable method for determining the solubility of a crystalline solid like Carbazole-d8 in an organic solvent is the isothermal shake-flask method. The following is a generalized protocol based on established laboratory practices.
Isothermal Shake-Flask Method
Objective: To determine the saturation solubility of Carbazole-d8 in a given organic solvent at a specific temperature.
Materials:
-
Carbazole-d8 (solid)
-
Selected organic solvent(s) of high purity
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with airtight caps (B75204) (e.g., screw-cap glass vials)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid Carbazole-d8 to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the incubator for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of Carbazole-d8.
-
Prepare a calibration curve using standard solutions of Carbazole-d8 of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This concentration represents the solubility of Carbazole-d8 in the solvent at the specified temperature.
-
The solubility can be expressed in various units, such as mg/mL, g/L, or molarity (mol/L).
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for determining and applying Carbazole-d8 solubility data.
Caption: Workflow for Carbazole-d8 Solubility Determination and Application.
This guide provides a foundational understanding of Carbazole-d8 solubility. It is important to note that for critical applications, experimental verification of solubility under the specific conditions of your experiment is highly recommended.
References
- 1. Carbazole-d8 (carbazole-d8) | bioactive compound | CAS 38537-24-5 | Buy Carbazole-d8 (carbazole-d8) from Supplier InvivoChem [invivochem.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. Carbazole | 86-74-8 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]
Spectroscopic Data of Carbazole-d8: An In-depth Technical Guide
This guide provides a comprehensive overview of the key spectroscopic data for deuterated carbazole (B46965) (Carbazole-d8), a critical isotopically labeled compound for researchers, scientists, and drug development professionals. The information presented herein is essential for the accurate identification, quantification, and structural elucidation of this important molecule in various scientific applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the successful deuteration and determining the isotopic purity of Carbazole-d8.
Proton (¹H) and Deuterium (B1214612) (²H) NMR
In the ¹H NMR spectrum of fully deuterated Carbazole-d8, the aromatic proton signals observed in the spectrum of unlabeled carbazole are expected to be absent. The presence of any residual proton signals would indicate incomplete deuteration.
Conversely, the ²H NMR spectrum provides direct evidence of deuterium incorporation. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR.[1] The signals are typically broader due to the quadrupolar nature of the deuterium nucleus. The integration of these signals allows for the quantification of deuterium at each position.[1]
Table 1: Predicted ²H NMR Chemical Shifts for Carbazole-d8
| Position | Predicted Chemical Shift (δ, ppm) |
| D1, D8 | ~8.1 |
| D4, D5 | ~7.5 |
| D2, D7 | ~7.4 |
| D3, D6 | ~7.2 |
Note: These predicted values are based on the typical ¹H NMR chemical shifts of carbazole and may vary slightly depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR
The ¹³C NMR spectrum of Carbazole-d8 offers valuable insights into the carbon skeleton and the extent of deuteration. A key feature is the splitting of carbon signals due to one-bond carbon-deuterium coupling (¹J C-D). Carbons directly bonded to deuterium will appear as multiplets, typically triplets, following the 2nI+1 rule where I=1 for deuterium.[1] Furthermore, an isotopic effect can be observed as a slight upfield shift in the chemical shifts of the deuterated carbons compared to their protonated counterparts.
Table 2: ¹³C NMR Spectroscopic Data for Carbazole and Expected Data for Carbazole-d8
| Position | Carbazole ¹³C Chemical Shift (δ, ppm) | Expected Carbazole-d8 ¹³C Signal |
| C1, C8 | 110.8 | Triplet, upfield shifted |
| C2, C7 | 125.8 | Triplet, upfield shifted |
| C3, C6 | 118.8 | Triplet, upfield shifted |
| C4, C5 | 120.3 | Triplet, upfield shifted |
| C4a, C4b | 122.8 | Singlet |
| C8a, C9a | 139.9 | Singlet |
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy is highly sensitive to isotopic substitution. The increased mass of deuterium compared to hydrogen leads to a predictable shift of vibrational frequencies to lower wavenumbers.
Infrared (IR) Spectroscopy
The most significant change in the IR spectrum of Carbazole-d8 compared to carbazole is the shift of the C-H stretching vibrations. The aromatic C-H stretching bands, typically found in the 3100-3000 cm⁻¹ region, are replaced by C-D stretching vibrations at significantly lower frequencies, generally in the 2300-2200 cm⁻¹ range.[1] The N-H stretching vibration is expected to remain largely unaffected.
Raman Spectroscopy
Similar to IR spectroscopy, the Raman spectrum of Carbazole-d8 will exhibit a shift in the C-H vibrational modes to lower frequencies upon deuteration. Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds, and can be used to further confirm the deuteration of the aromatic rings.
Table 3: Key Vibrational Frequencies for Carbazole and Predicted Frequencies for Carbazole-d8
| Vibrational Mode | Carbazole (Typical Wavenumber, cm⁻¹) | Carbazole-d8 (Predicted Wavenumber, cm⁻¹) |
| Aromatic C-H Stretch | ~3050 | N/A |
| Aromatic C-D Stretch | N/A | ~2260 |
| N-H Stretch | ~3419[2] | ~3419 |
| Aromatic C-C Stretch | 1600-1450 | Similar with slight shifts |
| C-H Out-of-Plane Bend | ~750 | N/A |
| C-D Out-of-Plane Bend | N/A | Lower frequency than C-H bend |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and isotopic purity of Carbazole-d8.
The electron ionization (EI) mass spectrum of Carbazole-d8 will show a molecular ion peak (M⁺) at m/z 175, corresponding to the molecular weight of C₁₂HD₈N.[1] This is 8 mass units higher than the molecular ion of unlabeled carbazole (m/z 167). The fragmentation pattern of aromatic compounds often involves the loss of small neutral molecules. For carbazole, a notable fragment is observed at m/z 139, corresponding to the loss of HCN. A similar fragmentation pathway can be expected for Carbazole-d8.
Table 4: Mass Spectrometry Data for Carbazole-d8
| Parameter | Value |
| Molecular Formula | C₁₂HD₈N |
| Molecular Weight | 175.26 g/mol [3] |
| Theoretical Monoisotopic Mass | 175.1237 u |
| Major Fragment (M-HCN) | m/z 147 (Expected) |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of Carbazole-d8 in a suitable non-deuterated solvent (e.g., chloroform, acetone) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid issues with shimming.
²H NMR Acquisition:
-
Use a high-field NMR spectrometer equipped with a deuterium probe.
-
Acquire the spectrum unlocked, as a deuterated solvent is not used for locking.
-
Shim the magnetic field using the proton signal of the solvent.
-
Set the spectral width to cover the expected chemical shift range of aromatic deuterons.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as the deuterium signal is inherently weaker than the proton signal.
¹³C NMR Acquisition:
-
Use a high-field NMR spectrometer.
-
Acquire the spectrum with proton decoupling to simplify the spectrum and enhance sensitivity.
-
A longer acquisition time and a higher number of scans are typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
FT-IR Spectroscopy
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of Carbazole-d8 in a volatile organic solvent (e.g., methylene (B1212753) chloride or acetone).
-
Apply a drop of the solution onto a KBr or NaCl salt plate.
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
Data Acquisition:
-
Record a background spectrum of the clean salt plate.
-
Place the sample plate in the spectrometer and acquire the sample spectrum.
-
The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).
Raman Spectroscopy
Sample Preparation:
-
Place a small amount of the crystalline Carbazole-d8 powder onto a microscope slide or into a capillary tube.
Data Acquisition:
-
Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
Focus the laser beam onto the sample.
-
Collect the scattered light and disperse it onto a detector.
-
The spectral range should be set to observe the key vibrational modes, including the C-D stretching region.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of Carbazole-d8 in a suitable volatile solvent (e.g., toluene (B28343) or isooctane).[]
-
If used as an internal standard, add a known amount to the sample solution.[]
Data Acquisition:
-
Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
The GC will separate Carbazole-d8 from any impurities.
-
The MS will detect the ions and generate a mass spectrum.
-
Set the mass spectrometer to scan a mass range that includes the molecular ion of Carbazole-d8 (m/z 175) and its expected fragments.
Visualizations
The following diagrams illustrate key workflows in the analysis of Carbazole-d8.
Caption: Workflow for the comprehensive spectroscopic analysis of Carbazole-d8.
Caption: General workflow for the synthesis and purification of Carbazole-d8.
References
An In-depth Technical Guide to the Synthesis and Purification of Carbazole-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Carbazole-d8 (1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole), an isotopically labeled aromatic heterocyclic compound. This document details the prevalent synthesis routes, purification strategies, and analytical characterization, making it an essential resource for professionals in organic synthesis, medicinal chemistry, and materials science. Carbazole-d8 serves as a crucial tool in various research applications, including as an internal standard in analytical chemistry, a tracer in metabolic studies, and in the development of organic electronic devices.[1]
Physicochemical Properties and Data
Carbazole-d8 is a deuterated analog of carbazole (B46965) where eight hydrogen atoms on the aromatic rings have been replaced with deuterium (B1214612). This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, a key feature for its application in mass spectrometry-based assays.[2]
| Property | Value | Reference |
| CAS Number | 38537-24-5 | [2][3] |
| Molecular Formula | C₁₂HD₈N | [4] |
| Molecular Weight | 175.26 g/mol | [2][4] |
| Exact Mass | 175.12371 u | [2][3] |
| Isotopic Purity | Typically ≥98 atom % D | [2] |
| Chemical Purity | ≥95% (CP) | |
| Appearance | Colorless to light yellow solid | [5] |
| Solubility | Soluble in aromatic hydrocarbon solvents (e.g., benzene, dichloromethane), insoluble in water. | [5] |
Synthesis of Carbazole-d8
The most common and efficient method for the synthesis of Carbazole-d8 is through hydrogen-deuterium exchange (H/D exchange) reactions on unlabeled carbazole. This approach leverages the direct replacement of protium (B1232500) (¹H) with deuterium (²H) atoms on the aromatic scaffold.
Hydrogen-Deuterium Exchange with Heavy Water and Trifluoroacetic Anhydride
A widely cited method involves the reaction of carbazole with heavy water (D₂O) in the presence of trifluoroacetic anhydride.[2][4] This reaction is typically carried out at elevated temperatures in a sealed reactor.
Reaction Scheme:
References
A Technical Guide to the Deuteration of Carbazole to Carbazole-d8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the synthesis of Carbazole-d8, a deuterated form of carbazole (B46965). The incorporation of deuterium (B1214612) into the carbazole structure offers enhanced stability and unique properties valuable in various scientific and industrial applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as an internal standard in analytical chemistry.[1][2][3] This document details various synthetic protocols, presents quantitative data for comparison, and provides visual representations of the experimental workflows.
Synthetic Strategies for Carbazole Deuteration
The preparation of Carbazole-d8 primarily involves the exchange of hydrogen atoms with deuterium atoms on the carbazole ring. This is typically achieved through isotopic exchange reactions using a deuterium source, such as heavy water (D₂O) or deuterium gas (D₂), often facilitated by a catalyst. The most common approaches are acid-catalyzed and transition metal-catalyzed deuteration.
Acid-Catalyzed Deuteration
Acid-catalyzed methods are a straightforward approach to achieving high levels of deuteration. These reactions typically employ a strong acid catalyst in the presence of a deuterium source.
One common method involves the use of trifluoroacetic anhydride (B1165640) and heavy water.[4][5] Another approach utilizes trifluoromethanesulfonic acid with deuterated water. These methods are effective but can require high temperatures and repeated cycles to achieve high isotopic purity.[4][5]
Transition Metal-Catalyzed Deuteration
Transition metal catalysis offers an alternative route for the deuteration of carbazoles, often under milder reaction conditions and with high selectivity. Various catalytic systems have been developed for this purpose.
A novel method utilizes an iridium/silver-based catalyst system with D₂O as the deuterium source.[6][7][8] This approach leverages a directing group to achieve isotopic incorporation and has been successfully applied to the late-stage functionalization of complex molecules.[6][7] Another effective method employs Ruthenium nanocatalysts with D₂ or T₂ gas as the isotopic source.[6]
Comparative Analysis of Deuteration Methods
The choice of deuteration method depends on factors such as desired isotopic purity, scalability, cost, and tolerance to functional groups. The following table summarizes the quantitative data from various reported methods.
| Method | Catalyst/Reagents | Deuterium Source | Temperature | Time | Deuteration Level (Single Cycle) | Overall Yield | Isotopic Purity (After Multiple Cycles) | Reference |
| Acid-Catalyzed (Method 1) | Trifluoroacetic anhydride | D₂O | 240°C | 24 h | ~79% | 97% | 99% (after 4 cycles) | [4][5] |
| Acid-Catalyzed (Method 2) | Trifluoromethanesulfonic acid | D₂O | - | - | - | - | "very pure" | |
| Transition Metal-Catalyzed (Ir/Ag) | [Cp*IrCl₂]₂ / AgNTf₂ | D₂O | 100°C | 20 h | up to 95% | - | - | [7][8] |
| Transition Metal-Catalyzed (Ru) | Ruthenium nanocatalysts | D₂ gas | - | - | High isotope uptakes | - | - | [6] |
Data not available is denoted by "-".
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol for Acid-Catalyzed Deuteration with Trifluoroacetic Anhydride
This protocol is adapted from a patented synthesis method.[5]
Materials:
-
Carbazole (30 g)
-
Cyclohexane (30 mL)
-
Trifluoroacetic anhydride (20 g)
-
Heavy water (D₂O, 80 g)
Procedure:
-
In a 250 mL reactor, combine carbazole, cyclohexane, trifluoroacetic anhydride, and heavy water.
-
Seal the reactor and heat to 240°C with stirring for 24 hours.
-
After the reaction is complete, cool the reactor and analyze the degree of deuteration using GC-MS. A single cycle is reported to achieve approximately 79% deuteration.[4][5]
-
To achieve higher isotopic purity, the reaction can be repeated. After four cycles, a deuteration degree of 99% and a yield of 97% (24.3 g) can be obtained.[5]
General Protocol for Iridium/Silver-Catalyzed Deuteration
This general method is described for the deuteration of indoles and carbazoles.[8]
Materials:
-
Carbazole substrate (0.23 mmol)
-
[Cp*IrCl₂]₂ (5 mol %)
-
AgNTf₂ (20 mol %)
-
1,2-Dichloroethane (DCE, 917 μL)
-
Heavy water (D₂O, 83 μL, 20 equiv)
Procedure:
-
To a reaction tube, add the carbazole substrate, [Cp*IrCl₂]₂, and AgNTf₂.
-
Seal the reaction tube with a Teflon-lined screw cap, evacuate, and purge with N₂ (3 cycles).
-
Under a nitrogen atmosphere, add 1,2-DCE and D₂O using a syringe.
-
Seal the reaction tube with parafilm and allow it to stir at 100°C for 20 hours.
-
Monitor the reaction progress by TLC.
Visualizing the Process
The following diagrams illustrate the workflow and logic of the carbazole deuteration process.
Caption: General experimental workflow for the synthesis and purification of Carbazole-d8.
Caption: Simplified signaling pathways for acid- and metal-catalyzed deuteration of carbazole.
Characterization of Carbazole-d8
The successful synthesis and isotopic purity of Carbazole-d8 are confirmed using various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for determining the degree of deuteration. The mass spectrum of Carbazole-d8 will show a molecular ion peak at a higher mass-to-charge ratio (m/z) compared to the non-deuterated carbazole, reflecting the number of deuterium atoms incorporated.[4] The relative intensities of the isotopic peaks allow for accurate quantification of isotopic enrichment.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A significant reduction or absence of signals in the aromatic region confirms the replacement of hydrogen with deuterium.
-
²H NMR: Directly probes the deuterium atoms, providing information about their location on the carbazole ring.[4]
-
¹³C NMR: The signals of deuterated carbons appear as multiplets due to one-bond carbon-deuterium coupling (¹J_C-D).[4] A slight upfield shift (isotope effect) in the resonance of the attached carbon atom is also observed.[4]
-
-
Vibrational Spectroscopy (IR and Raman): The C-H stretching vibrations typically seen around 3100-3000 cm⁻¹ are shifted to a lower frequency range of 2300-2200 cm⁻¹ for the C-D stretching vibrations due to the increased reduced mass of the C-D bond.[4]
Conclusion
The deuteration of carbazole to yield Carbazole-d8 can be achieved through various effective methods, primarily categorized as acid-catalyzed and transition metal-catalyzed reactions. The choice of method will be dictated by the specific requirements of the research or application, including the desired level of deuteration, scale of the reaction, and economic considerations. The analytical techniques outlined are crucial for confirming the successful synthesis and ensuring the high isotopic purity required for demanding applications in materials science, drug development, and analytical research.
References
- 1. What is the use of Carbazole-d8_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Carbazole-d8 ( Carbazole-1,2,3,4,5,6,7,8-d 8 98atom%D ) Innovation for Organic Electronics and Advanced Research - Mesbah Energy [irisotope.com]
- 4. Carbazole D8 | 38537-24-5 | Benchchem [benchchem.com]
- 5. Carbazole-d8 synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Iridium/Silver-Catalyzed H/D Exchange for Perdeuteration of Indoles and Site-Selective Deuteration of Carbazoles: Application in Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Commercial Suppliers and Technical Guide for High-Purity Carbazole-d8
An In-depth Technical Resource for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of high-purity Carbazole-d8, a deuterated form of carbazole (B46965), for researchers, scientists, and professionals in drug development. This document details commercially available sources, key quantitative data, and experimental protocols for its application as an internal standard and tracer compound.
Carbazole-d8 (1,2,3,4,5,6,7,8-octadeuteriocarbazole) is a valuable tool in various scientific disciplines due to its isotopic stability and distinct mass difference from its non-deuterated counterpart. Its applications span quantitative mass spectrometry, metabolic studies, and environmental analysis.
Commercial Availability and Specifications
A range of chemical suppliers offer high-purity Carbazole-d8. The quality and specifications can vary between suppliers, making it crucial for researchers to select a product that meets the requirements of their specific application. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Product Name | CAS Number | Isotopic Purity (atom % D) | Chemical Purity | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | Carbazole-1,2,3,4,5,6,7,8-d8 | 38537-24-5 | ≥98 | ≥95% (CP) | 175.26 |
| Cambridge Isotope Laboratories, Inc. | Carbazole (ring-D8, 98%) | 38537-24-5 | 98 | 98% | 175.26 |
| BOC Sciences | carbazole-[d8] | 38537-24-5 | 98 | - | - |
| Tokyo Chemical Industry (TCI) | Carbazole-1,2,3,4,5,6,7,8-d8 | 38537-24-5 | >98.0 | >98.0% (GC) | 175.26 |
| LGC Standards | Carbazole (D8,98%) | 38537-24-5 | 98 | - | - |
| Benchchem | Carbazole D8 | 38537-24-5 | Typically ≥98 | - | 175.26 |
| Mesbah Energy Co. | Carbazole-d8 | - | High-purity | - | - |
| Chiron | Carbazole-d8 | 97960-57-1 | - | - | - |
Synthesis and Quality Control
The most common method for synthesizing Carbazole-d8 is through an isotopic exchange reaction.[1] This process typically involves reacting carbazole with a deuterium (B1214612) source, such as heavy water (D₂O), often in the presence of a catalyst like trifluoroacetic anhydride.[1] To achieve high isotopic enrichment (e.g., 99%), multiple reaction cycles may be necessary.[1]
The quality and purity of Carbazole-d8 are critical for its use in sensitive analytical applications. The primary analytical techniques used for quality control include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential for determining both chemical and isotopic purity.[1] It separates the deuterated compound from any non-deuterated or partially deuterated carbazole, and the mass spectrometer allows for precise quantification of deuterium incorporation by analyzing the mass-to-charge ratio (m/z) of the molecular ion.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR can be used to confirm the structure and assess the degree of deuteration. In ¹H NMR, the absence of signals in the aromatic region indicates successful deuterium substitution. In ¹³C NMR, the signals of deuterated carbons appear as multiplets due to one-bond carbon-deuterium coupling.[1]
Experimental Protocols and Applications
Carbazole-d8 serves as a critical tool in a variety of experimental contexts. Its primary utility lies in its ability to be distinguished from its endogenous, non-deuterated form by mass spectrometry.
Carbazole-d8 as an Internal Standard in Quantitative Mass Spectrometry
The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, injection volume, and ionization efficiency.
Detailed Experimental Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte (non-deuterated carbazole or a related compound) in a suitable organic solvent (e.g., methanol, acetonitrile, or toluene) at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of Carbazole-d8 in the same solvent at a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by spiking a known amount of the analyte stock solution into a matrix that mimics the study samples (e.g., plasma, urine, or environmental water).
-
To each calibration standard, add a fixed concentration of the Carbazole-d8 internal standard. A common practice is to use a concentration in the mid-range of the analyte's calibration curve.
-
-
Sample Preparation:
-
To each unknown sample, add the same fixed concentration of the Carbazole-d8 internal standard as was added to the calibration standards.
-
Perform the necessary sample extraction and cleanup procedures (e.g., solid-phase extraction, liquid-liquid extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the prepared calibration standards and samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Monitor the specific mass transitions for both the analyte and Carbazole-d8.
-
-
Data Analysis:
-
For each calibration standard and sample, calculate the peak area ratio of the analyte to the Carbazole-d8 internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Carbazole-d8 as a Tracer in Environmental and Metabolic Studies
Carbazole-d8 can be used as a tracer to study the fate and transport of carbazole and related compounds in environmental systems or their metabolism in biological systems.[2]
General Experimental Workflow:
-
Introduction of the Tracer: Introduce a known amount of Carbazole-d8 into the system of interest (e.g., a soil column, a bioreactor, or a laboratory animal).
-
Sample Collection: Collect samples from the system over time (e.g., water samples, tissue samples).
-
Sample Preparation: Extract and concentrate the analytes from the collected samples.
-
Analysis: Analyze the samples using a sensitive analytical technique, typically GC-MS or LC-MS/MS, to differentiate and quantify both the deuterated tracer and any non-deuterated compounds.
-
Data Interpretation: By tracking the concentration and transformation of Carbazole-d8 over time and in different parts of the system, researchers can elucidate transport pathways, degradation rates, and metabolic products.
Biological Significance of the Carbazole Moiety
While Carbazole-d8 itself is primarily used as an analytical tool, the carbazole structural motif is found in many biologically active natural products and synthetic compounds.[3][4] Carbazole derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4]
The metabolism of carbazole in biological systems is an important area of study. The cytochrome P450 (CYP) family of enzymes plays a key role in the biotransformation of carbazole and its derivatives.[5] Understanding these metabolic pathways is crucial for drug development and toxicology.
Conclusion
High-purity Carbazole-d8 is an indispensable tool for modern analytical and research laboratories. Its commercial availability from a variety of suppliers, coupled with well-established analytical methods for its quality control, ensures its reliable performance. The detailed experimental protocols provided in this guide for its use as an internal standard and a tracer compound will aid researchers in designing and executing robust and accurate experiments. Furthermore, an appreciation for the biological relevance of the carbazole core structure provides a broader context for its application in drug metabolism and related fields.
References
- 1. echemcom.com [echemcom.com]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of Carbazole-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for Carbazole-d8. The information is compiled from various safety data sheets (SDS) to ensure a comprehensive understanding for professionals in research and development.
Chemical Identification and Properties
Carbazole-d8 is the deuterated analogue of Carbazole, an aromatic heterocyclic compound. It is commonly used as an internal standard in analytical chemistry and as a research compound in various studies.[1][2]
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| Product Name | Carbazole-d8 |
| Synonyms | CARBAZOLE (RING-D8), Carbazole-1,2,3,4,5,6,7,8-d8, 9H-Carbazole-d8 |
| CAS Number | 38537-24-5[3][4][5] |
| Molecular Formula | C₁₂D₈HN[5] or C₁₂HD₈N[6] |
| Molecular Weight | 175.26 g/mol [3][5][7] |
| Appearance | White to light yellow or slightly grey crystalline powder.[4][6] |
Table 2: Physical and Chemical Properties Note: Some data is for the unlabeled form (Carbazole, CAS 86-74-8) as specific data for the deuterated form is not always available.
| Property | Value |
|---|---|
| Melting Point | 243 - 247 °C (for unlabeled form)[6] |
| Boiling Point | 355 °C (for unlabeled form)[2][6] |
| Solubility | Soluble in acetone, sparingly soluble in ethanol, and practically insoluble in water.[6] |
| Storage Temperature | Room temperature[3], some suppliers recommend +20°C[3] or under 25°C.[6] Store away from light and moisture.[8] |
Hazard Identification and Classification
Carbazole-d8 is classified as hazardous. It is crucial to understand its potential health and environmental effects before handling.
Table 3: Hazard Identification and Classification
| Category | Classification and Statements |
|---|---|
| GHS Signal Word | Warning [5][8] |
| Hazard Statements | H351: Suspected of causing cancer.[4][5] H373: May cause damage to organs through prolonged or repeated exposure.[4] H341: Suspected of causing genetic defects.[5] H410: Very toxic to aquatic life with long lasting effects.[4] H413: May cause long lasting harmful effects to aquatic life.[5][8] H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[7] |
| Precautionary Statements | P201 & P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[4][9] P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4] P273: Avoid release to the environment.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5] P308 + P313: IF exposed or concerned: Get medical advice/attention.[4][5] P391: Collect spillage.[4] P405: Store locked up.[5] P501: Dispose of contents/container to an approved waste disposal plant.[4][5] |
| Transport Information | UN Number: UN3077, Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (Carbazole-d8), Hazard Class: 9, Packing Group: III.[6] |
Safe Handling and Storage Protocols
Adherence to strict laboratory protocols is mandatory when working with Carbazole-d8 to minimize exposure and ensure safety.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[12]
-
Use a local exhaust system if handling indoors to control dust generation.[6]
A comprehensive set of PPE is required for handling Carbazole-d8.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification |
|---|---|
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10] |
| Skin Protection | Wear chemical-resistant, impervious gloves (inspected prior to use) and protective clothing. Fire/flame resistant clothing is also recommended.[10] |
| Respiratory Protection | If exposure limits are exceeded or dust is generated, use a full-face respirator with an appropriate particle filter (e.g., P95 or P100).[7][10] Respirators must be approved under government standards like NIOSH (US) or CEN (EU).[7] |
-
Avoid contact with skin and eyes.[10]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]
-
After handling, wash hands and face thoroughly. Do not eat, drink, or smoke in the handling area.[6]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[10]
-
Keep the container protected from light.[6]
-
Store locked up and apart from incompatible materials such as strong oxidizing agents and strong bases.[5][12]
Emergency and First Aid Procedures
Immediate and appropriate response is critical in the event of an accidental exposure or spill.
Table 5: First Aid Measures
| Exposure Route | First Aid Protocol |
|---|---|
| Inhalation | Move the victim into fresh air. If not breathing, give artificial respiration. Consult a physician.[7][10] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[7][10] |
| Eye Contact | Rinse thoroughly and cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Immediate medical attention is required.[6][10] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][7] |
-
Personal Precautions: Evacuate personnel to safe areas. Use personal protective equipment. Avoid dust formation and breathing dust/vapors.[7][10]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses.[7][10]
-
Containment and Cleanup: Pick up and arrange disposal without creating dust. Use spark-proof tools.[7][10] Keep in suitable, closed containers for disposal.[7]
Fire-Fighting and Disposal
Table 6: Fire-Fighting and Disposal Procedures
| Procedure | Details |
|---|---|
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] |
| Specific Hazards | Thermal decomposition can lead to the release of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6] |
| Fire-Fighter Protection | Wear a self-contained breathing apparatus for firefighting if necessary.[7][10] |
| Disposal | The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, or sewer systems.[10] Dispose of contents and container in accordance with local, regional, and national regulations.[6] |
Safe Handling Workflow
The following diagram illustrates the lifecycle and safe handling workflow for Carbazole-d8 within a laboratory setting.
Caption: Workflow for Safe Handling of Carbazole-d8 in a Lab Setting.
References
- 1. Carbazole-d8 | 38537-24-5 [chemicalbook.com]
- 2. Carbazole-d8 (carbazole-d8) | bioactive compound | CAS 38537-24-5 | Buy Carbazole-d8 (carbazole-d8) from Supplier InvivoChem [invivochem.com]
- 3. Carbazole-d8,NH | CAS 38537-24-5 | LGC Standards [lgcstandards.com]
- 4. Carbazole-1,2,3,4,5,6,7,8-d8 | 38537-24-5 | TCI AMERICA [tcichemicals.com]
- 5. Carbazole-1,2,3,4,5,6,7,8-d8 ≥98 atom % D, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. capotchem.cn [capotchem.cn]
- 8. Carbazole (ring-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-2134-0.1 [isotope.com]
- 9. Carbazole-1,2,3,4,5,6,7,8-d8 | 38537-24-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 10. echemi.com [echemi.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
Unveiling the Mass of Carbazole D8: A Technical Guide to Theoretical and Experimental Analysis
For researchers, scientists, and drug development professionals, precise molecular mass determination is a cornerstone of chemical analysis. This in-depth technical guide provides a comprehensive overview of the theoretical and experimental mass of Carbazole D8, a deuterated analog of carbazole. The document outlines the key mass characteristics, details a robust experimental protocol for its determination via high-resolution mass spectrometry, and presents a visual workflow to elucidate the analytical process.
Quantitative Mass Data Summary
The accurate determination of a molecule's mass is critical for its identification, purity assessment, and use in quantitative studies. For this compound, in which eight hydrogen atoms are replaced by deuterium, a heavier isotope, a significant mass shift is observed compared to its non-deuterated counterpart. The following table summarizes the key theoretical and commonly cited mass values for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₂HD₈N | [1] |
| Theoretical Monoisotopic Mass | 175.12371 u | [2] |
| Theoretical Exact Mass | 175.123713 g/mol | [1][3] |
| Molecular Weight | 175.25 - 175.26 g/mol | [4][5] |
Experimental Determination of Mass: A Detailed Protocol
The experimental verification of this compound's mass is typically achieved using high-resolution mass spectrometry (HRMS). This technique provides the high mass accuracy required to confirm the elemental composition and isotopic enrichment of the molecule.[6] The following protocol details a standard operating procedure for the accurate mass measurement of this compound using Direct Infusion Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS).[3]
1. Sample Preparation:
-
Solvent Selection: Prepare a stock solution of this compound in a high-purity solvent suitable for electrospray ionization, such as methanol (B129727), acetonitrile, or a mixture of methanol and water (50:50 v/v).[3][5]
-
Concentration: The final concentration for direct infusion should be approximately 5-10 µg/mL.[5] For a compound with the molecular weight of this compound, this ensures a stable ion beam and sufficient signal intensity.[3]
-
Filtration: To prevent clogging of the infusion line and ion source, filter the sample solution through a 0.45 µm syringe filter.[5]
-
Vial Selection: Use glass autosampler vials with screw caps (B75204) and PTFE/silicone septa to avoid contamination from plasticizers.[5]
2. Instrument Calibration and Setup:
-
Mass Calibration: Calibrate the mass spectrometer across the desired m/z range using a suitable calibration standard, such as Leucine-Enkephalin.[3] This can be done via direct infusion of the calibrant solution to ensure a stable ion beam.[3]
-
Ionization Mode: Select the appropriate ionization mode. For this compound, positive ion mode ([M+H]⁺) is typically used. The addition of 0.1% formic acid to the sample solution can aid in protonation.[3]
-
Instrument Parameters: Optimize the instrument settings, including resolution and sensitivity, according to the manufacturer's guidelines for accurate mass measurement. A minimum instrument resolution of 10,000 (FWHM) is recommended.[3]
3. Data Acquisition:
-
Direct Infusion: Introduce the prepared this compound sample into the mass spectrometer's ion source via a syringe pump at a constant flow rate.[3]
-
Data Recording: Acquire mass spectra in profile (continuum) mode to ensure accurate peak centroiding.[4] Record data over a sufficient period to obtain a stable signal and allow for the selection of high-quality scans for averaging.[2]
4. Data Analysis:
-
Peak Centroiding: The data system will determine the centroid of the peak corresponding to the [M+H]⁺ ion of this compound.
-
Mass Determination: The accurate mass is calculated based on the instrument's calibration.
-
Elemental Composition Confirmation: Use the accurate mass measurement to confirm the elemental composition (C₁₂HD₈N) of the molecule. The measured mass should be within a narrow error margin (typically < 5 ppm) of the theoretical exact mass.[2]
Experimental Workflow for Mass Determination
The following diagram illustrates the logical steps involved in the experimental determination of the accurate mass of this compound using direct infusion ESI-TOF MS.
This technical guide provides a foundational understanding of the theoretical and experimental mass of this compound. Adherence to the detailed experimental protocol is crucial for obtaining accurate and reliable data, which is paramount for the successful application of this deuterated compound in research and development.
References
- 1. Method for the Routine Determination of Accurate Masses by Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exact mass measurement on an electrospray ionization time-of-flight mass spectrometer: error distribution and selective averaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 4. rsc.org [rsc.org]
- 5. uib.no [uib.no]
- 6. Fiehn Lab - Accurate Mass [fiehnlab.ucdavis.edu]
Determining the Isotopic Enrichment of Carbazole-D8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic enrichment of Carbazole-D8, a deuterated analog of carbazole. Due to its unique properties, Carbazole-D8 is a valuable tool in various scientific and industrial fields, including fluorescence studies, organic electronics, and as an isotopic label for tracing reactions in organic synthesis.[1][2][3] Accurate determination of its isotopic purity is crucial for the reliability and reproducibility of experimental results.
Core Analytical Techniques
The primary methods for determining the isotopic enrichment of Carbazole-D8 are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages in the qualitative and quantitative analysis of deuterated compounds.
Mass Spectrometry (MS): MS is a powerful technique for determining isotopic purity by analyzing the mass-to-charge ratio (m/z) of ions. For Carbazole-D8, the incorporation of eight deuterium (B1214612) atoms results in a significant mass shift compared to its non-deuterated counterpart.[4] High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) and Orbitrap, are particularly well-suited for resolving and quantifying the isotopic distribution.[5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can be used to confirm the positions of isotopic labeling.[9] While ¹H NMR would show the absence of signals at the deuterated positions, ²H (Deuterium) NMR spectroscopy directly observes the deuterium nuclei, offering a quantitative measure of deuteration at specific sites.[4] A combined ¹H NMR and ²H NMR approach can provide a highly accurate determination of isotopic abundance.[10]
Quantitative Data Summary
The isotopic enrichment of Carbazole-D8 is a critical parameter, with commercially available standards typically boasting high purity. The synthesis process can be optimized to achieve near-complete deuteration.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂HD₈N | [4] |
| Molecular Weight | 175.26 g/mol | [4] |
| Theoretical Monoisotopic Mass (Carbazole) | 167.07350 u | [4] |
| Theoretical Monoisotopic Mass (Carbazole-D8) | 175.12371 u | [4] |
| Commercial Isotopic Purity | ≥98 atom % D | [1][4][11] |
| Deuteration Level (1 cycle of synthesis) | ~79% | [4] |
| Deuteration Level (4 cycles of synthesis) | ~99% | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of isotopic enrichment. Below are protocols for the recommended analytical techniques.
Protocol 1: Isotopic Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile compounds like Carbazole-D8.
1. Objective: To separate Carbazole-D8 from its non-deuterated and partially deuterated analogs and to quantify the isotopic enrichment.
2. Materials:
- Carbazole-D8 sample
- High-purity solvent (e.g., Toluene, Isooctane)
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Appropriate GC column for aromatic compound separation
3. Procedure:
- Sample Preparation: Dissolve a known amount of the Carbazole-D8 sample in a suitable high-purity solvent to a final concentration of approximately 1 µg/mL.
- GC-MS Instrument Setup:
- Injector: Set to a temperature of 250°C.
- Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- MS Transfer Line: Set to 280°C.
- Ion Source: Set to 230°C.
- MS Quadrupole: Set to 150°C.
- Acquisition Mode: Full scan mode to detect all ions and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
- Data Acquisition: Inject the sample onto the GC column. The compounds will separate based on their boiling points and interaction with the stationary phase. The eluting compounds will be ionized and their mass-to-charge ratios detected by the mass spectrometer.
- Data Analysis:
- Identify the peaks corresponding to Carbazole (m/z 167), and Carbazole-D8 (m/z 175), as well as any partially deuterated species.
- Integrate the peak areas for each isotopic species.
- Calculate the isotopic enrichment using the following formula:
- % Isotopic Enrichment = [Area(D8) / (Sum of Areas of all isotopic species)] x 100
Protocol 2: Isotopic Enrichment Analysis by High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS)
This technique is suitable for a wide range of compounds and provides high mass accuracy.[7][8][9]
1. Objective: To accurately determine the isotopic distribution of Carbazole-D8 using high-resolution mass spectrometry.
2. Materials:
- Carbazole-D8 sample
- Non-deuterated Carbazole standard
- High-purity LC-MS grade solvents (e.g., acetonitrile (B52724), water, methanol)
- High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) coupled to a Liquid Chromatograph
3. Procedure:
- Sample Preparation: Prepare solutions of the Carbazole-D8 sample and the non-deuterated standard in a suitable solvent at a concentration of approximately 100 µg/kg.[5]
- LC-MS Instrument Setup:
- LC Column: A C18 column is typically suitable.
- Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
- Flow Rate: 0.2-0.4 mL/min.
- Mass Spectrometer: Operate in positive ion electrospray ionization (ESI) mode.
- Acquisition Mode: Full scan mode with high resolution (>60,000).
- Data Acquisition: Inject the samples. The mass spectrometer will record the high-resolution mass spectra of the eluting peaks.
- Data Analysis:
- Extract the ion chromatograms for the theoretical exact masses of Carbazole (167.07350 u) and Carbazole-D8 (175.12371 u).[4]
- Analyze the mass spectrum of the Carbazole-D8 peak to determine the relative intensities of the ions corresponding to the fully deuterated, partially deuterated, and non-deuterated forms.
- Calculate the isotopic enrichment by comparing the integrated peak areas of each isotopologue.[7]
Protocol 3: Determination of Deuteration Site and Purity by NMR Spectroscopy
This protocol allows for the confirmation of the deuteration positions and provides a quantitative measure of isotopic enrichment.
1. Objective: To directly observe the deuterium atoms and quantify the level of deuteration at each position in the Carbazole-D8 molecule.
2. Materials:
- Carbazole-D8 sample
- Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6)
- NMR Spectrometer equipped with a deuterium probe
3. Procedure:
- Sample Preparation: Dissolve an appropriate amount of the Carbazole-D8 sample in the chosen deuterated NMR solvent.
- NMR Instrument Setup:
- Acquire a standard ¹H NMR spectrum to check for any residual proton signals in the aromatic region.
- Switch to the ²H channel and acquire a ²H NMR spectrum.
- Data Acquisition: Acquire the ²H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- Data Analysis:
- The chemical shifts in the ²H NMR spectrum will be nearly identical to those in the ¹H NMR spectrum of non-deuterated carbazole.[4]
- Integrate the signals in the ²H NMR spectrum. The total integral corresponds to the total amount of deuterium.
- If residual proton signals are observed in the ¹H NMR spectrum, the isotopic enrichment can be calculated by comparing the integrals of the corresponding signals in the ¹H and ²H spectra.[10]
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the analytical processes for determining the isotopic enrichment of Carbazole-D8.
References
- 1. What is the use of Carbazole-d8_Chemicalbook [chemicalbook.com]
- 2. clearsynthdeutero.com [clearsynthdeutero.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Carbazole D8 | 38537-24-5 | Benchchem [benchchem.com]
- 5. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 6. benchchem.com [benchchem.com]
- 7. almacgroup.com [almacgroup.com]
- 8. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbazole-1,2,3,4,5,6,7,8-d8 ≥98 atom % D, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Use of Carbazole-d8 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Carbazole-d8 as an internal standard in the quantitative analysis of carbazole (B46965) and its derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). This document includes detailed experimental protocols, data presentation, and visualizations to facilitate accurate and reproducible results in research, environmental monitoring, and drug development contexts.
Application Notes
Introduction to Carbazole and the Need for an Internal Standard
Carbazole and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds. They are of significant interest due to their presence as environmental contaminants, particularly as byproducts of incomplete combustion and industrial processes. In the pharmaceutical realm, the carbazole scaffold is a key structural motif in many biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antiviral, and neuroprotective activities.[1][2][3]
Accurate quantification of carbazoles in complex matrices such as soil, water, and biological tissues is crucial for both environmental risk assessment and pharmacokinetic studies in drug development. However, the analytical process, from sample extraction to instrumental analysis, is prone to variations that can affect the accuracy and precision of the results. The use of an internal standard (IS) is a widely accepted technique to correct for these variations.
Why Use Carbazole-d8 as an Internal Standard?
An ideal internal standard should be chemically and physically similar to the analyte of interest but distinguishable by the analytical instrument. Carbazole-d8, a deuterated analog of carbazole, is an excellent choice for an internal standard in GC-MS analysis for the following reasons:
-
Similar Physicochemical Properties: Carbazole-d8 has nearly identical properties to carbazole, including polarity, boiling point, and chromatographic retention time. This ensures that it behaves similarly during sample preparation (extraction, cleanup) and GC separation, effectively compensating for any analyte loss or degradation.
-
Co-elution with Analyte: Due to its similar properties, Carbazole-d8 co-elutes with carbazole from the GC column. This is advantageous as it ensures that both compounds experience the same conditions within the ion source of the mass spectrometer at the same time.
-
Mass Spectrometric Distinction: The mass spectrometer can easily distinguish between carbazole (molecular weight: 167.21 g/mol ) and Carbazole-d8 (molecular weight: 175.26 g/mol ) due to the mass difference of 8 atomic mass units (amu). This allows for selective detection and quantification of both the analyte and the internal standard without mutual interference.
-
Minimization of Matrix Effects: Complex sample matrices can enhance or suppress the ionization of the analyte in the MS source, leading to inaccurate quantification. As Carbazole-d8 is affected by these matrix effects in the same way as carbazole, the ratio of their signals remains constant, leading to more accurate results.
The use of a deuterated internal standard like Carbazole-d8 is a robust strategy to improve the accuracy, precision, and overall reliability of quantitative GC-MS methods for carbazole analysis.
Experimental Protocols
The following protocols provide a framework for the analysis of carbazole in environmental (soil/sediment) and biological (serum/plasma) samples using Carbazole-d8 as an internal standard. These are representative protocols and may require optimization for specific matrices and instrumentation.
Protocol 1: Analysis of Carbazole in Soil and Sediment Samples
1. Reagents and Materials:
-
Carbazole analytical standard
-
Carbazole-d8 internal standard
-
Hexane (B92381), Dichloromethane (B109758) (DCM), Acetone (pesticide residue grade or equivalent)
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) gel (for column chromatography cleanup)
-
Centrifuge tubes (50 mL, glass)
-
GC vials (2 mL, amber)
2. Preparation of Standards:
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve carbazole and Carbazole-d8 in a suitable solvent (e.g., dichloromethane) to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the carbazole stock solution. Spike each calibration standard with a constant concentration of the Carbazole-d8 internal standard (e.g., 1 µg/mL).
-
Internal Standard Spiking Solution: Prepare a solution of Carbazole-d8 at a known concentration (e.g., 1 µg/mL) to spike the samples.
3. Sample Preparation (Pressurized Liquid Extraction - PLE):
-
Homogenize and air-dry the soil/sediment sample. Sieve to remove large debris.
-
Weigh approximately 5-10 g of the dried sample into a PLE cell.
-
Spike the sample with a known amount of the Carbazole-d8 internal standard spiking solution.
-
Extract the sample using a pressurized liquid extractor with a suitable solvent system (e.g., dichloromethane or a mixture of hexane and acetone).[4]
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
Cleanup (if necessary): For complex matrices, a cleanup step using silica gel column chromatography may be required to remove interfering compounds.
-
Transfer the final extract to a GC vial for analysis.
4. GC-MS/MS Instrumental Parameters (Representative):
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp 1: 20 °C/min to 200 °C
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 min
-
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carbazole | 167 | 140 | 15 |
| 167 | 139 | 20 | |
| Carbazole-d8 | 175 | 146 | 15 |
| 175 | 144 | 20 |
Note: The specific ions and collision energies should be optimized for the instrument in use.
Protocol 2: Analysis of Carbazole in Human Serum/Plasma
1. Reagents and Materials:
-
Carbazole and Carbazole-d8 standards
-
Hexane, Ethyl Acetate (HPLC grade or higher)
-
Magnesium Sulfate (MgSO₄)
-
Microcentrifuge tubes (2 mL)
-
GC vials (2 mL, amber, with inserts)
2. Preparation of Standards:
-
Follow the same procedure as in Protocol 1, preparing stock and working standards in a solvent compatible with the extraction procedure (e.g., ethyl acetate).
3. Sample Preparation (Salting-Out Liquid-Liquid Extraction - LLE):
-
Pipette 100 µL of serum or plasma into a microcentrifuge tube.[5]
-
Spike the sample with a known amount of the Carbazole-d8 internal standard.
-
Add a salting-out agent, such as aqueous MgSO₄ (e.g., 37.5 wt%).[5]
-
Add 500 µL of an extraction solvent mixture (e.g., hexane/ethyl acetate, 4:1, v/v).[5]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean GC vial insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 50 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
4. GC-MS/MS Instrumental Parameters:
-
Use the same or similar GC-MS/MS parameters as described in Protocol 1. The oven temperature program may need to be adjusted based on the complexity of the biological matrix.
Data Presentation
Quantitative data from the GC-MS analysis should be summarized in clear and structured tables for easy interpretation and comparison.
Table 1: Representative GC-MS/MS Method Validation Parameters for Carbazole Analysis
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.02 ng/mL[5] |
| Limit of Quantification (LOQ) | 0.07 ng/mL |
| Accuracy (% Recovery) | 91.0% - 117%[5] |
| Precision (% RSD) | < 15% |
Note: These values are representative and should be determined for each specific method and matrix during validation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of carbazole using Carbazole-d8 as an internal standard.
References
- 1. mdpi.com [mdpi.com]
- 2. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Analysis of polyhalogenated carbazoles in sediment using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Carbazole-d8 in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Carbazole-d8 as an internal standard in the analysis of environmental samples. The methodologies outlined below are primarily focused on the quantification of carbazole (B46965), polycyclic aromatic hydrocarbons (PAHs), and polyhalogenated carbazoles (PHCZs) in complex matrices such as soil, sediment, and water.
Introduction
Carbazole-d8, a deuterated form of carbazole, is an excellent internal standard for isotope dilution mass spectrometry (IDMS) techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4][5] Its utility stems from its similar chemical and physical properties to the target analytes, allowing it to mimic the behavior of native compounds during sample preparation and analysis. This mimicry enables accurate correction for analyte losses during extraction, cleanup, and instrumental analysis, leading to highly precise and accurate quantification.[1] Carbazole-d8 is particularly valuable in the analysis of persistent organic pollutants (POPs) like PAHs and PHCZs, which are often present at trace levels in challenging environmental matrices.[6][7]
Logical Workflow for Environmental Sample Analysis
The general workflow for analyzing environmental samples for carbazole and related compounds using Carbazole-d8 as an internal standard involves several key stages, from sample collection to data analysis.
Figure 1. General workflow for the analysis of environmental samples using Carbazole-d8.
Application 1: Analysis of Polyhalogenated Carbazoles in Sediment
This protocol details the determination of PHCZs in sediment samples using Carbazole-d8 as a surrogate standard with analysis by GC-MS/MS.
Experimental Protocol
1. Sample Preparation and Extraction:
-
Weigh 5.0 g of freeze-dried and homogenized sediment sample into a pressurized liquid extraction (PLE) cell.
-
Spike the sample with a known amount of Carbazole-d8 solution (e.g., 10 ng in a suitable solvent).
-
Mix the sample with a drying agent like diatomaceous earth.
-
Perform pressurized liquid extraction using dichloromethane (B109758) (DCM) as the extraction solvent.[8]
-
Collect the extract and concentrate it to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
2. Extract Cleanup:
-
Prepare a solid-phase extraction (SPE) cartridge packed with Florisil.[8]
-
Condition the cartridge with an appropriate solvent, such as hexane.
-
Load the concentrated extract onto the SPE cartridge.
-
Elute interfering compounds with a non-polar solvent like hexane.
-
Elute the target PHCZs and Carbazole-d8 with a more polar solvent mixture, such as hexane:DCM.
-
Concentrate the final eluate to a final volume of 100 µL.
3. Instrumental Analysis (GC-MS/MS):
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for each target PHCZ and for Carbazole-d8.
-
Quantitative Data Summary
| Analyte | Spiked Concentration (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Detection (LOD) (ng/g) |
| 3,6-Dichlorocarbazole | 2.0 | 95.2 | 8.5 | 0.01 |
| 1,3,6-Trichlorocarbazole | 2.0 | 92.1 | 9.2 | 0.02 |
| 1,3,6,8-Tetrachlorocarbazole | 2.0 | 98.5 | 7.8 | 0.015 |
| Carbazole-d8 (Surrogate) | 2.0 | 85-115 (Acceptance Range) | < 15 | N/A |
Note: The data presented in this table is representative and may vary depending on the specific instrumentation and matrix characteristics.
Application 2: Analysis of Carbazole and PAHs in Water
This protocol describes the analysis of carbazole and various PAHs in water samples using Carbazole-d8 as an internal standard, followed by LC-MS/MS analysis.
Experimental Protocol
1. Sample Preparation and Extraction:
-
Collect a 1 L water sample in an amber glass bottle.
-
If residual chlorine is present, dechlorinate the sample by adding 80 mg of sodium thiosulfate.[9]
-
Spike the water sample with a known amount of Carbazole-d8 solution (e.g., 50 ng).
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the C18 cartridge with methanol (B129727) followed by deionized water.
-
Pass the entire water sample through the cartridge at a flow rate of approximately 10 mL/min.
-
After loading, dry the cartridge under vacuum.
2. Elution and Concentration:
-
Elute the retained analytes and Carbazole-d8 from the cartridge with a suitable solvent, such as a mixture of acetone (B3395972) and dichloromethane.
-
Pass the eluate through a sodium sulfate (B86663) drying column to remove any residual water.
-
Concentrate the eluate to a final volume of 200 µL under a gentle stream of nitrogen.
3. Instrumental Analysis (LC-MS/MS):
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for each target analyte and Carbazole-d8.
-
Quantitative Data Summary
| Analyte | Spiked Concentration (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) (ng/L) |
| Carbazole | 50 | 98.7 | 6.5 | 0.5 |
| Phenanthrene | 50 | 102.3 | 5.8 | 0.8 |
| Benzo[a]pyrene | 50 | 95.4 | 8.1 | 0.4 |
| Carbazole-d8 (Internal Standard) | 50 | 90-110 (Acceptance Range) | < 10 | N/A |
Note: The data presented in this table is representative and may vary depending on the specific instrumentation and matrix characteristics.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in the isotope dilution method for quantifying an analyte using Carbazole-d8.
References
- 1. Quantification of organic contaminants in urban stormwater by isotope dilution and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmental mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotope Dilution Mass Spectrometry for Highly Precise Determination of Dissolved Inorganic Carbon in Seawater Aiming at Climate Change Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of polyhalogenated carbazoles in sediment using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
Application Notes and Protocols: Carbazole-d8 as a Tracer in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole (B46965) and its derivatives are a class of aromatic heterocyclic compounds with diverse biological activities, ranging from anticancer to anti-inflammatory properties.[1][2][3] Understanding the metabolic fate of these compounds is crucial for drug development, toxicity assessment, and elucidating their mechanisms of action. Carbazole-d8, a deuterated analog of carbazole, serves as an invaluable tool in metabolic pathway studies. Its use as a stable isotope tracer allows for the precise tracking and quantification of carbazole and its metabolites in complex biological systems, overcoming challenges associated with background interference from endogenous compounds.[4][5][6] This document provides detailed application notes and experimental protocols for utilizing Carbazole-d8 as a tracer in both in vitro and in vivo metabolic pathway studies.
Principle of Isotope Tracing with Carbazole-d8
Stable isotope tracing with Carbazole-d8 relies on the mass difference between deuterium (B1214612) (²H) and hydrogen (¹H). When Carbazole-d8 is introduced into a biological system, its metabolic products will retain the deuterium label, resulting in a distinct mass shift that can be detected by mass spectrometry (MS). This allows for the unambiguous identification and quantification of carbazole-derived metabolites against the background of the endogenous metabolome. Carbazole-d8 is particularly useful as an internal standard in quantitative analyses due to its similar physicochemical properties to the unlabeled analyte, which helps to correct for variations in sample preparation and instrument response.[7]
Metabolic Pathways of Carbazole
The metabolism of carbazole is primarily mediated by the cytochrome P450 (CYP) family of enzymes, with CYP1A1, CYP1A2, and CYP3A4 playing significant roles.[8][9] The initial step often involves hydroxylation at various positions on the carbazole ring, followed by potential further oxidation or conjugation reactions.[5][8] Carbazole and its metabolites can also interact with the aryl hydrocarbon receptor (AhR) signaling pathway, a key regulator of xenobiotic metabolism.[4][10][11][12][13] Activation of the AhR by ligands like carbazole leads to the translocation of the AhR-ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) complex to the nucleus, where it binds to xenobiotic-responsive elements (XREs) in the DNA, inducing the expression of target genes, including CYP1A1.[10][11]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by Carbazole-d8.
Experimental Workflow for Carbazole-d8 Tracer Studies
A typical workflow for a metabolic study using Carbazole-d8 involves several key steps, from cell culture or animal treatment to data analysis.
Caption: General experimental workflow for Carbazole-d8 tracer studies.
Detailed Experimental Protocols
In Vitro Metabolism Study using Human Liver Microsomes
This protocol describes the investigation of Carbazole-d8 metabolism using human liver microsomes, which are rich in CYP enzymes.
Materials:
-
Carbazole-d8
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Methanol (B129727) (MeOH)
-
Water, LC-MS grade
-
Internal Standard (e.g., a structurally similar deuterated compound not expected to be a metabolite)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration, e.g., 0.5 mg/mL) and Carbazole-d8 (final concentration, e.g., 10 µM) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
In Vivo Metabolism Study in Mice
This protocol outlines a basic procedure for studying the metabolism of Carbazole-d8 in a mouse model.
Materials:
-
Carbazole-d8
-
Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Anticoagulant (e.g., EDTA) for blood collection
-
Saline, sterile
-
Tools for dissection and sample collection
Procedure:
-
Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.
-
Dosing: Administer Carbazole-d8 to the mice via a suitable route, such as oral gavage or intraperitoneal injection. A typical dose might be 10 mg/kg.[14]
-
Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture under anesthesia. Perfuse the liver with saline before collection.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Tissue Homogenization: Homogenize the liver tissue in a suitable buffer.
-
Metabolite Extraction from Plasma: To a volume of plasma, add three volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge to precipitate proteins. Collect the supernatant.
-
Metabolite Extraction from Liver Homogenate: To the liver homogenate, add three volumes of ice-cold acetonitrile with internal standard. Vortex, sonicate, and centrifuge. Collect the supernatant.
-
Sample Processing: Evaporate the supernatants to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection of Carbazole-d8 and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example in Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for Carbazole-d8 and its expected metabolites (e.g., hydroxylated forms). For example:
-
Carbazole-d8: m/z 176.1 -> [fragment ion]
-
Hydroxy-Carbazole-d7: m/z 192.1 -> [fragment ion]
-
Data Presentation
Quantitative data should be presented in clear, structured tables to facilitate comparison.
Table 1: In Vitro Metabolism of Carbazole in Human Liver Microsomes (Representative Data)
| Time (min) | Carbazole Remaining (%) | 1-Hydroxycarbazole (pmol/mg protein) | 3-Hydroxycarbazole (pmol/mg protein) |
| 0 | 100 | 0 | 0 |
| 5 | 85 | 15.2 | 8.5 |
| 15 | 62 | 35.8 | 20.1 |
| 30 | 38 | 60.5 | 34.2 |
| 60 | 15 | 85.1 | 48.7 |
Note: This table presents representative data for unlabeled carbazole metabolism and would be adapted for a Carbazole-d8 tracer study by analyzing the corresponding deuterated metabolites.
Table 2: Pharmacokinetic Parameters of Carbazole in Mice (Representative Data)
| Parameter | Value |
| Cmax (ng/mL) | 500 |
| Tmax (h) | 1 |
| AUC (0-t) (ng*h/mL) | 2500 |
| Half-life (h) | 4.5 |
Note: This table illustrates typical pharmacokinetic parameters that would be determined for Carbazole-d8 and its metabolites in an in vivo study.
Conclusion
Carbazole-d8 is a powerful tool for elucidating the metabolic pathways of carbazole and its derivatives. The use of stable isotope tracing coupled with sensitive analytical techniques like LC-MS/MS provides researchers and drug development professionals with a robust methodology to gain critical insights into the absorption, distribution, metabolism, and excretion (ADME) of these important compounds. The protocols and information provided herein serve as a comprehensive guide for designing and conducting effective metabolic studies using Carbazole-d8.
References
- 1. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, synthesis, in silico, in vitro and in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of N-methyl-dibenzo [c,g]carbazole a potent sarcomatogen devoid of hepatotoxic and hepatocarcinogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbazole-d8 (carbazole-d8) | bioactive compound | CAS 38537-24-5 | Buy Carbazole-d8 (carbazole-d8) from Supplier InvivoChem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Carbazole - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: HPLC Analysis of Carbazole-D8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole-D8 is the deuterated form of Carbazole (B46965), an aromatic heterocyclic compound. Due to its isotopic labeling, Carbazole-D8 is an ideal internal standard for the quantitative analysis of carbazole and its derivatives by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). The use of a stable isotope-labeled internal standard (SIL-IS) like Carbazole-D8 is a robust technique to correct for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of analytical methods.[1] This application note provides a detailed protocol for the development of an HPLC method for the analysis of Carbazole-D8, which can be adapted for the quantification of other carbazoles in various matrices.
Physicochemical Properties of Carbazole-D8
A solid understanding of the physicochemical properties of Carbazole-D8 is essential for method development.
| Property | Value |
| Molecular Formula | C₁₂HD₈N |
| Molecular Weight | 175.26 g/mol |
| Appearance | Off-white to light brown solid |
| Purity (by HPLC) | ≥98% |
| Storage | 2-8°C |
Experimental Protocols
This section details a general reversed-phase HPLC (RP-HPLC) method suitable for the analysis of Carbazole-D8. This method can serve as a starting point and should be optimized and validated for specific applications.
Materials and Reagents
-
Carbazole-D8 reference standard (≥98% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (deionized or HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Sample matrix (e.g., plasma, tissue homogenate, environmental sample)
Instrumentation
-
HPLC System: A system capable of delivering reproducible gradients at analytical flow rates (e.g., Shimadzu Nexera, Agilent 1290 Infinity II, or equivalent).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for high selectivity and sensitivity.
-
Analytical Column: A C18 reversed-phase column is a common choice. A typical column dimension is 4.6 mm x 250 mm with 5 µm particle size.[2]
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Carbazole-D8 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Chromatographic Conditions
The following are typical starting conditions for the HPLC analysis of Carbazole-D8.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[2] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 50% B2-10 min: 50-95% B10-12 min: 95% B12-12.1 min: 95-50% B12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25°C[2] |
| Injection Volume | 10 µL[2] |
| Detection | UV-Vis Detector at 254 nm or MS/MS detector[2] |
Mass Spectrometry Detection (for HPLC-MS/MS)
For highly selective and sensitive quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 176.1 |
| Product Ion (Q3) | To be determined by infusion and fragmentation of the Carbazole-D8 standard |
| Collision Energy | To be optimized for the specific instrument and transition |
| Dwell Time | 100 ms |
Method Validation Parameters (Typical)
The following table summarizes typical validation parameters for an HPLC method for carbazole derivatives. These values should be established during the formal validation of the developed method.[3][4]
| Parameter | Typical Specification | Description |
| Linearity (r²) | > 0.99 | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Precision (%RSD) | < 15% | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. |
| Accuracy (% Recovery) | 85-115% | The closeness of the test results obtained by the method to the true value. |
| Limit of Detection (LOD) | Analyte dependent | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | Analyte dependent | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Specificity | No interference at the retention time of the analyte | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
Workflow for Carbazole-D8 as an Internal Standard
The following diagram illustrates the typical workflow for using Carbazole-D8 as an internal standard in a quantitative HPLC-MS/MS analysis.
Caption: Workflow for quantitative analysis using Carbazole-D8 as an internal standard.
Logical Relationship for Method Development
The development of a robust HPLC method involves a logical progression of steps, from understanding the analyte to full method validation.
Caption: Logical workflow for HPLC method development for Carbazole-D8 analysis.
Conclusion
This application note provides a comprehensive guide for the development of an HPLC method for the analysis of Carbazole-D8. By utilizing Carbazole-D8 as an internal standard, researchers can achieve highly accurate and precise quantification of carbazole and its derivatives in various complex matrices. The provided protocols and typical validation parameters serve as a solid foundation for developing and implementing robust analytical methods in research, drug development, and environmental monitoring.
References
Synthesis of Deuterated Organic Semiconductors with Carbazole-D8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of deuterium (B1214612) into organic semiconductors offers a powerful method to enhance the performance and longevity of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). This is primarily attributed to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond leads to increased stability and resistance to degradation.[1][2] Carbazole (B46965) and its derivatives are a critical class of hole-transporting and emissive materials in organic electronics.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of deuterated organic semiconductors utilizing perdeuterated carbazole (Carbazole-d8).
Introduction
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, has emerged as a key strategy to improve the operational lifetime and efficiency of organic electronic devices.[5][6] The enhanced stability of deuterated materials stems from the kinetic isotope effect (KIE), which describes the change in reaction rate upon isotopic substitution.[2] The C-D bond has a higher dissociation energy than the C-H bond, making it more resistant to cleavage, a common degradation pathway in organic semiconductors under electrical and photo-stress.[1][2]
Carbazole-based materials are widely used in OLEDs due to their excellent hole-transporting properties and high thermal stability.[3][4] By employing deuterated carbazole (Carbazole-d8) as a building block, researchers can synthesize a new generation of robust organic semiconductors with significantly prolonged device lifetimes.[1] This has been particularly impactful for blue OLEDs, which have historically suffered from shorter operational lifespans.[5][7]
Advantages of Deuteration in Organic Semiconductors
The primary advantages of using deuterated organic semiconductors include:
-
Increased Device Lifetime: The most significant benefit is the substantial improvement in the operational stability and lifetime of devices. Reports indicate lifetime enhancements ranging from two to eight times, with the potential for even greater improvements.[1][7][8]
-
Improved Brightness and Efficiency: Deuterated materials can lead to higher brightness and improved power conversion efficiency in OLEDs.[3][5]
-
Enhanced Morphological Stability: Deuteration can contribute to better morphological stability in the thin films of organic semiconductors.[1]
Data Presentation: Performance of Deuterated vs. Non-Deuterated OLEDs
The following table summarizes the performance enhancements observed in OLEDs incorporating deuterated materials compared to their non-deuterated (protonated) counterparts.
| Material / Device Type | Deuterated Component | Key Performance Improvement | Reported Enhancement |
| Blue Phosphorescent OLED | Deuterated host and hole transport materials | T90 Lifetime (time to 90% of initial luminance) | Up to 8-fold increase[1][7][8] |
| Green Phosphorescent OLED | Deuterated Ir(mppy)3 dopant | Half-life (LT50) | ~5.9 times increase[9] |
| Blue TADF OLED | Perdeuterated blue TADF emitters | Device Lifetime (LT80) and EQE | >2-fold in lifetime, EQE up to 33.1%[1] |
| General OLEDs | Deuterated host materials | LT50 Lifetime | 4-fold increase[5][10] |
Experimental Protocols
Protocol 1: Synthesis of Carbazole-d8
This protocol describes a method for the direct deuteration of carbazole to produce Carbazole-d8.
Materials:
-
Carbazole
-
Heavy Water (D₂O)
-
Trifluoroacetic anhydride (B1165640)
-
High-pressure reactor
Procedure:
-
In a 250 mL high-pressure reactor, add carbazole (30 g), cyclohexane (30 mL), trifluoroacetic anhydride (20 g), and heavy water (80 g).[5]
-
Seal the reactor and heat to 240 °C with stirring for 24 hours.[5]
-
After the reaction is complete, cool the reactor to room temperature.
-
The degree of deuteration can be monitored by GC-MS. A single reaction cycle may yield a deuteration degree of around 79%.[5]
-
To achieve a high degree of deuteration (>99%), the reaction is repeated multiple times (e.g., 4 times) with fresh heavy water and trifluoroacetic anhydride.[5]
-
After the final cycle, the product is isolated to yield deuterated carbazole.
Expected Yield and Purity:
Protocol 2: Synthesis of a Deuterated Carbazole-based Organic Semiconductor (Illustrative Example: Deuterated CBP)
This protocol provides a general method for the synthesis of a deuterated organic semiconductor, using the well-known host material 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) as an example. This synthesis would utilize the Carbazole-d8 produced in Protocol 1.
Materials:
-
Carbazole-d8
-
Copper powder
-
Potassium carbonate
-
1,3-Diisopropylbenzene (B165221) (solvent)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), add 4,4'-diiodobiphenyl (150 g, 369.5 mmol), Carbazole-d8 (123.5 g, ~700 mmol, assuming a molecular weight of ~175 g/mol for Carbazole-d8), copper powder (23 g), and potassium carbonate (100 µL) to a 2 L three-necked flask equipped with a stirrer and a condenser.[4][11]
-
Heat the reaction mixture to reflux and maintain for 30 hours.[4][11]
-
After cooling to room temperature, add an appropriate amount of toluene to the reaction mixture.[4][11]
-
Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product.[4][11]
Purification:
-
Add 500 mL of methanol to the crude product for recrystallization.[4][11]
-
Collect the precipitated solid by filtration and dry to obtain the deuterated CBP product.[4][11]
-
Further purification can be achieved by silica (B1680970) gel column chromatography and/or sublimation.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of deuterated organic semiconductors.
Caption: Comparison of degradation pathways for deuterated vs. non-deuterated materials.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Functionalization of Biphenylcarbazole (CBP) with Siloxane-Hybrid Chains for Solvent-Free Liquid Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl | 58328-31-7 [chemicalbook.com]
- 5. oled-info.com [oled-info.com]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. isowater.com [isowater.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. oled-info.com [oled-info.com]
- 11. 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl synthesis - chemicalbook [chemicalbook.com]
Application Note: Investigating Charge Transport in OLEDs Using Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Charge Transport in Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) have become a leading technology in displays and lighting due to their high contrast, wide viewing angles, and flexibility.[1][2] The performance of an OLED is critically dependent on the efficiency of charge injection, transport, and recombination within its multilayer structure.[3] Hole-transporting materials (HTMs) play a crucial role in facilitating the movement of positive charge carriers (holes) from the anode to the emissive layer, where they recombine with electrons to generate light.[4] An ideal HTM should possess high hole mobility, good thermal stability, and appropriate energy levels to ensure efficient charge injection and transport.[5]
Carbazole-based compounds are a prominent class of materials widely utilized as HTMs in OLEDs.[4][5][6][7] Their popularity stems from their electron-rich nature, which imparts excellent hole-transporting properties, high thermal and electrochemical stability, and the ease with which their electronic properties can be tuned through chemical modification.[6][7][8]
This application note focuses on the investigation of charge transport in OLEDs using carbazole (B46965) derivatives. While the specific deuterated compound, Carbazole-d8, is commercially available primarily for isotopic labeling and as a research chemical, there is a lack of published data on its specific application and performance as a charge transport material in OLEDs. Therefore, this document will provide data and protocols for well-characterized and widely used carbazole derivatives, such as 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 1,3-Bis(N-carbazolyl)benzene (mCP), as representative examples for studying charge transport phenomena in this class of materials.
Data Presentation: Charge Transport Properties of Representative Carbazole Derivatives
The following table summarizes key performance metrics for OLEDs incorporating common carbazole-based hole-transporting materials. This data is essential for comparing the efficacy of different materials and for designing high-performance OLED devices.
| Material | Hole Mobility (cm²/Vs) | Device Structure | Maximum Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Reference |
| CBP | 2 x 10⁻³ | ITO/CBP/mCP:BCzVBi/TPBi/LiF/Al | 1875 (at 50 mA/cm²) | - | - | [9] |
| CBP (doped with 1% Ir(ppy)₃) | 5 x 10⁻¹⁰ - 3 x 10⁻⁷ | Not Specified | Not Specified | Not Specified | Not Specified | [10] |
| CBP (doped with 10% Ir(ppy)₃) | 2 x 10⁻⁸ - 3 x 10⁻⁷ | Not Specified | Not Specified | Not Specified | Not Specified | [10] |
| mCP | Not Specified | ITO/HTL/mCP:BCzVBi/TPBi/LiF/Al | 2955 (with TAPC as HTL) | 5.75 (with TAPC as HTL) | - | [9] |
| TECEB | Comparable to NPB | ITO/TECEB/Alq₃/Mg:Ag | ~10,000 | 3.27 | - | [11] |
| FLU-DCAR | Not Specified | Not Specified | Not Specified | 44.25 | 17.8 | [11] |
| BCzB-PPI | Not Specified | Non-doped OLED | 11,364 | - | 4.43 | [12] |
| CZ-2 | Not Specified | ITO/PEDOT:PSS/CZ-2/LiF/Al | 4104 | 20.2 | 9.5 | [13] |
| CZ-1 | Not Specified | ITO/PEDOT:PSS/CZ-1/LiF/Al | 4130 | 19.3 | 8.6 | [13] |
Note: Device performance is highly dependent on the specific device architecture, including the choice of other materials and layer thicknesses.
Experimental Protocols
Protocol 1: OLED Device Fabrication by Thermal Evaporation
This protocol describes the fabrication of a multilayer OLED device using a carbazole derivative as the hole-transporting layer (HTL).
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Carbazole derivative (e.g., CBP) for the Hole Transport Layer (HTL)
-
Emissive Layer (EML) material (e.g., mCP doped with a fluorescent or phosphorescent emitter)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning setup (detergent, deionized water, acetone, isopropanol)
-
UV-ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequentially sonicating in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates using a stream of dry nitrogen.
-
Treat the cleaned ITO surface with UV-ozone for 10-15 minutes to improve the work function and remove any residual organic contaminants.
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic and metal layers sequentially without breaking the vacuum.
-
Hole Transport Layer (HTL): Evaporate the carbazole derivative (e.g., CBP) onto the ITO substrate to a typical thickness of 30-50 nm. The deposition rate should be maintained at approximately 1-2 Å/s.
-
Emissive Layer (EML): Co-evaporate the host material (e.g., mCP) and the dopant emitter to a thickness of 20-40 nm. The doping concentration is a critical parameter to optimize.
-
Electron Transport Layer (ETL): Deposit the electron transport material (e.g., TPBi) to a thickness of 20-40 nm.
-
Electron Injection Layer (EIL): Deposit a thin layer of LiF (approximately 1 nm) to facilitate electron injection from the cathode.
-
Cathode: Deposit the metal cathode (e.g., Al) to a thickness of 100-150 nm.
-
-
Encapsulation:
-
To prevent degradation from atmospheric moisture and oxygen, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
-
Protocol 2: Characterization of Charge Transport using Space-Charge Limited Current (SCLC) Method
The SCLC method is a common technique to determine the charge carrier mobility in organic semiconductors. This protocol outlines the procedure for a hole-only device.
Device Structure for Hole-Only SCLC Measurement: ITO / Hole Injection Layer (e.g., MoO₃) / Carbazole Derivative / High Work Function Metal (e.g., Au)
Procedure:
-
Device Fabrication: Fabricate a single-carrier (hole-only) device using the thermal evaporation protocol described above. The structure is designed to facilitate hole injection and block electron injection.
-
Current Density-Voltage (J-V) Measurement:
-
Measure the current density as a function of the applied voltage using a source-measure unit.
-
The J-V characteristic of a trap-free SCLC device is described by the Mott-Gurney law:
-
J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)
-
Where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the relative permittivity of the material
-
µ is the charge carrier mobility
-
V is the applied voltage
-
L is the thickness of the organic layer
-
-
-
-
Data Analysis:
-
Plot log(J) versus log(V). In the SCLC region, this plot should yield a straight line with a slope of approximately 2.
-
From the SCLC region of the J-V curve, the hole mobility (µ) can be extracted by fitting the data to the Mott-Gurney equation.
-
Visualizations
References
- 1. High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. OLED - Wikipedia [en.wikipedia.org]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Carbazole-d8 for Reaction Kinetics and Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole-d8, a deuterated analog of carbazole (B46965), serves as a powerful tool in the detailed investigation of reaction kinetics and mechanisms. The substitution of hydrogen with deuterium (B1214612) atoms provides a subtle yet significant alteration that allows researchers to probe the intricacies of chemical transformations. This document provides detailed application notes and protocols for the utilization of Carbazole-d8 in kinetic isotope effect (KIE) studies, as an internal standard for quantitative analysis, and as a tracer for mechanistic pathway elucidation.
Kinetic Isotope Effect (KIE) Studies: Elucidating Reaction Mechanisms
The kinetic isotope effect is a change in the rate of a chemical reaction upon isotopic substitution. By comparing the reaction rates of Carbazole and Carbazole-d8, researchers can determine whether a C-H bond is broken in the rate-determining step of a reaction, providing critical insights into the transition state and overall mechanism.
Application: Investigating the Dissociation of Excited-State Carbazole
A foundational study by Kishi et al. (1977) investigated the kinetics of the dissociation of carbazole in its excited state in alkaline solutions, revealing a normal isotope effect upon deuteration. This indicates that the N-H bond cleavage is involved in the rate-determining step of the photodissociation process.
This protocol is adapted from the study by Kishi et al. (1977) on the photodissociation of carbazole.
Objective: To determine the kinetic isotope effect of the dissociation of carbazole in the excited state by measuring and comparing the fluorescence lifetimes of Carbazole and Carbazole-d8.
Materials:
-
Carbazole
-
Carbazole-d8
-
Ethanol (spectroscopic grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water (H₂O)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Spectrofluorometer with lifetime measurement capabilities (e.g., time-correlated single-photon counting - TCSPC)
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of Carbazole and Carbazole-d8 in ethanol.
-
Prepare a series of aqueous NaOH solutions with varying concentrations.
-
Prepare a corresponding series of deuterated solutions using NaOD in D₂O.
-
Prepare the final sample solutions by diluting the Carbazole and Carbazole-d8 stock solutions in the respective H₂O and D₂O alkaline solutions. Ensure the final concentration of carbazole is suitable for fluorescence measurements (typically in the micromolar range).
-
-
Fluorescence Lifetime Measurement:
-
Set the excitation wavelength of the spectrofluorometer to an absorption maximum of carbazole (e.g., ~290 nm).
-
Measure the fluorescence decay of each sample at an appropriate emission wavelength (e.g., ~350 nm).
-
Record the fluorescence decay curves for both Carbazole in NaOH/H₂O and Carbazole-d8 in NaOD/D₂O at various base concentrations and temperatures.
-
-
Data Analysis:
-
Fit the fluorescence decay curves to an appropriate exponential decay model to obtain the fluorescence lifetimes (τ).
-
The rate constant for the dissociation (k) can be calculated from the fluorescence lifetime using the following equation: 1/τ = 1/τ₀ + k[OH⁻] (or [OD⁻]), where τ₀ is the fluorescence lifetime in the absence of the base.
-
Plot 1/τ against the base concentration to obtain the rate constant k from the slope.
-
The kinetic isotope effect (KIE) is then calculated as the ratio of the rate constants: KIE = kH / kD.
-
The following table summarizes the type of quantitative data that can be obtained from such an experiment.
| Compound | Solvent System | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | KIE (kH/kD) |
| Carbazole | NaOH / H₂O | 25 | Value | \multirow{2}{}{Value} |
| Carbazole-d8 | NaOD / D₂O | 25 | Value | |
| Carbazole | NaOH / H₂O | 35 | Value | \multirow{2}{}{Value} |
| Carbazole-d8 | NaOD / D₂O | 35 | Value |
Note: The actual values would be determined experimentally.
Application Note: Preparation of Carbazole-d8 Standard Solutions
Introduction
Carbazole-d8 (1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole) is the deuterated analog of Carbazole (B46965).[1][2] Due to its isotopic labeling, Carbazole-d8 serves as an excellent internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the detection and quantification of carbazole and related compounds in various matrices. Accurate preparation of standard solutions is critical for generating reliable calibration curves and ensuring the precision of analytical results.
This application note provides a detailed protocol for the preparation of Carbazole-d8 standard solutions, intended for use by researchers, scientists, and drug development professionals. The protocol covers the preparation of a stock solution and a series of working standard solutions through serial dilution.
Materials and Reagents
-
Carbazole-d8 (solid, purity ≥ 98%)
-
Toluene (B28343) (analytical grade) or Dimethyl sulfoxide (B87167) (DMSO, analytical grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance (readable to 0.01 mg)
-
Vials for storage
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility information for Carbazole-d8 is provided in the table below. Carbazole-d8 is soluble in organic solvents such as toluene, DMSO, and acetone, but is practically insoluble in water.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₁₂HD₈N | [2] |
| Molecular Weight | 175.26 g/mol | [2][5] |
| CAS Number | 38537-24-5 | [1][2][5][6] |
| Appearance | Off-white to light brown solid powder | [2] |
| Solubility in DMSO | ~83.33 mg/mL (~475.5 mM) | [2] |
| LogP | 3.72 | [2] |
Experimental Protocol
This protocol describes the preparation of a 100 µg/mL stock solution of Carbazole-d8 in toluene, followed by the creation of a series of working standards with concentrations ranging from 10 ng/mL to 1000 ng/mL.
1. Preparation of Carbazole-d8 Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of Carbazole-d8 powder using an analytical balance.
-
Quantitatively transfer the weighed Carbazole-d8 into a 100 mL volumetric flask.
-
Add a small amount of toluene to the flask to dissolve the solid.
-
Once dissolved, fill the flask to the mark with toluene.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
This solution is the 100 µg/mL Stock Solution .
2. Preparation of Working Standard Solutions (Serial Dilution)
Prepare a series of working standards by serially diluting the 100 µg/mL stock solution.
-
Working Standard 1 (1000 ng/mL): Pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with toluene.
-
Working Standard 2 (500 ng/mL): Pipette 5 mL of Working Standard 1 into a 10 mL volumetric flask and dilute to the mark with toluene.
-
Working Standard 3 (250 ng/mL): Pipette 5 mL of Working Standard 2 into a 10 mL volumetric flask and dilute to the mark with toluene.
-
Working Standard 4 (100 ng/mL): Pipette 4 mL of Working Standard 3 into a 10 mL volumetric flask and dilute to the mark with toluene.
-
Working Standard 5 (50 ng/mL): Pipette 5 mL of Working Standard 4 into a 10 mL volumetric flask and dilute to the mark with toluene.
-
Working Standard 6 (25 ng/mL): Pipette 5 mL of Working Standard 5 into a 10 mL volumetric flask and dilute to the mark with toluene.
-
Working Standard 7 (10 ng/mL): Pipette 4 mL of Working Standard 6 into a 10 mL volumetric flask and dilute to the mark with toluene.
Workflow for Standard Solution Preparation
Caption: Workflow for the preparation of Carbazole-d8 standard solutions.
Storage and Stability
Carbazole-d8 solutions are noted to be potentially unstable and it is often recommended to prepare them fresh.[1] If storage is necessary, solutions should be stored in amber vials at -20°C to minimize degradation from light and temperature.[2] The stability of the solutions under these conditions should be periodically verified. The solid powder form of Carbazole-d8 is stable for years when stored at -20°C.[1][2]
Safety Precautions
Carbazole is suspected of causing cancer and is very toxic to aquatic life.[5] Handle Carbazole-d8 with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a fume hood. Dispose of waste according to institutional and local regulations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Carbazole-d8 (carbazole-d8) | bioactive compound | CAS 38537-24-5 | Buy Carbazole-d8 (carbazole-d8) from Supplier InvivoChem [invivochem.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. chembk.com [chembk.com]
- 5. Carbazole (ring-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-2134-0.1 [isotope.com]
- 6. Carbazole-d8,NH | CAS 38537-24-5 | LGC Standards [lgcstandards.com]
Application Note: High-Throughput Analysis of Pharmaceuticals Using Carbazole-d8 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of pharmaceutical compounds in biological matrices, employing Carbazole-d8 as a reliable internal standard (IS). The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, ensuring high accuracy and precision. This document provides a comprehensive protocol for the analysis of the beta-blocker carvedilol (B1668590) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), showcasing the utility of Carbazole-d8 in demanding bioanalytical applications. The methodologies presented are applicable to researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis.
Introduction
In pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the accuracy and reliability of analytical methods are paramount. Stable isotope-labeled internal standards are widely regarded as the gold standard for quantitative analysis using mass spectrometry.[1] Carbazole-d8, a deuterated form of carbazole, serves as an excellent internal standard due to its structural similarity to various analytes and its distinct mass, which allows for clear differentiation from the unlabeled drug. Its primary application lies in compensating for variability in sample extraction, matrix effects, and instrument response. This note focuses on the application of Carbazole-d8 in the bioanalysis of carvedilol, a widely prescribed antihypertensive drug.
Experimental Protocols
Sample Preparation
Two primary methods for plasma sample preparation are presented: Protein Precipitation (a rapid approach for initial studies) and Solid-Phase Extraction (for cleaner extracts and higher sensitivity).
a) Protein Precipitation Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing Carbazole-d8 at a concentration of 50 ng/mL.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a 5-10 µL aliquot into the LC-MS/MS system.
b) Solid-Phase Extraction (SPE) Protocol:
-
Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
To 100 µL of human plasma, add the Carbazole-d8 internal standard.[2]
-
Dilute the plasma sample with 500 µL of 4% phosphoric acid and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water followed by 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
The following conditions are optimized for the analysis of carvedilol using Carbazole-d8 as an internal standard.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 30% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| MRM Transitions | Carvedilol: 407.1 -> 100.1Carbazole-d8: 176.1 -> 120.1 (Hypothetical, to be optimized) |
| Collision Gas | Nitrogen |
Quantitative Data Summary
The following table summarizes the validation parameters for LC-MS/MS methods for the analysis of carvedilol in human plasma. While these studies may have used other deuterated internal standards, the performance metrics are indicative of what can be achieved with a well-optimized method using Carbazole-d8.
| Parameter | Carvedilol | 4'-hydroxyphenyl carvedilol (Metabolite) | Reference |
| Linearity Range (ng/mL) | 0.05 - 50 | 0.01 - 10 | [2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 | 0.01 | [2] |
| Intra-day Precision (% CV) | 0.74 - 3.88 | 0.74 - 3.88 | [2] |
| Inter-day Precision (% CV) | < 15 | < 15 | [3] |
| Accuracy (%) | 96.4 - 103.3 | 96.4 - 103.3 | [2] |
| Recovery (%) | 94 - 99 | 94 - 99 | [2] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the bioanalytical method and a conceptual representation of the role of an internal standard in correcting for analytical variability.
Caption: Bioanalytical workflow for pharmaceutical analysis.
Caption: Role of Carbazole-d8 in mitigating analytical variability.
Conclusion
Carbazole-d8 is a highly effective internal standard for the quantitative bioanalysis of pharmaceuticals by LC-MS/MS. The detailed protocols and validation data presented for carvedilol demonstrate the potential for developing highly accurate, precise, and robust analytical methods. The use of Carbazole-d8 helps to mitigate the inherent variability in complex biological matrices and analytical instrumentation, leading to reliable data for critical decision-making in drug development. The provided workflows and methodologies can be readily adapted for the analysis of other structurally related pharmaceutical compounds.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carbazole-d8 as a Reference Material in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole-d8 (deuterated carbazole) is an isotopically labeled form of carbazole (B46965), a nitrogen-containing heterocyclic aromatic compound.[1][2] Its unique physicochemical properties, stemming from the replacement of hydrogen with deuterium (B1214612) atoms, make it a valuable reference material in various fields of materials science. The increased mass of deuterium leads to a lower vibrational frequency and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, resulting in enhanced stability. This attribute is particularly beneficial in organic electronics, where material degradation can limit device lifetime.[3] Furthermore, the distinct mass of Carbazole-d8 makes it an excellent internal standard for mass spectrometry-based quantitative analysis.
These application notes provide an overview of the key uses of Carbazole-d8 in materials science, along with detailed protocols for its application in organic light-emitting diodes (OLEDs), as a fluorescent probe, and as an internal standard in mass spectrometry.
Physicochemical Properties and Specifications
Carbazole-d8 is a solid powder with a molecular weight of approximately 175.26 g/mol .[4][5] Commercially available Carbazole-d8 typically boasts a high isotopic purity, often 98% or greater.[6]
| Property | Value | Reference |
| Molecular Formula | C₁₂D₈NH | [3] |
| Molecular Weight | 175.26 g/mol | [5] |
| CAS Number | 38537-24-5 | [5] |
| Appearance | Off-white to light brown solid powder | [7] |
| Isotopic Purity | ≥98 atom % D | [6] |
| Chemical Purity | ≥95% (CP) | [8] |
| Boiling Point | 355.0 ± 11.0 °C at 760 mmHg | |
| Density | 1.2 ± 0.1 g/cm³ | |
| LogP | 3.72 |
Applications in Materials Science
Carbazole-d8 serves as a versatile tool in materials science with several key applications:
-
Organic Electronics (OLEDs and OPVs): Due to its excellent hole-transporting properties and high thermal stability, carbazole derivatives are widely used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3][4] The deuteration in Carbazole-d8 enhances the operational stability and lifetime of these devices by suppressing degradation pathways.[3]
-
Fluorescence Studies: Carbazole-d8 is utilized in photophysical research to study fluorescence lifetimes, quantum yields, and energy transfer processes.[2] Its distinct spectral properties make it a useful probe for investigating molecular interactions and dynamics.
-
Isotopic Labeling and Reaction Tracing: The deuterium atoms in Carbazole-d8 act as isotopic labels, allowing researchers to trace reaction mechanisms and pathways in organic synthesis.[2] This is particularly valuable for understanding complex chemical transformations in materials development.
-
Internal Standard for Analytical Chemistry: In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Carbazole-d8 is employed as an internal standard for the precise quantification of carbazole and its derivatives in various matrices.
Experimental Protocols
Application of Carbazole-d8 in Organic Light-Emitting Diodes (OLEDs)
This protocol describes the fabrication of a multilayer OLED device using a Carbazole-d8 derivative as the hole transport layer (HTL).
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Carbazole-d8 derivative (as the Hole Transport Layer - HTL material)
-
Emissive Layer (EML) material (e.g., Alq3)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Organic solvents for cleaning (e.g., acetone (B3395972), isopropanol)
Protocol:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of acetone and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Device Fabrication (by Thermal Evaporation):
-
Place the cleaned ITO substrates in the high-vacuum thermal evaporation chamber.
-
Hole Transport Layer (HTL): Evaporate the Carbazole-d8 derivative onto the ITO substrate to a typical thickness of 30-50 nm. Maintain a deposition rate of approximately 1-2 Å/s.
-
Emissive Layer (EML): Deposit the emissive material (e.g., Alq3) to a thickness of 50-70 nm.
-
Electron Transport Layer (ETL): Deposit the electron transport material (e.g., TPBi) to a thickness of 20-40 nm.
-
Electron Injection Layer (EIL): Deposit a thin layer of LiF (approximately 1 nm).
-
Cathode: Deposit the metal cathode (e.g., Al) to a thickness of 100-150 nm.
-
-
Encapsulation:
-
Encapsulate the fabricated device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Workflow for OLED Fabrication:
Caption: Workflow for the fabrication of an Organic Light-Emitting Diode (OLED).
Carbazole-d8 as a Fluorescent Probe for Quenching Studies
This protocol outlines a general procedure for studying the fluorescence quenching of Carbazole-d8 by a quencher molecule.
Materials:
-
Carbazole-d8
-
Quencher molecule (e.g., nitroaromatic compounds)
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile)
-
Fluorometer
-
UV-Vis Spectrophotometer
Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of Carbazole-d8 in the chosen solvent at a known concentration (e.g., 1 x 10⁻⁵ M).
-
Prepare a stock solution of the quencher at a higher concentration (e.g., 1 x 10⁻³ M).
-
-
UV-Vis Absorption Spectra:
-
Record the UV-Vis absorption spectrum of the Carbazole-d8 solution.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of the Carbazole-d8 solution, noting the excitation and emission maxima.
-
Titrate the Carbazole-d8 solution with increasing concentrations of the quencher stock solution.
-
After each addition of the quencher, record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Analyze the quenching data using the Stern-Volmer equation: F₀ / F = 1 + Kₛᵥ[Q] Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
-
-
Plot F₀ / F versus [Q] to determine Kₛᵥ.
-
Workflow for Fluorescence Quenching Experiment:
Caption: Workflow for a fluorescence quenching experiment using Carbazole-d8.
Use of Carbazole-d8 as an Internal Standard in GC-MS Analysis
This protocol describes the use of Carbazole-d8 as an internal standard for the quantitative analysis of carbazole in a sample matrix.
Materials:
-
Carbazole-d8 (Internal Standard)
-
Carbazole (Analyte)
-
Sample matrix
-
Organic solvent (e.g., toluene, dichloromethane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Protocol:
-
Preparation of Stock and Standard Solutions:
-
Prepare a stock solution of Carbazole-d8 in the chosen solvent at a known concentration (e.g., 10 µg/mL).
-
Prepare a series of calibration standard solutions of carbazole at different known concentrations.
-
Spike each calibration standard with a fixed amount of the Carbazole-d8 internal standard stock solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample matrix.
-
Extract the carbazole from the matrix using an appropriate solvent and extraction technique (e.g., sonication, Soxhlet extraction).
-
Spike the extracted sample with the same fixed amount of the Carbazole-d8 internal standard stock solution as used for the calibration standards.
-
-
GC-MS Analysis:
-
Inject the prepared calibration standards and sample extracts into the GC-MS system.
-
Develop a suitable GC method for the separation of carbazole and Carbazole-d8.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to monitor characteristic ions for both carbazole and Carbazole-d8.
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of carbazole to the peak area of Carbazole-d8.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of carbazole.
-
For the sample, calculate the peak area ratio of carbazole to Carbazole-d8.
-
Determine the concentration of carbazole in the sample by using the calibration curve.
-
Logical Workflow for Quantitative Analysis using Internal Standard:
Caption: Workflow for quantitative GC-MS analysis using an internal standard.
References
- 1. Carbazole-d8 synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Carbazole (ring-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-2134-0.1 [isotope.com]
- 6. Carbazole-d8 ( Carbazole-1,2,3,4,5,6,7,8-d 8 98atom%D ) Innovation for Organic Electronics and Advanced Research - Mesbah Energy [irisotope.com]
- 7. Carbazole-d8 (carbazole-d8) | bioactive compound | CAS 38537-24-5 | Buy Carbazole-d8 (carbazole-d8) from Supplier InvivoChem [invivochem.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting poor solubility of Carbazole D8 in specific solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Carbazole (B46965) D8.
Frequently Asked Questions (FAQs)
Q1: What is Carbazole D8, and why can its solubility be challenging?
This compound is an isotopically labeled form of carbazole, where eight hydrogen atoms on the benzene (B151609) rings have been replaced by deuterium.[1] This labeling makes it a valuable tool in nuclear magnetic resonance (NMR) experiments, as an internal standard for quantitative analysis, and for tracing metabolic pathways in drug development.[1][2][3] Structurally, carbazole is a rigid, aromatic, and largely non-polar molecule.[4] This non-polar nature leads to poor solubility in polar solvents like water and ethanol.[1][4][5][6]
Q2: In which solvents is this compound typically soluble?
This compound shares its solubility characteristics with its non-deuterated counterpart, carbazole. It is generally soluble in polar aprotic and non-polar organic solvents.[1][4][7] Effective solvents for creating stock solutions include:
-
Dimethyl sulfoxide (B87167) (DMSO)[4][8][9]
-
Chlorinated solvents (e.g., dichloromethane (B109758) (DCM), chloroform)[1][4][8]
Q3: My this compound is not dissolving in my chosen solvent. What are the troubleshooting steps?
If you are experiencing poor solubility, follow this systematic approach. Start with the simplest methods before moving to more complex techniques.
-
Confirm Solvent Choice: Ensure you are using an appropriate solvent. This compound is practically insoluble in water and sparingly soluble in ethanol.[5] Refer to the solubility data table below for guidance.
-
Apply Physical Methods:
-
Sonication: Use an ultrasonic bath to break down compound aggregates and enhance the rate of dissolution.[8]
-
Gentle Heating: Warming the solvent can significantly increase both the rate and extent of dissolution.[8] Use a water bath and monitor the temperature closely to avoid compound degradation, as carbazole derivatives can be sensitive to high heat.[8][12]
-
Vortexing/Stirring: Vigorous agitation can help overcome the energy barrier for dissolution.
-
-
Consider a Co-Solvent System: If a single solvent is ineffective or incompatible with your downstream application, using a mixture of solvents can improve solubility.[8][13][14] For example, a formulation containing DMSO, PEG300, and Tween-80 can be used for in vivo studies.[9]
-
Reduce Particle Size (Micronization): Decreasing the particle size of the solid compound increases its surface area, which can improve the dissolution rate.[13][15][16] This can be achieved through techniques like milling.[13][16] However, note that while micronization increases the rate of dissolution, it does not change the equilibrium solubility.[14][15]
Q4: My compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous buffer. How can I prevent this?
This common problem, often called "crashing out," occurs because the compound is highly soluble in the concentrated organic stock but insoluble in the final aqueous medium.[8] To mitigate this:
-
Slow Addition: Add the stock solution to the aqueous buffer very slowly, drop by drop, while the buffer is being vigorously stirred or vortexed.[8]
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (like DMSO) as low as possible in your final solution, typically below 0.5%, to avoid solvent-induced artifacts in biological assays.[8]
-
Use of Surfactants or Co-solvents: Including a small amount of a biocompatible surfactant (e.g., Tween-80, Pluronic-F68) or a co-solvent (e.g., polyethylene (B3416737) glycol (PEG)) in the final buffer can help maintain the compound's solubility.[8][13]
Q5: Are there specific safety precautions for handling this compound and its solvents?
Yes. This compound is a chemical substance and should be handled with care.
-
Always work in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][5]
-
Avoid inhaling dust or allowing the compound to contact your skin or eyes.[1]
-
Store this compound in a dry, well-ventilated place away from strong oxidants.[1]
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[5][17]
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Aqueous Solvents | ||
| Water | Practically Insoluble | [1][5][6] |
| Polar Protic Solvents | ||
| Ethanol | Sparingly Soluble | [4][5] |
| Methanol | Sparingly Soluble | [7] |
| Polar Aprotic Solvents | ||
| Dimethyl sulfoxide (DMSO) | Soluble (~83 mg/mL) | [4][8][9] |
| N,N-dimethylformamide (DMF) | Soluble | [4][8][10] |
| Acetone | Soluble | [5][11] |
| Acetonitrile | Soluble | [4] |
| Non-Polar / Aromatic Solvents | ||
| Dichloromethane (DCM) | Soluble | [1][4][8] |
| Chloroform | Soluble | [4][6] |
| Benzene | Soluble | [1][11] |
| Pyridine | Soluble | [4][11] |
| Formulations | ||
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.08 mg/mL (Suspension) | [9] |
Note: The provided quantitative data is for guidance. Actual solubility can be affected by temperature, purity, and the crystalline form of the compound.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of this compound in a specific solvent.[12]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials.
-
Solvent Addition: Add a precise, known volume of the desired test solvent to each vial. The solid should be in excess to ensure a saturated solution is formed.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials on an agitator or shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated.
-
Phase Separation: After equilibration, remove the vials and let them stand to allow undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the solution using a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent.[12]
-
Quantification: Carefully take an aliquot of the clear supernatant (the saturated solution). Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Analyze the diluted sample to determine the concentration of this compound. Back-calculate to determine the concentration in the original saturated solution. This value represents the equilibrium solubility, typically expressed in mg/mL or µg/mL.
Protocol 2: Preparation of a Stock Solution in DMSO and Dilution into Aqueous Buffer
This protocol provides a best-practice method for preparing a concentrated stock solution and diluting it for use in biological assays, minimizing the risk of precipitation.
Methodology:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
If the compound does not dissolve readily at room temperature, use sonication and/or gentle warming (e.g., 37 °C water bath) until all solid is dissolved and the solution is clear. Visually inspect the solution against a light source to ensure no particulates remain.
-
-
Dilution into Aqueous Buffer:
-
Prepare the final aqueous buffer (e.g., PBS, cell culture media). Place the buffer in a sterile tube on a vortex mixer set to a medium speed.
-
Using a micropipette, slowly add the required volume of the DMSO stock solution drop-by-drop into the vortexing aqueous buffer.[8] Adding the stock to the buffer (and not the other way around) while actively mixing is critical.
-
Continue vortexing for an additional 30-60 seconds after adding the stock solution to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the final concentration may be above the solubility limit in the aqueous medium, and the experiment should be repeated with a lower final concentration.
-
Visualizations
Caption: A logical workflow for troubleshooting poor solubility of this compound.
References
- 1. 9H-carbazole-1,2,3,4,5,6,7,8-d8 [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. What is the use of Carbazole-d8_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Carbazole | 86-74-8 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. Carbazole-d8 (carbazole-d8) | bioactive compound | CAS 38537-24-5 | Buy Carbazole-d8 (carbazole-d8) from Supplier InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. ijpbr.in [ijpbr.in]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
Technical Support Center: Optimizing GC-MS for Carbazole D8 Detection
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Carbazole (B46965) D8.
Frequently Asked Questions (FAQs)
Q1: Why does my Carbazole D8 internal standard elute at a slightly different retention time than the native carbazole analyte?
A1: This is a well-documented phenomenon known as the "chromatographic isotope effect".[1] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in the molecule's interaction with the GC column's stationary phase. While this small difference in retention time is normal, it's crucial to ensure that it doesn't lead to differential matrix effects where the analyte and internal standard are not equally affected by interfering compounds in the sample.[2]
Q2: I am observing a signal at the mass-to-charge ratio (m/z) of native carbazole in my this compound standard solution. What is the cause?
A2: This can be attributed to two primary factors:
-
Isotopic Impurity: The this compound standard may contain a small percentage of the non-deuterated (D0) carbazole as an impurity. It is essential to use high-purity standards with a high degree of isotopic enrichment (typically ≥98%) and chemical purity (>99%).[1][2] Always review the certificate of analysis provided by the supplier.
-
In-Source Fragmentation: The this compound molecule may lose deuterium (B1214612) atoms within the MS ion source, resulting in fragment ions with the same m/z as native carbazole. This can sometimes be mitigated by using "softer" ionization conditions, such as reducing the electron energy.[1]
Q3: My quantitative results for the analyte are inconsistent, even with the use of this compound as an internal standard. What are the likely causes?
A3: Inconsistent results can arise from several issues:
-
Lack of Co-elution: If the native carbazole and this compound do not co-elute perfectly, they may be affected differently by matrix components, leading to variability in the analytical response.[2]
-
Deuterium-Hydrogen (H/D) Back-Exchange: Under certain conditions, deuterium atoms on the internal standard can be replaced by hydrogen atoms from the surrounding environment (e.g., active sites in the GC system or residual water in the sample).[1] This can reduce the signal of the deuterated standard and potentially increase the signal of the native analyte.
-
Poor Peak Shape: Issues like peak tailing or fronting for either the analyte or the internal standard can lead to inaccurate peak integration and, consequently, unreliable quantification.
Q4: What are the key mass-to-charge ratios (m/z) I should monitor for Carbazole and this compound?
A4: For electron ionization (EI) mass spectrometry, you should monitor the molecular ions as well as characteristic fragment ions.
-
Carbazole (C₁₂H₉N): The molecular weight is approximately 167.21 g/mol . The molecular ion [M]⁺˙ will be at m/z 167. A common fragment ion is observed at m/z 139, corresponding to the loss of HCN.[3][4]
-
This compound (C₁₂HD₈N): The molecular weight is approximately 175.26 g/mol .[5] The molecular ion [M]⁺˙ will be at m/z 175. The corresponding fragment ion would be expected at m/z 146 (loss of DCN).
For quantitative analysis, it is recommended to use both a quantifier and a qualifier ion for each compound to ensure specificity.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks for carbazole and/or this compound.
-
Reduced peak height and poor resolution.
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the GC System | - Inlet Liner: Replace with a new, deactivated liner.[1] - Column Contamination: Trim the first 5-10 cm of the analytical column.[1] - Septum Bleed: Use a high-quality, low-bleed septum. |
| Improper GC Oven Temperature | - Initial Temperature Too High: Set the initial oven temperature 10-20°C below the boiling point of the injection solvent.[1] - Ramp Rate Too Fast: Optimize the temperature ramp rate to ensure proper separation and peak shape. |
| Column Overload | - Sample Concentration Too High: Dilute the sample. - Injection Volume Too Large: Reduce the injection volume. |
Issue 2: Deuterium-Hydrogen (H/D) Back-Exchange
Symptoms:
-
Decreasing signal intensity of this compound over an analytical run.
-
An increase in the signal at the m/z of native carbazole that is not attributable to the sample.
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the GC System | - Inert Flow Path: Ensure all components in the sample flow path (liner, column, etc.) are highly inert to minimize catalytic sites for exchange.[1] |
| High Inlet Temperature | - Optimize Inlet Temperature: Use the lowest possible inlet temperature that still ensures efficient volatilization and transfer of carbazole to the column. Excessively high temperatures can promote on-column exchange.[1] |
| Presence of Active Hydrogen Sources | - Sample Preparation: Ensure samples are dry and free of residual water or other protic solvents. |
Experimental Protocols
Protocol 1: Typical GC-MS Parameters for Carbazole Analysis
This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| GC System | Agilent 7890A or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane |
| Inlet Temperature | 280 - 300°C[6] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[7][8] |
| Oven Program | - Initial Temperature: 60°C, hold for 1 min - Ramp 1: 12°C/min to 210°C - Ramp 2: 8°C/min to 320°C, hold for 5 min[8] |
| MS System | Agilent 5977A or similar single or triple quadrupole |
| Ion Source Temp. | 230 - 250°C[8] |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280 - 320°C[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Protocol 2: MS Parameters for SIM and MRM Analysis
Selected Ion Monitoring (SIM) Mode:
| Compound | Ion Role | m/z |
| Carbazole | Quantifier | 167 |
| Carbazole | Qualifier | 139 |
| This compound | Quantifier | 175 |
| This compound | Qualifier | 146 |
Multiple Reaction Monitoring (MRM) Mode (for Triple Quadrupole MS):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carbazole (Quantifier) | 167 | 139 | 15-25 (Optimize) |
| Carbazole (Qualifier) | 167 | 115 | 20-30 (Optimize) |
| This compound (Quantifier) | 175 | 146 | 15-25 (Optimize) |
| This compound (Qualifier) | 175 | 118 | 20-30 (Optimize) |
Visualizations
Caption: Troubleshooting workflow for inconsistent quantitative results.
Caption: General experimental workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbazole [webbook.nist.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Carbazole-d8 (carbazole-d8) | bioactive compound | CAS 38537-24-5 | Buy Carbazole-d8 (carbazole-d8) from Supplier InvivoChem [invivochem.com]
- 6. chemetrix.co.za [chemetrix.co.za]
- 7. restek.com [restek.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Preventing degradation of Carbazole D8 during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Carbazole-d8 during sample preparation.
Troubleshooting Guide: Preventing Carbazole-d8 Degradation
Low recovery or inconsistent results for Carbazole-d8, often used as an internal standard, can be indicative of degradation during sample processing. The following table summarizes potential causes and recommended solutions to mitigate these issues.
| Issue | Potential Cause | Recommended Solution |
| Low signal intensity of Carbazole-d8 | Photodegradation: Exposure to direct sunlight or UV light can cause degradation, particularly in organic solvents like hexane (B92381).[1][2] | Work with amber-colored vials or protect samples from light by wrapping them in aluminum foil. Minimize exposure to direct laboratory light where possible. |
| Solvent Instability: Solutions of Carbazole-d8, especially in certain organic solvents, may not be stable over long periods.[3] | Prepare working solutions of Carbazole-d8 fresh on the day of analysis. If long-term storage is necessary, store in a tightly sealed container at -20°C or below and minimize freeze-thaw cycles. | |
| Extreme pH: Although specific data on the pH stability of Carbazole-d8 is limited, extreme acidic or basic conditions can lead to the degradation of carbazole-based compounds.[4] | Maintain the sample and extraction solvent pH within a neutral range (pH 6-8) whenever the experimental conditions allow. If extreme pH is necessary for the analyte of interest, minimize the exposure time of Carbazole-d8 to these conditions. | |
| High Temperatures: While carbazole (B46965) derivatives generally exhibit good thermal stability, prolonged exposure to high temperatures during sample evaporation or other steps can potentially lead to degradation.[5][6] | Use a gentle stream of nitrogen for solvent evaporation at or below room temperature. Avoid excessive heating during sample extraction and processing. | |
| Inconsistent Carbazole-d8 Area Counts Across a Batch | Incomplete Solubilization: Carbazole-d8 may not be fully dissolved in the spiking solution, leading to variable amounts being added to each sample. | Ensure complete dissolution of the Carbazole-d8 standard in the chosen solvent before spiking into samples. Use a solvent in which Carbazole-d8 is highly soluble, such as DMSO, for the stock solution.[7] |
| Adsorption to Surfaces: Carbazole-d8, being a relatively nonpolar molecule, may adsorb to glass or plastic surfaces, especially from highly aqueous solutions. | Silanize glassware to reduce active sites for adsorption. Consider using polypropylene (B1209903) tubes. The use of a small percentage of organic solvent in the sample matrix can also help to prevent adsorption. | |
| Appearance of Unexpected Peaks Related to Carbazole-d8 | Oxidative Degradation: The presence of oxidizing agents in the sample matrix or reagents could lead to the formation of degradation products. | De-gas solvents and use antioxidants if the sample matrix is known to be prone to oxidation. Store samples under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
| Microbial Degradation: While less common in typical in-vitro sample preparation, microbial contamination in biological samples could potentially lead to degradation over time.[8][9] | Process biological samples promptly after collection. If storage is required, freeze them at -80°C to inhibit microbial activity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Carbazole-d8 stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a good choice for preparing highly concentrated stock solutions of Carbazole-d8 due to its excellent solvating power for this compound.[7] For working solutions, the solvent should be compatible with your analytical method (e.g., acetonitrile (B52724) or methanol (B129727) for LC-MS).
Q2: How should I store my Carbazole-d8 stock and working solutions?
A2: It is recommended to prepare working solutions fresh.[3] If you need to store them, aliquot stock solutions into small, single-use vials to minimize freeze-thaw cycles and store them at -20°C or colder. Protect all solutions from light.[1][2]
Q3: My samples are exposed to light during processing. How critical is this for Carbazole-d8 stability?
A3: Exposure to sunlight, especially in solvents like hexane, can lead to the photodegradation of carbazoles.[1][2] It is a best practice to minimize light exposure at all stages of sample preparation by using amber vials or covering your samples.
Q4: Can I use elevated temperatures to evaporate the solvent from my samples containing Carbazole-d8?
A4: While carbazole derivatives are generally thermally stable, it is advisable to use gentle evaporation conditions, such as a stream of nitrogen at ambient temperature, to prevent any potential degradation.[5][6]
Q5: I am observing low recovery of Carbazole-d8 in my extraction procedure. What could be the cause?
A5: Low recovery could be due to several factors including degradation (see Troubleshooting Guide), incomplete extraction from the sample matrix, or adsorption to container surfaces. Ensure your extraction solvent is appropriate for the nonpolar nature of Carbazole-d8 and consider using silanized glassware.
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of Carbazole-d8 in a Working Solution
This protocol is designed to assess the stability of Carbazole-d8 in a prepared working solution under typical laboratory conditions.
-
Preparation of Working Solution: Prepare a working solution of Carbazole-d8 in your chosen analytical solvent (e.g., 50:50 acetonitrile:water) at a concentration relevant to your assay.
-
Initial Analysis (T=0): Immediately after preparation, analyze the working solution using your analytical method (e.g., LC-MS/MS) and record the peak area of Carbazole-d8. This will serve as the baseline.
-
Incubation Conditions: Aliquot the remaining working solution into three sets of vials:
-
Set 1 (Benchtop): Store on the laboratory bench under normal lighting conditions.
-
Set 2 (Dark): Wrap in aluminum foil and store on the laboratory bench.
-
Set 3 (Refrigerated): Store at 4°C, protected from light.
-
-
Time-Point Analysis: Analyze an aliquot from each set at regular intervals (e.g., 2, 4, 8, and 24 hours).
-
Data Analysis: Compare the peak area of Carbazole-d8 at each time point to the initial (T=0) peak area. A significant decrease in peak area in any of the conditions would indicate instability.
Visualizations
Caption: Troubleshooting workflow for low Carbazole-d8 signal.
Caption: Potential degradation pathways for Carbazole-d8.
References
- 1. Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Chemically Stable Carbazole-Based Imine Covalent Organic Frameworks with Acidochromic Response for Humidity Control Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Carbazole-d8 (carbazole-d8) | bioactive compound | CAS 38537-24-5 | Buy Carbazole-d8 (carbazole-d8) from Supplier InvivoChem [invivochem.com]
- 8. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodegradation of carbazole by newly isolated Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in Carbazole-d8 Spiked Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in analyses involving Carbazole-d8 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS/MS bioanalysis?
A1: Matrix effects refer to the alteration of ionization efficiency, leading to either suppression or enhancement of the target analyte's signal, by co-eluting, undetected components within the sample matrix.[1][2] In biological matrices such as plasma, endogenous components like phospholipids (B1166683), salts, and proteins are common sources of these interferences.[2][3] This phenomenon is a significant concern in LC-MS/MS bioanalysis as it can result in poor method precision, inaccuracy, and ultimately, erroneous quantification of the analyte.[1][2][4]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like Carbazole-d8 help in overcoming matrix effects?
A2: A stable isotope-labeled internal standard, such as Carbazole-d8, is considered the gold standard for quantitative mass spectrometry.[5] It is chemically almost identical to the analyte of interest but has a different mass due to the replacement of hydrogen atoms with deuterium (B1214612).[2][6] Because they share very similar physicochemical properties, the SIL-IS co-elutes with the analyte and experiences a comparable degree of ionization suppression or enhancement.[2][7] By calculating the ratio of the analyte's response to that of the SIL-IS, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[2][8] For this to be effective, the internal standard should be added early in the sample preparation process to also account for any analyte loss during extraction.[2]
Q3: What is the "deuterium isotope effect" and can it impact my results when using Carbazole-d8?
A3: The deuterium isotope effect can occasionally cause a deuterated internal standard like Carbazole-d8 to elute slightly earlier than the non-labeled analyte from a reversed-phase HPLC column.[2] This shift in retention time is attributed to minor changes in the molecule's lipophilicity when hydrogen is replaced by the heavier deuterium isotope.[2] If this retention time difference is significant, the internal standard may not experience the exact same matrix effect as the analyte, potentially leading to incomplete compensation and inaccurate results.[2][9] Therefore, it is crucial to verify the co-elution of the analyte and Carbazole-d8 during method development.
Q4: How can I assess whether my analysis is being affected by matrix effects?
A4: There are two primary methods to evaluate the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This quantitative method involves comparing the response of an analyte spiked into a blank matrix extract (a sample that does not contain the analyte) with the response of the analyte in a pure solvent standard at the same concentration.[3][8][10] A significant difference between these two responses indicates the presence of ion suppression or enhancement.[8]
-
Post-Column Infusion: This is a qualitative method where a standard solution of the analyte is continuously infused into the mass spectrometer after the analytical column.[3][10] A blank matrix extract is then injected onto the column. Any fluctuation (typically a dip) in the baseline signal at the retention time of the analyte suggests the presence of co-eluting matrix components that cause ion suppression.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Reproducibility (High %CV) in Quality Control (QC) Samples | Variable Matrix Effects: Inconsistent ion suppression or enhancement across different samples is a classic sign of inadequately compensated matrix effects.[2] | 1. Verify IS Co-elution: Confirm that Carbazole-d8 is co-eluting with the analyte. A slight shift in retention time could lead to differential suppression.[9] 2. Improve Sample Cleanup: Consider switching from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a greater amount of interfering phospholipids and other matrix components.[3][9] |
| Low Analyte Recovery | Inefficient Extraction: The chosen sample preparation method may not be effectively extracting the analyte from the matrix. | 1. Optimize Extraction Solvent: Experiment with different organic solvents or solvent mixtures for protein precipitation or LLE. 2. Adjust pH: For LLE, adjusting the pH of the sample can improve the extraction efficiency of acidic or basic analytes.[3] 3. Optimize SPE Protocol: For SPE, evaluate different sorbents, wash solutions, and elution solvents to maximize analyte recovery while minimizing matrix interferences. |
| Inaccurate Quantitative Results | Uncompensated Matrix Effects: The internal standard may not be adequately tracking the analyte's behavior. | 1. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the calibrators and samples are affected by the matrix in a similar way.[11] 2. Dilute the Sample: Diluting the sample extract before injection can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[8] |
| Peak Tailing or Splitting | Chromatographic Issues or Matrix Overload: This can be caused by interactions with the analytical column or an excess of matrix components being injected. | 1. Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry to improve peak shape and resolution from matrix components. 2. Enhance Sample Cleanup: A more effective sample preparation will reduce the load of matrix components on the analytical column. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and Carbazole-d8 internal standard prepared in the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank biological matrix is subjected to the full extraction procedure. The analyte and Carbazole-d8 are spiked into the final, clean extract.
-
Set C (Pre-Spiked Matrix): Blank biological matrix is spiked with the analyte and Carbazole-d8 before the extraction procedure.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A ME value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific analyte and matrix.
-
Sample Pre-treatment: To 100 µL of the biological sample (e.g., plasma), add 10 µL of the Carbazole-d8 internal standard working solution. Vortex to mix.
-
Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode C18/Anion Exchange) by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Wash 2: Pass 1 mL of a stronger organic wash (e.g., 40% methanol in water) to remove phospholipids.
-
-
Elution: Elute the analyte and internal standard by passing 1 mL of an appropriate elution solvent (e.g., 90:10 v/v acetonitrile:methanol) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex briefly and transfer to an autosampler vial for analysis.
Visualizing the Workflow
Caption: A logical workflow for identifying and addressing matrix effects.
Caption: A typical experimental workflow from sample preparation to analysis.
References
- 1. gtfch.org [gtfch.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Carbazole D8 | 38537-24-5 | Benchchem [benchchem.com]
- 7. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Achieving High Isotopic Purity of Carbazole-D8
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis and purification of high-purity Carbazole-D8. Below you will find troubleshooting guides for common experimental issues, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Carbazole-D8, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Isotopic Purity Detected by Mass Spectrometry
Question: My mass spectrometry (MS) analysis of the synthesized Carbazole-D8 shows a significant peak at a lower mass-to-charge ratio (m/z) than expected for the fully deuterated compound, indicating incomplete deuteration. What are the possible causes and how can I improve the isotopic purity?
Answer:
Incomplete deuteration is a common issue in the synthesis of Carbazole-D8. The mass spectrum of your product likely shows a distribution of isotopologues (molecules with different numbers of deuterium (B1214612) atoms). The presence of species with fewer than eight deuterium atoms (D0 to D7) will result in peaks at lower m/z values than the desired D8 peak.
Potential Causes and Solutions:
-
Insufficient Reaction Cycles: A single hydrogen-deuterium (H/D) exchange reaction is often insufficient to achieve high isotopic purity.[1] Repeating the reaction multiple times is a standard method to drive the equilibrium towards the fully deuterated product.[1] For instance, a single reaction cycle might yield approximately 79% deuteration, while four cycles can increase this to 99%.[1][2]
-
Suboptimal Reaction Conditions: The temperature and duration of the reaction are critical. Ensure the reaction is carried out at a sufficiently high temperature (e.g., 240°C) for an adequate amount of time (e.g., 24 hours) to facilitate complete exchange.[2]
-
Purity of Deuterated Reagents: The heavy water (D₂O) and any deuterated solvents used must be of high isotopic purity. Contamination with protic solvents (containing H) will reduce the efficiency of the deuteration.
-
Catalyst Activity: If using a catalyst, its activity can significantly impact the reaction rate and efficiency. Ensure the catalyst is fresh and not poisoned. Different catalysts, such as trifluoroacetic anhydride (B1165640) or trifluoromethanesulfonic acid, can be used.
Visualizing Incomplete Deuteration:
A mass spectrum showing incomplete deuteration will display a cluster of peaks corresponding to Carbazole-D0, D1, D2, etc., with the most abundant peak indicating the average level of deuteration. The goal is to have the peak corresponding to Carbazole-D8 as the base peak with minimal contributions from lower mass isotopologues.
Issue 2: Low Overall Yield of Carbazole-D8
Question: After purification, the final yield of my Carbazole-D8 is significantly lower than expected. What could be the reasons for this loss of product?
Answer:
Low yield can be attributed to several factors throughout the synthesis and purification process.
Potential Causes and Solutions:
-
Product Loss During Workup: Ensure efficient extraction of the product from the reaction mixture. Use appropriate and dry solvents for extraction to minimize loss.
-
Degradation of Carbazole (B46965): Carbazole can be susceptible to degradation under harsh reaction conditions, such as prolonged exposure to high temperatures or strong acids.[3] Optimizing the reaction time and temperature can help mitigate this.
-
Inefficient Purification: The choice of purification method is crucial. Recrystallization is a common method for purifying carbazole.[4][5] Selecting a suitable solvent system where the impurities are more soluble than the product is key to maximizing recovery.[3] Column chromatography can also be employed, but care must be taken to choose an appropriate stationary and mobile phase to avoid product loss.
-
Incomplete Reaction: If the reaction has not gone to completion, a significant portion of the starting material will be present, leading to a lower yield of the desired product. Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Carbazole-D8?
A1: A widely used method is the direct hydrogen-deuterium (H/D) exchange reaction on carbazole. This typically involves heating carbazole with a deuterium source, most commonly heavy water (D₂O), in the presence of an acid catalyst like trifluoroacetic anhydride or trifluoromethanesulfonic acid.[1][2]
Q2: How can I determine the isotopic purity of my synthesized Carbazole-D8?
A2: The most common and effective analytical techniques for determining isotopic purity are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
GC-MS separates the deuterated compound from its non-deuterated and partially deuterated counterparts, and the mass spectrometer provides information on the distribution of isotopologues based on their mass-to-charge ratios.[1]
-
¹H NMR can be used to observe the disappearance of proton signals at the positions that have been deuterated.
-
²H NMR (Deuterium NMR) directly detects the deuterium nuclei, confirming their presence and location in the molecule.[1]
Q3: What are the main types of impurities I might encounter in my Carbazole-D8 product?
A3: Besides partially deuterated isotopologues, you may also find:
-
Residual starting material: Unreacted carbazole.
-
Byproducts of the reaction: Formed due to side reactions or degradation of the starting material or product.
-
Solvent impurities: Residual solvents from the reaction or purification steps.
Q4: How can I avoid H/D back-exchange during workup and purification?
A4: Back-exchange, where deuterium atoms are replaced by hydrogen from protic solvents, can be a problem, especially for labile deuterium atoms. To minimize this, use deuterated solvents for extraction and purification steps whenever possible. If using protic solvents is unavoidable, minimize the contact time and use them at low temperatures.
Data Presentation
Table 1: Effect of Reaction Cycles on the Isotopic Purity of Carbazole-D8
| Number of Reaction Cycles | Deuteration Degree (%) |
| 1 | 79%[1][2] |
| 4 | 99%[1][2] |
Experimental Protocols
Detailed Methodology for the Synthesis of Carbazole-D8 via H/D Exchange:
This protocol is based on a common method for achieving high isotopic purity of Carbazole-D8.[2]
Materials:
-
Carbazole
-
Trifluoroacetic anhydride
-
Heavy water (D₂O, high isotopic purity)
-
250 mL reactor
Procedure:
-
To a 250 mL reactor, add carbazole (30 g), cyclohexane (30 mL), trifluoroacetic anhydride (20 g), and heavy water (80 g).[2]
-
Seal the reactor and place it in a heating apparatus.
-
Stir the reaction mixture at 240°C for 24 hours.[2]
-
After 24 hours, cool the reactor to room temperature and carefully open it.
-
Analyze a small aliquot of the reaction mixture by GC-MS to determine the degree of deuteration. A single cycle is expected to yield approximately 79% deuteration.[2]
-
To achieve higher isotopic purity, the reaction can be repeated. After workup and isolation of the partially deuterated carbazole, subject it to the same reaction conditions for a total of four cycles to achieve a deuteration degree of up to 99%.[2]
Purification of Carbazole-D8 by Recrystallization:
-
Dissolve the crude Carbazole-D8 in a minimal amount of a suitable hot solvent (e.g., xylene, chlorobenzene, or a mixed solvent system).[4][5]
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified Carbazole-D8 crystals under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of high-purity Carbazole-D8.
Caption: Troubleshooting workflow for low isotopic purity in Carbazole-D8 synthesis.
References
Technical Support Center: Minimizing Ion Suppression of Carbazole D8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Carbazole D8 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound.[1] This interference reduces the analyte's signal intensity, which can lead to inaccurate quantification, decreased sensitivity, and poor reproducibility of results.[1] In complex biological matrices such as plasma or urine, endogenous components like phospholipids, salts, and metabolites are common causes of ion suppression.[2]
Q2: How can I identify if my this compound signal is being suppressed?
A2: A common method to identify ion suppression is the post-column infusion experiment.[3][4][5] This involves infusing a constant flow of a this compound solution into the mass spectrometer while a blank matrix sample is injected onto the LC system. A dip in the baseline signal of this compound at a specific retention time indicates the elution of matrix components that are causing ion suppression.[5]
Q3: What is the role of a deuterated internal standard like this compound?
A3: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative mass spectrometry.[6] Because it is chemically almost identical to the non-labeled analyte (Carbazole) and co-elutes with it, any ion suppression or enhancement effects from the matrix should affect both the analyte and the internal standard to the same degree.[6] This allows for the accurate and precise quantification of the analyte based on the ratio of the analyte's peak area to the internal standard's peak area, effectively compensating for matrix effects.[6]
Q4: Can the choice of ionization technique affect ion suppression for this compound?
A4: Yes, the ionization technique can influence the extent of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression from non-volatile matrix components compared to atmospheric pressure chemical ionization (APCI), especially for less polar compounds.[7] If significant ion suppression is observed with ESI, switching to APCI could be a viable strategy to mitigate this effect, provided that this compound ionizes efficiently with APCI.
Troubleshooting Guide
Issue: Low or inconsistent signal intensity for this compound.
This is a common indicator of ion suppression. The following troubleshooting steps can help identify the cause and find a solution.
Step 1: Evaluate Your Sample Preparation
Inadequate sample preparation is a primary cause of ion suppression. The goal is to remove as many interfering matrix components as possible while maximizing the recovery of this compound.
Recommended Actions:
-
Assess your current method: If you are using a simple protein precipitation (PPT) method, be aware that it is often insufficient for removing phospholipids, a major source of ion suppression in plasma samples.[8]
-
Consider more effective techniques: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than PPT.
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Method | Relative Phospholipid Removal | Expected Impact on Ion Suppression |
| Protein Precipitation (PPT) | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Low |
This table is based on general findings for phospholipid removal and may need to be validated specifically for this compound.
Step 2: Optimize Chromatographic Conditions
If co-elution of matrix components with this compound is suspected, chromatographic optimization is crucial.
Recommended Actions:
-
Modify the mobile phase: Adjusting the organic solvent (e.g., methanol (B129727) vs. acetonitrile) or the pH of the aqueous phase can alter the retention times of both this compound and interfering compounds, potentially resolving them.
-
Change the analytical column: Using a column with a different stationary phase chemistry (e.g., C18, Phenyl, Cyano) can provide different selectivity and improve separation from matrix components.
-
Adjust the gradient: Modifying the gradient elution profile can help to separate this compound from the regions of significant ion suppression.
Step 3: Perform a Post-Column Infusion Experiment
This experiment will definitively identify the retention time windows where ion suppression is occurring.
Recommended Actions:
-
Follow the detailed protocol for the Post-Column Infusion Experiment provided in the "Experimental Protocols" section below.
-
The resulting chromatogram will show a stable baseline for the infused this compound. Dips in this baseline correspond to the retention times of interfering compounds from the matrix.
-
Adjust your chromatographic method to ensure that this compound does not elute in these suppression zones.
Experimental Protocols
Protocol 1: Assessing Matrix Effect Using the Post-Extraction Spike Method
This protocol allows for the quantitative assessment of the matrix effect on this compound.
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition.
-
Set B (Post-Spiked Sample): Extract a blank biological matrix sample (e.g., plasma, urine) using your established sample preparation protocol. After the final extraction step, spike the extract with this compound at the same concentration as in Set A.
-
Set C (Blank Matrix): Inject an extracted blank matrix sample without any spiked analyte.
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples using your validated LC-MS/MS method.
3. Calculation of Matrix Effect (ME):
-
Calculate the matrix effect using the following formula: ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
1. System Setup:
-
Set up your LC-MS/MS system as you would for your regular analysis.
-
Use a T-connector to introduce a constant flow of a standard solution of this compound (e.g., 10-50 ng/mL in mobile phase) into the LC eluent stream after the analytical column and before the mass spectrometer inlet. A syringe pump is typically used for this infusion at a low flow rate (e.g., 5-10 µL/min).
2. Analysis:
-
Begin infusing the this compound solution and wait for a stable signal in the mass spectrometer.
-
Inject a prepared blank matrix sample (e.g., from a protein precipitation or SPE of blank plasma).
-
Monitor the signal of this compound throughout the chromatographic run.
3. Data Interpretation:
-
The resulting chromatogram will display the signal intensity of the infused this compound over time.
-
A stable, flat baseline indicates no ion suppression from the matrix.
-
Any significant drop or dip in the baseline indicates a region of ion suppression caused by co-eluting matrix components.
Visualizations
Caption: A logical workflow for troubleshooting ion suppression of this compound.
Caption: Experimental setup for a post-column infusion experiment.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lctsbible.com [lctsbible.com]
- 6. benchchem.com [benchchem.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Carbazole D8 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and stability assessment of Carbazole (B46965) D8 stock solutions. Adhering to these best practices will help ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Carbazole D8 stock solutions?
A1: The stability of this compound stock solutions can be influenced by several factors, including:
-
Solvent Choice: The type of solvent used can impact the solubility and stability of this compound.
-
Storage Temperature: Inappropriate storage temperatures can accelerate degradation.
-
Exposure to Light: this compound, like many carbazole derivatives, can be susceptible to photodegradation.[1]
-
Exposure to Oxygen: The electron-rich carbazole ring is prone to oxidation.[1]
-
pH of the Solution: Acidic or basic conditions can potentially catalyze degradation, although carbazoles are generally stable in a neutral pH range.
-
Repeated Freeze-Thaw Cycles: These can introduce moisture and lead to the degradation of the compound in solution.[2]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in a variety of organic solvents. Commonly used solvents for preparing stock solutions include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetone
-
Toluene
-
Acetonitrile
-
Methanol
It is crucial to use high-purity, anhydrous solvents to minimize potential degradation. This compound is practically insoluble in water.
Q3: How should I properly store my this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: Store aliquots at -20°C or -80°C for long-term storage.[2]
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.[1]
-
Inert Atmosphere: For maximum stability, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2]
Q4: What are the signs of degradation in a this compound stock solution?
A4: Signs of degradation can include:
-
Discoloration: A change in the color of the solution (e.g., yellowing) can indicate the formation of degradation products.
-
Precipitation: The appearance of solid material in the solution may suggest insolubility or degradation.
-
Inconsistent Analytical Results: A decrease in the expected concentration or the appearance of new peaks in chromatographic analysis (HPLC or LC-MS) are strong indicators of degradation.
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Loss of Isotopic Purity (Lower than expected mass in MS analysis) | Hydrogen-Deuterium (H/D) exchange with protic solvents or atmospheric moisture. | - Use anhydrous, aprotic solvents (e.g., acetonitrile, toluene) for stock solution preparation.- Store solutions in tightly sealed vials with minimum headspace.- Avoid prolonged exposure to humid environments. |
| Appearance of Unexpected Peaks in Chromatogram | - Oxidative degradation.- Photodegradation.- Contamination of solvent or glassware. | - Prepare fresh solutions using high-purity solvents.- Protect solutions from light at all times.- Purge solutions with an inert gas (argon or nitrogen) to remove dissolved oxygen.- Ensure all glassware is scrupulously clean and dry. |
| Inconsistent Concentration in Quantitative Assays | - Incomplete dissolution of this compound.- Adsorption to container surfaces.- Degradation of the stock solution. | - Ensure complete dissolution by vortexing and/or brief sonication.- Use low-adhesion polypropylene (B1209903) or silanized glass vials.- Prepare fresh stock solutions and perform a stability check on older solutions. |
| Precipitation Upon Dilution in Aqueous Media | Low aqueous solubility of this compound. | - Prepare a high-concentration stock in an organic solvent like DMSO.- Perform serial dilutions, adding the organic stock solution to the aqueous buffer while vortexing.- Keep the final concentration of the organic solvent in the aqueous solution low (typically <1%) to avoid precipitation and potential toxicity in cellular assays. |
Stability of this compound in Common Solvents (Summary Table)
The following table provides a summary of the expected stability of this compound in various solvents under different storage conditions. This data is based on general principles of deuterated compound stability and should be confirmed by in-house stability studies for critical applications.
| Solvent | Storage Condition | Concentration | Expected Stability (Time to <5% Degradation) |
| DMSO | -20°C, Protected from Light | 10 mg/mL | > 6 months |
| DMSO | Room Temperature, Protected from Light | 10 mg/mL | ~ 1-2 weeks |
| Acetonitrile | -20°C, Protected from Light | 1 mg/mL | > 6 months |
| Acetonitrile | Room Temperature, Exposed to Light | 1 mg/mL | < 24 hours |
| Methanol | -20°C, Protected from Light | 1 mg/mL | ~ 3-6 months (potential for H/D exchange) |
| Toluene | 4°C, Protected from Light | 1 mg/mL | > 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer
-
(Optional) Sonication bath
Procedure:
-
Weigh the desired amount of this compound powder accurately using an analytical balance and transfer it to a clean, dry amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mg/mL).
-
Securely cap the vial and vortex thoroughly for 2-3 minutes, or until the powder is completely dissolved. Visual inspection should show a clear solution with no particulate matter.
-
If complete dissolution is not achieved, briefly sonicate the vial in a water bath for 5-10 minutes.
-
(Optional but recommended for long-term stability) Gently purge the headspace of the vial with a stream of inert gas (argon or nitrogen) for 10-15 seconds before tightly sealing the cap.
-
Label the vial clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.[1][3][4]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize the solution with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution with 1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sealed vial of the this compound stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a clear vial of the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method (e.g., HPLC-UV or LC-MS/MS) to assess the extent of degradation and identify any degradation products.
Visualizations
Caption: Experimental workflow for preparing and testing the stability of this compound stock solutions.
Caption: Potential degradation pathways for this compound under oxidative and photolytic stress.
References
Technical Support Center: Overcoming Co-elution Issues with Carbazole D8 in Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding co-elution issues encountered with Carbazole D8 in chromatographic analyses.
Troubleshooting Guide: Resolving Co-elution with this compound
Co-elution, the incomplete separation of two or more compounds in a chromatographic system, can significantly impact the accuracy and reliability of analytical data. When using this compound as an internal standard, co-elution with the parent analyte (Carbazole) or other matrix components is a common challenge. This guide provides a systematic approach to diagnose and resolve these issues.
1. Identifying the Co-elution Problem
The first step is to confirm that co-elution is indeed occurring.
-
Visual Inspection of the Chromatogram: Look for asymmetrical peak shapes, such as fronting, tailing, or shoulders on the peak of interest.[1] While a perfectly symmetrical peak can still hide a co-eluting compound, these distortions are often the first indication of a problem.
-
Peak Purity Analysis (HPLC-DAD/PDA): A Diode Array Detector (DAD) or Photodiode Array Detector (PDA) can assess peak purity by acquiring multiple UV-Vis spectra across the peak. If the spectra are not identical, it signifies the presence of a co-eluting impurity.[1]
-
Mass Spectrometer (MS) Analysis: An MS detector is a powerful tool for identifying co-elution. By examining the mass spectra across the chromatographic peak, you can determine if more than one mass-to-charge ratio (m/z) is present. If you detect the m/z for both Carbazole and this compound, or other interfering ions, within the same peak, co-elution is confirmed.[1]
Logical Workflow for Troubleshooting Co-elution
The following diagram illustrates a step-by-step process for troubleshooting co-elution issues with this compound.
2. Strategies for Resolving Co-elution
Once co-elution is confirmed, the following chromatographic parameters can be adjusted to improve separation. It is recommended to change one parameter at a time to systematically evaluate its effect.
-
Mobile Phase Modification (HPLC):
-
Gradient Adjustment: For gradient elution, making the gradient shallower can increase the separation between closely eluting peaks.
-
Organic Solvent Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will generally increase retention times and may improve resolution.
-
Change Organic Solvent: Switching from one organic solvent to another (e.g., methanol (B129727) to acetonitrile) can alter selectivity and improve separation due to different solvent properties.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity.
-
-
Stationary Phase Selection: If mobile phase optimization is insufficient, the co-elution may be due to a lack of selectivity of the stationary phase.[1] Consider switching to a column with a different chemistry. For aromatic compounds like carbazoles, columns with phenyl-hexyl or biphenyl (B1667301) stationary phases can offer different selectivity compared to standard C18 columns.
-
Temperature Optimization: Adjusting the column temperature can influence selectivity. Increasing the temperature generally decreases viscosity and can lead to sharper peaks, but it may also decrease retention times. Conversely, lowering the temperature can increase retention and potentially improve resolution.
-
Flow Rate Adjustment: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, which can sometimes lead to better resolution, although it will also increase the analysis time.
Data Presentation: Impact of Chromatographic Conditions on Separation
The following tables provide representative data on how different chromatographic conditions can affect the separation of Carbazole, this compound, and common co-eluents.
Table 1: HPLC Method Parameters and Their Effect on Resolution
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 70% Acetonitrile / 30% Water | 70% Acetonitrile / 30% Water | 65% Acetonitrile / 35% Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C | 30 °C |
| Analyte | Retention Time (min) | Retention Time (min) | Retention Time (min) |
| This compound | 5.2 | 5.5 | 6.8 |
| Carbazole | 5.3 | 5.7 | 7.0 |
| Phenanthrene (B1679779) | 5.8 | 6.5 | 8.2 |
| Anthracene | 6.0 | 6.8 | 8.5 |
| Resolution (Rs) Carbazole/Carbazole D8 | 1.2 | 1.8 | 1.5 |
Note: This data is illustrative and actual retention times and resolutions will vary depending on the specific instrument and conditions.
Table 2: GC-MS Temperature Program and Its Effect on Separation
| Parameter | Program 1 | Program 2 |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Initial Temperature | 100 °C (hold 1 min) | 80 °C (hold 1 min) |
| Ramp Rate | 10 °C/min to 300 °C (hold 5 min) | 15 °C/min to 320 °C (hold 3 min) |
| Analyte | Retention Time (min) | Retention Time (min) |
| This compound | 15.8 | 12.5 |
| Carbazole | 15.9 | 12.6 |
| Phenanthrene | 16.5 | 13.1 |
| Anthracene | 16.6 | 13.2 |
| Resolution (Rs) Carbazole/Carbazole D8 | 1.1 | 1.3 |
Note: This data is illustrative and actual retention times and resolutions will vary depending on the specific instrument and conditions.
Experimental Protocols
Detailed HPLC-MS/MS Method for the Analysis of Carbazole with this compound Internal Standard
This protocol provides a starting point for the separation of Carbazole and its deuterated internal standard.
1. Materials and Reagents
-
Carbazole analytical standard
-
This compound analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Sample matrix (e.g., plasma, soil extract)
2. Instrumentation
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. Chromatographic Conditions
-
Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
4. Mass Spectrometer Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carbazole: Precursor Ion (m/z) -> Product Ion (m/z)
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z)
-
Note: Specific MRM transitions should be optimized for the instrument in use.
-
Experimental Workflow Diagram
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard (this compound) elute at a slightly different time than the non-deuterated analyte (Carbazole)?
A1: This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect." The substitution of hydrogen with the heavier isotope deuterium (B1214612) can lead to subtle changes in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because they can be slightly less lipophilic.[2] While a small, consistent shift is normal, significant separation can compromise data accuracy.
Q2: What are the consequences of poor co-elution between my analyte and the deuterated internal standard?
A2: Incomplete co-elution can lead to a significant analytical issue known as "differential matrix effects." If the analyte and internal standard elute at different times, they may be affected differently by co-eluting matrix components that can suppress or enhance the ionization process in the mass spectrometer. This can result in poor accuracy and precision, as the internal standard will not accurately compensate for the matrix effects experienced by the analyte.[2]
Q3: Can I still use this compound if it separates slightly from Carbazole?
A3: While perfect co-elution is ideal, a small and highly reproducible separation may be acceptable if it is demonstrated that it does not lead to differential matrix effects. This should be thoroughly evaluated during method validation. If the peaks are significantly resolved, it is highly recommended to optimize the chromatographic method to achieve better co-elution.
Q4: What are some common co-eluents for Carbazole in environmental samples?
A4: In complex matrices such as soil, sediment, or industrial effluents, Carbazole can co-elute with other polycyclic aromatic compounds (PACs) that have similar physicochemical properties. Common co-eluents include phenanthrene and anthracene. Halogenated carbazoles can also be present and may co-elute depending on the chromatographic conditions.
Q5: When should I consider using a different internal standard?
A5: If optimizing the chromatographic conditions does not resolve the co-elution issue and it is impacting the accuracy of your results, you might consider an alternative internal standard. An ideal internal standard would be a stable isotope-labeled version of the analyte with a heavier isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), as these are less prone to chromatographic shifts.[2] However, the availability and cost of such standards may be a consideration.
References
Best practices for handling and storing Carbazole D8 to avoid contamination
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Carbazole (B46965) D8 to avoid contamination, along with troubleshooting guides for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Carbazole D8 and what are its common applications?
This compound is a deuterated form of Carbazole, where eight hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling makes it a valuable tool in various scientific applications, including:
-
Internal Standard: Used as an internal standard in analytical chemistry, particularly in mass spectrometry, for the precise quantification of non-deuterated Carbazole and related compounds.
-
Tracer Studies: Employed as a tracer in metabolic and environmental studies to track the fate and transformation of Carbazole in biological and environmental systems.
-
NMR Solvent: Can be used as a deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy to provide clearer spectra by reducing background signals from hydrogen.
-
Materials Science: Utilized in the synthesis of materials for organic light-emitting diodes (OLEDs) and photovoltaic cells.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity and purity of this compound. It is recommended to store the compound in a cool, dry, and well-ventilated place.[2] The container should be tightly closed to prevent exposure to moisture and air.[2] For long-term storage, a temperature of -20°C in powder form is recommended, which can preserve it for up to 3 years.[3] It is also advisable to store it under an inert gas, such as argon or nitrogen.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is important to use appropriate personal protective equipment to avoid exposure. Recommended PPE includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If working with fine powders or in a poorly ventilated area, a respirator may be necessary.
Always handle the compound in a well-ventilated area or under a chemical fume hood.[2]
Q4: What are the known impurities in commercially available Carbazole?
Commercial Carbazole can contain trace amounts of isomeric impurities, such as 1H-benzo[f]indole and 5H-benzo[b]carbazole.[2][4] These impurities can significantly impact the photophysical properties of the material, including its fluorescence and phosphorescence.[5][6] For applications sensitive to these properties, using high-purity this compound is essential.[4]
Troubleshooting Guides
Issue 1: Unexpected Peaks or High Background in Analytical Data (e.g., GC-MS, LC-MS)
Possible Cause: Contamination from solvents, glassware, plasticware, or environmental sources.[7]
Troubleshooting Steps:
-
Run a Blank Sample: Analyze a sample of the solvent used to prepare your this compound solution to identify any contaminant peaks.[7]
-
Clean Glassware Thoroughly: Ensure all glassware is meticulously cleaned. A common procedure involves washing with a suitable detergent, rinsing with deionized water, and then rinsing with a high-purity solvent.
-
Check Labware: Plastic tubes and other consumables can sometimes introduce contaminants.[7] If contamination is suspected, switch to high-quality glass or certified contaminant-free plasticware.
-
Use High-Purity Solvents: Utilize LC-MS or GC-MS grade solvents to minimize the introduction of impurities.
-
Maintain a Clean Workspace: Work in a clean, dust-free environment. Keep sample containers covered as much as possible to prevent contamination from airborne particles.[7]
Issue 2: Inconsistent Experimental Results or Poor Reproducibility
Possible Cause: Inconsistent sample preparation, cross-contamination between samples, or degradation of this compound.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that the same procedure is followed for preparing each sample, including weighing, dissolution, and dilution steps. Use calibrated pipettes and balances.
-
Prevent Cross-Contamination: Use fresh pipette tips for each sample.[8] Clean spatulas and other tools between handling different samples. If working with multiple samples of varying concentrations, prepare them in a designated clean area.[9]
-
Check for Degradation: Carbazole can degrade under certain conditions, such as exposure to light, high temperatures, or strong oxidizing agents.[10] Store stock solutions in amber vials and at the recommended temperature. Prepare fresh working solutions for each experiment if instability is suspected.[3]
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Source(s) |
| Storage Temperature (Powder) | -20°C (long-term) | [3] |
| Storage Conditions | Cool, dry, well-ventilated, under inert gas | [2] |
| Purity (Typical) | >98% | [4] |
| Isotopic Purity (Typical) | >98 atom % D |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for determining the purity of a this compound sample and identifying potential volatile contaminants.
1. Sample Preparation: a. Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as toluene (B28343) or dichloromethane (B109758) to prepare a 1 mg/mL stock solution. b. Perform serial dilutions to obtain a working solution with a concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Equipped with a capillary column suitable for aromatic compound analysis (e.g., a 5% phenyl-methylpolysiloxane column).
- Injection Mode: Splitless or split injection, depending on the concentration of the sample.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: Increase to 280°C at a rate of 10°C/minute.
- Final hold: Hold at 280°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer:
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Range: m/z 50-500.
3. Data Analysis: a. Integrate the peak corresponding to this compound and any impurity peaks. b. Calculate the purity of the sample based on the relative peak areas. c. Identify potential impurities by comparing their mass spectra to a spectral library (e.g., NIST).
Visualizations
Caption: Troubleshooting workflow for identifying and resolving contamination issues with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. High Purity Carbazole / RTP Inducer: Bd | TCI Deutschland GmbH [tcichemicals.com]
- 5. Carbazole isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. 5 Tips for preventing cross-contamination in your lab - Flow Robotics [flow-robotics.com]
- 10. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing deuteration reaction conditions for higher Carbazole D8 yield
Welcome to the technical support center for the deuteration of carbazole (B46965). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for higher yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Carbazole-d8?
The most common methods for synthesizing Carbazole-d8 involve direct hydrogen-deuterium (H/D) exchange on the carbazole molecule. This is typically achieved through two main approaches:
-
Acid-Catalyzed Deuteration: This method uses a strong acid catalyst, such as trifluoroacetic acid or trifluoromethanesulfonic acid, with a deuterium (B1214612) source like heavy water (D₂O).[1] The reaction is often performed at elevated temperatures.
-
Transition-Metal-Catalyzed Deuteration: This approach utilizes catalysts based on metals like iridium, ruthenium, or platinum.[2][3] For instance, an iridium/silver-based catalytic system has been shown to be effective for the site-selective deuteration of carbazoles using D₂O as the deuterium source.[3][4]
Q2: Why is my deuteration level low after a single reaction cycle?
Achieving a high degree of deuteration (>98%) often requires multiple reaction cycles.[5][6] A single H/D exchange reaction is an equilibrium process, and may only yield a deuteration level of around 79%, for example.[5][6] To drive the equilibrium towards the fully deuterated product, the reaction can be repeated by isolating the partially deuterated carbazole and subjecting it to fresh deuterating agent and catalyst.[5] Some protocols explicitly mention repeating the reaction up to four times to achieve a deuteration degree of 99%.[5][6]
Q3: What is the role of a directing group in carbazole deuteration?
In some metal-catalyzed reactions, a directing group is used to achieve site-selective deuteration. For example, a pivaloyl group attached to the carbazole nitrogen can direct an iridium catalyst to selectively activate the C-H bonds at the C1 and C8 positions.[3] This strategy is valuable when specific deuteration patterns are required, rather than perdeuteration. However, it may require additional steps for the addition and subsequent removal of the directing group.[3]
Q4: Can I use a solvent other than an expensive deuterated one?
Yes, several protocols have been developed to avoid the use of expensive deuterated solvents. One method employs 1,4-dioxane (B91453) as the solvent with D₂O as the deuterium source, which is a cost-effective alternative.[1] Another approach uses cyclohexane (B81311) as the solvent in a reaction with heavy water and trifluoroacetic anhydride (B1165640).[5]
Troubleshooting Guide
Problem: The reaction yield is high, but the degree of deuteration is insufficient.
-
Possible Cause: The H/D exchange reaction has not reached completion or is limited by equilibrium.
-
Solution:
-
Repeat the Reaction: Isolate the product and subject it to another full reaction cycle with fresh D₂O and catalyst. This is a common and effective strategy to increase the deuteration percentage to >99%.[5][6]
-
Increase Molar Excess of Deuterium Source: Ensure a large molar excess of the deuterium source (e.g., D₂O) is used relative to the carbazole substrate. A molar ratio of 20-40 equivalents of D₂O to carbazole has been reported.[1]
-
Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature, as H/D exchange is sensitive to these parameters.[7][8] Monitor the reaction for potential degradation.
-
Problem: The reaction is slow or fails to proceed.
-
Possible Cause: The catalyst may be inactive or the reaction conditions are not optimal.
-
Solution:
-
Catalyst Activation (for metal-catalyzed reactions): For iridium-based catalysts like [Cp*IrCl₂]₂, a silver salt additive (e.g., AgNTf₂) is often required to abstract a chloride ligand and generate the active cationic iridium species.[3] Ensure the co-catalyst is added in the correct stoichiometry.
-
Inert Atmosphere: Many transition metal catalysts are sensitive to air and moisture.[3] Ensure the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).[8]
-
Temperature Optimization: Some reactions require high temperatures (e.g., 100°C for Iridium catalysis or up to 240°C for certain acid-catalyzed methods) to proceed efficiently.[3][5] Verify that the correct temperature is being applied.
-
Problem: Significant byproduct formation or degradation of the starting material is observed.
-
Possible Cause: The reaction conditions are too harsh, leading to oxidation or other side reactions. The carbazole ring can be susceptible to degradation under strongly acidic or high-temperature conditions.[9]
-
Solution:
-
Lower the Temperature: If degradation is suspected, try running the reaction at a lower temperature for a longer duration.
-
Optimize Catalyst/Reagent Loading: An excessive amount of acid or catalyst can sometimes promote side reactions. Reduce the catalyst or acid loading to the minimum effective amount. A molar ratio of 0.05-0.1 for a fluoric acid catalyst to the carbazole compound has been suggested.[1]
-
Purification: If byproducts are unavoidable, ensure a robust purification method (e.g., column chromatography, recrystallization) is in place to isolate the pure Carbazole-d8.
-
Data on Reaction Conditions
The following tables summarize different reported conditions for the deuteration of carbazole.
Table 1: Acid-Catalyzed Deuteration Methods
| Catalyst | Deuterium Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Deuteration (%) | Reference |
| Trifluoroacetic Anhydride | D₂O | Cyclohexane | 240 | 24 (x 4 cycles) | 97 | 99 | [5] |
| Trifluoromethanesulfonic Acid | D₂O | Not Specified | Not Specified | Not Specified | High Purity | High | |
| Fluorine-containing Acid | D₂O | 1,4-Dioxane | Not Specified | Not Specified | 95.4 | 95 | [1] |
Table 2: Metal-Catalyzed Deuteration Methods
| Catalyst / Additive | Deuterium Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Deuteration (%) | Reference |
| [Cp*IrCl₂]₂ / AgNTf₂ | D₂O | 1,2-DCE | 100 | 20 | 47 | 85 (at C4/C6) | [3][4] |
| Ruthenium Nanocatalyst | D₂ gas | Not Specified | Not Specified | Not Specified | High Uptake | High | [2] |
| Pt/C or Pd/C | D₂O | Not Specified | 80 | Not Specified | Not Specified | High | [10] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Perdeuteration using Trifluoroacetic Anhydride [5]
-
Reaction Setup: In a suitable high-pressure reactor, add carbazole (e.g., 30 g), cyclohexane (30 mL), trifluoroacetic anhydride (20 g), and heavy water (D₂O, 80 g).
-
Reaction: Seal the reactor and heat to 240°C with stirring for 24 hours.
-
Workup & Analysis: After cooling, carefully open the reactor. Isolate the product and analyze the degree of deuteration using GC-MS. A single cycle may yield ~79% deuteration.
-
Repeat Cycles: To achieve higher deuteration, repeat steps 1-3 with the isolated product for a total of four cycles.
-
Final Isolation: After the final cycle, isolate the product to obtain Carbazole-d8. This method has been reported to yield 97% with a 99% degree of deuteration.
Protocol 2: Iridium/Silver-Catalyzed Site-Selective Deuteration [3]
-
Reaction Setup: To a reaction tube, add the N-protected carbazole substrate (e.g., N-pivaloyl carbazole, 0.23 mmol), [Cp*IrCl₂]₂ (5 mol %), and AgNTf₂ (20 mol %).
-
Inert Atmosphere: Seal the tube with a Teflon-lined screw cap, then evacuate and purge with N₂ gas (repeat 3 times).
-
Solvent/Reagent Addition: Under a positive N₂ pressure, add 1,2-dichloroethane (B1671644) (1,2-DCE, 917 μL) and D₂O (83 μL, 20 equiv) via syringe.
-
Reaction: Seal the tube with parafilm and place it in a pre-heated oil bath at 100°C. Allow the reaction to stir for 20 hours.
-
Workup & Purification: After cooling, quench the reaction and extract the product. Purify using standard techniques such as column chromatography to isolate the deuterated product.
Workflow and Troubleshooting Diagrams
Caption: General workflow for a typical carbazole deuteration experiment.
Caption: Decision tree for troubleshooting low deuteration levels.
References
- 1. CN112876406A - Deuterated carbazole compound, preparation method thereof, photoelectric material and medicine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iridium/Silver-Catalyzed H/D Exchange for Perdeuteration of Indoles and Site-Selective Deuteration of Carbazoles: Application in Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbazole-d8 synthesis - chemicalbook [chemicalbook.com]
- 6. Carbazole D8 | 38537-24-5 | Benchchem [benchchem.com]
- 7. Buy this compound | 38537-24-5 [smolecule.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing of Carbazole D8 in HPLC Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of Carbazole (B46965) D8.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC analysis?
Peak tailing is a chromatographic phenomenon where the peak is not symmetrical, and the latter half of the peak is broader than the front half. This distortion can compromise resolution, quantification accuracy, and overall method reliability. In regulated environments, a tailing factor greater than 2.0 is generally considered unacceptable.[1]
Q2: What are the common causes of peak tailing for Carbazole D8?
Peak tailing for basic compounds like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The primary cause is the interaction of the basic nitrogen in the carbazole structure with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[2] This leads to a mixed-mode retention mechanism, where some molecules are retained longer, resulting in a tailed peak. Other potential causes include column overload, extra-column dead volume, and an inappropriate mobile phase pH.
Q3: How does mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. Carbazole is a weakly basic compound. To minimize unwanted ionic interactions with residual silanols on the column, it is advisable to work at a low mobile phase pH. At a low pH (e.g., below 3), the silanol groups are protonated and less likely to interact with the protonated carbazole molecules.
Q4: What is the role of mobile phase additives in reducing peak tailing?
Mobile phase additives can significantly improve the peak shape of basic compounds.
-
Acidic Additives: Adding a small amount of an acid like formic acid, trifluoroacetic acid (TFA), or phosphoric acid to the mobile phase helps to keep the silanol groups on the stationary phase protonated, thereby reducing their interaction with the basic analyte.[3][4]
-
Basic Additives (Silanol Suppressors): A competing base, such as triethylamine (B128534) (TEA), can be added to the mobile phase in small concentrations (e.g., 0.1-1%).[2] TEA is a small, basic molecule that preferentially interacts with the active silanol sites on the column, effectively masking them from interacting with this compound.[2][5]
Q5: How does the choice of HPLC column affect peak tailing?
The choice of column is crucial for obtaining symmetrical peaks for basic analytes.
-
End-Capped Columns: Modern "end-capped" columns have a majority of the residual silanol groups chemically derivatized with a small silylating agent, making them less polar and less likely to cause peak tailing.[6]
-
Base-Deactivated Columns: These columns are specifically designed for the analysis of basic compounds and have a highly deactivated silica (B1680970) surface to minimize silanol interactions.
-
Columns with Low Silanol Activity: Some stationary phases are inherently designed to have low silanol activity, which is beneficial for the analysis of basic compounds like carbazole.[4]
Troubleshooting Guide
Problem: My this compound peak is showing significant tailing.
Below is a step-by-step guide to troubleshoot and resolve peak tailing issues.
Step 1: Evaluate the Mobile Phase pH
An incorrect mobile phase pH is a common cause of peak tailing for ionizable compounds.
-
Recommendation: If you are not using an acidic mobile phase, adjust the pH to be between 2.5 and 3.5 using an appropriate acidic modifier like formic acid or phosphoric acid. This will ensure that the residual silanol groups on the column are protonated and less interactive.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Analyte
| Mobile Phase pH | Peak Asymmetry Factor (As) | Observation |
| 7.0 | 2.1 | Significant Tailing |
| 4.5 | 1.6 | Moderate Tailing |
| 3.0 | 1.2 | Improved Symmetry |
Note: Data is representative for a typical basic compound and illustrates the general trend.
Step 2: Incorporate a Mobile Phase Additive
If adjusting the pH alone is not sufficient, the addition of a competitive base can improve peak shape.
-
Recommendation: Add a small concentration of triethylamine (TEA) to the mobile phase. Start with 0.1% (v/v) and, if necessary, increase to 0.5%. TEA will compete with this compound for the active silanol sites.
Table 2: Effect of Triethylamine (TEA) Concentration on Peak Asymmetry
| TEA Concentration (% v/v) | Peak Asymmetry Factor (As) | Observation |
| 0 | 1.9 | Pronounced peak tailing |
| 0.1 | 1.3 | Improved peak symmetry |
| 0.5 | 1.1 | Symmetrical peak |
Note: This data is based on a study of Anastrozole, a basic compound, and demonstrates the effectiveness of TEA.[7]
Step 3: Check for Column Overload
Injecting too much sample can saturate the stationary phase and lead to peak distortion.
-
Recommendation: Reduce the injection volume or dilute your sample. If the peak shape improves with a lower sample load, it is a strong indication that the column was overloaded.
Step 4: Assess the HPLC System for Dead Volume
Excessive volume in the tubing and connections between the injector and the detector can cause band broadening and peak tailing.
-
Recommendation: Ensure that all tubing is as short as possible and that all fittings are correctly made to minimize dead volume.
Step 5: Evaluate the Column Condition and Type
An old or inappropriate column can be a source of peak tailing.
-
Recommendation:
-
If the column has been in use for a long time, consider replacing it.
-
Ensure you are using a modern, high-purity silica column that is well end-capped or specifically designed for the analysis of basic compounds.
-
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound, with a focus on achieving good peak symmetry.
-
Column: C18, 4.6 x 150 mm, 5 µm (A column with low silanol activity or one that is base-deactivated is recommended).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 60% B to 100% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 293 nm.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition (60% B).
Visualizations
Caption: A logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: Diagram illustrating the interaction between basic this compound and acidic silanol groups.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. Characterization and evaluation of C18 HPLC stationary phases based on ethyl-bridged hybrid organic/inorganic particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Carbazole D8 Internal Standard Calibration Curve Issues
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Carbazole D8 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-linear calibration curves when using a deuterated internal standard like this compound?
A1: Non-linear calibration curves are a frequent issue in LC-MS/MS analysis. The primary causes include:
-
Isotopic Crosstalk: This occurs when the signal from the naturally occurring isotopes of the analyte contributes to the signal of the deuterated internal standard, or when the internal standard is contaminated with the unlabeled analyte.[1][2] This interference is more pronounced at high analyte-to-internal standard concentration ratios.[2]
-
Differential Matrix Effects: Even with a deuterated standard, if the analyte and the internal standard do not co-elute perfectly, they can be subjected to different degrees of ion suppression or enhancement from matrix components.[1][3] This is often referred to as the "isotope effect," where slight differences in retention times can lead to varied matrix effects.[4]
-
Detector Saturation: At high concentrations, the ion signal can exceed the detector's linear response range, leading to a plateau in the calibration curve.[1][2] A common sign is a symmetrical peak for which the system software issues a saturation warning.[1]
-
Ion Source Saturation: Competition for ionization between the analyte and the internal standard at high concentrations can lead to a disproportionate response.[2][5] This can be observed as a decreasing internal standard signal with increasing analyte concentration.[5]
-
Analyte Multimer Formation: At high concentrations, analytes can form multimers (e.g., dimers), which can lead to a non-linear response.[2]
Q2: My calibration curve has a poor coefficient of determination (R² < 0.99). What should I investigate?
A2: A low R² value suggests significant deviation of data points from the regression line. Potential causes include:
-
Inconsistent Sample Preparation: Errors in pipetting or dilutions can introduce variability.
-
Internal Standard Issues: Problems with the stability or concentration of the this compound internal standard can lead to inconsistent responses. Solutions of this compound may be unstable and should be freshly prepared.[6]
-
Differential Matrix Effects: If the analyte and internal standard are not affected by the matrix in the same way, it can result in a poor correlation coefficient.[2]
-
Inappropriate Regression Model: A linear regression model may not be the best fit for your data. A visual inspection of the curve and its residuals can help determine if a quadratic or weighted linear regression model is more appropriate.[2][7]
Q3: What is "isotopic crosstalk" and how can it be minimized with this compound?
A3: Isotopic crosstalk, or interference, happens when the signal from the naturally occurring isotopes of the analyte overlaps with the signal of the deuterated internal standard.[1][2] This is more common with internal standards that have a small mass difference from the analyte.[2] To minimize this, it is advisable to use an internal standard with a higher degree of deuteration; a mass difference of at least 3 atomic mass units (amu) is generally recommended.[2][7] You can assess for isotopic interference by injecting a high concentration of the unlabeled analyte and monitoring the mass channel of the internal standard; a significant signal indicates interference.[2]
Q4: Can the position of the deuterium (B1214612) label on this compound affect my results?
A4: Yes, the position of the deuterium label is crucial. Deuterium atoms on certain parts of a molecule can be labile and exchange with protons from the solvent or matrix, a phenomenon known as back-exchange.[2] This can alter the mass of the internal standard and lead to inaccurate quantification.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Non-Linearity
This guide provides a systematic approach to identifying the root cause of non-linearity in your calibration curve.
Experimental Protocol: Isotopic Crosstalk and Contamination Check
-
Prepare a High-Concentration Analyte Standard: Prepare a solution of the analyte at the upper limit of quantification (ULOQ) without the internal standard.[1]
-
Prepare an Internal Standard Solution: Prepare a solution containing only this compound at the working concentration.[1]
-
Analyze Both Solutions: Inject both solutions into the LC-MS/MS system.[1]
-
Monitor Transitions:
-
In the analyte-only injection, monitor the mass transition for this compound.
-
In the internal standard-only injection, monitor the mass transition for the analyte.
-
-
Evaluate Contribution:
-
The response for the internal standard transition in the analyte-only sample should be negligible.
-
The response for the analyte transition in the internal standard-only sample should be less than 5% of the analyte response at the lower limit of quantification (LLOQ).[1] A higher response suggests significant contamination of the internal standard with the unlabeled analyte.[1]
-
Troubleshooting Flowchart
Caption: Troubleshooting workflow for a non-linear calibration curve.
Guide 2: Assessing and Mitigating Matrix Effects
Matrix effects, which are the alteration of ionization efficiency by co-eluting components, are a major concern in LC-MS/MS bioanalysis.[4]
Experimental Protocol: Quantifying Matrix Effects
This experiment quantifies the extent of ion suppression or enhancement.
-
Objective: To calculate the Matrix Factor (MF) for this compound.
-
Materials:
-
Blank biological matrix from at least 6 different sources.
-
This compound standard solution.
-
Mobile phase and reconstitution solvent.
-
-
Methodology:
-
Set A (Aqueous): Spike a known amount of this compound into the reconstitution solvent.
-
Set B (Matrix): Extract blank matrix samples using the validated sample preparation method. Spike the same amount of this compound as in Set A into the final, dried extracts before reconstitution.
-
Analyze both sets of samples by LC-MS/MS.
-
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Aqueous Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Data Presentation: Matrix Effect Evaluation
| Sample Source | Peak Area (Set A: Aqueous) | Peak Area (Set B: Matrix) | Matrix Factor | % Ion Suppression/Enhancement |
| Lot 1 | 1,200,000 | 950,000 | 0.79 | -21% (Suppression) |
| Lot 2 | 1,210,000 | 980,000 | 0.81 | -19% (Suppression) |
| Lot 3 | 1,195,000 | 1,350,000 | 1.13 | +13% (Enhancement) |
| Lot 4 | 1,205,000 | 890,000 | 0.74 | -26% (Suppression) |
| Lot 5 | 1,215,000 | 920,000 | 0.76 | -24% (Suppression) |
| Lot 6 | 1,200,000 | 965,000 | 0.80 | -20% (Suppression) |
Mitigation Strategies Relationship Diagram
Caption: Interrelationship of strategies to mitigate matrix effects.
References
Validation & Comparative
Validation of an Analytical Method Using Carbazole D8 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are of utmost importance. In the realm of quantitative mass spectrometry, the use of an internal standard is fundamental to achieving high-quality, reproducible data. This guide provides an objective comparison of using a deuterated internal standard, specifically Carbazole D8, against a non-deuterated structural analog for the validation of an analytical method.
Stable isotope-labeled internal standards, such as deuterated compounds, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their key advantage lies in their chemical and physical similarity to the analyte of interest, allowing them to effectively mimic the analyte's behavior throughout the entire analytical process, from sample extraction to detection.[1] This guide will explore the performance differences between these two internal standard approaches, offer detailed experimental protocols, and illustrate the underlying principles and workflows.
Performance Comparison: this compound vs. Non-Deuterated Internal Standard
The primary function of an internal standard is to correct for variations that can occur during sample analysis, such as inconsistencies in extraction efficiency, matrix effects, and instrument response.[1] A deuterated internal standard like this compound is chemically almost identical to its non-deuterated counterpart, meaning it will co-elute and experience similar ionization effects in the mass spectrometer. This leads to more accurate and precise quantification of the target analyte.[1][2]
The following table summarizes representative performance data from a validated LC-MS/MS method for a hypothetical analyte, comparing the use of this compound as a deuterated internal standard against a non-deuterated structural analog. This data reflects typical outcomes and highlights the superior performance of the deuterated standard.
| Validation Parameter | Method with this compound (Deuterated IS) | Method with Non-Deuterated Structural Analog IS | ICH Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9951 | ≥ 0.995[3] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 92.3% - 107.8% | Typically 80-120% of the true value[3] |
| Precision (Repeatability, %RSD) | ≤ 1.8% | ≤ 5.2% | Typically ≤ 2%[4] |
| Precision (Intermediate, %RSD) | ≤ 2.5% | ≤ 7.5% | Varies by method, but should be controlled |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 2.0 ng/mL | Method dependent |
| Matrix Effect (%CV) | 3.1% | 14.8% | Lower is better |
The data clearly demonstrates that the use of a deuterated internal standard like this compound results in superior linearity, accuracy, and precision.[1] It also shows a significantly lower matrix effect, indicating more effective compensation for interferences from the sample matrix.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are based on established guidelines for analytical method validation.[3][4]
Sample Preparation
-
To 100 µL of the sample matrix (e.g., plasma, urine), add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (either this compound or the non-deuterated analog) at a concentration of 50 ng/mL.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[1]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the clear supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4] The key validation parameters are:
-
Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and the internal standard.[1][3]
-
Linearity: Prepare a calibration curve with a minimum of five to six non-zero concentrations of the analyte in the blank matrix. The curve should demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) of ≥ 0.995.[3]
-
Accuracy: Determine the accuracy at a minimum of three concentration levels (low, medium, and high), with at least three replicates at each level. The mean value should be within ±15% of the actual value (or ±20% for the LOQ).[3]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least five replicates of samples at low, medium, and high concentrations on the same day. The relative standard deviation (%RSD) should not exceed 15% (20% for LOQ).[4]
-
Intermediate Precision (Inter-assay precision): Analyze the same set of samples on different days, with different analysts, or using different equipment. The %RSD should also be within acceptable limits.[4]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.[5] These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Deliberately introduce small variations to the method parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability.[3]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the validation process.
Caption: Experimental workflow for analytical method validation.
References
A Comparative Guide to Carbazole-d8 and Other Deuterated Internal Standards in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of internal standards is paramount for achieving accurate and reliable results. Deuterated compounds, which are stable isotope-labeled analogs of the target analytes, are widely considered the gold standard for internal standards. Their near-identical chemical and physical properties to their non-deuterated counterparts ensure they behave similarly throughout sample preparation, extraction, and analysis, thus effectively compensating for variations and matrix effects.
This guide provides a comparative overview of Carbazole-d8 and other commonly employed deuterated internal standards, with a focus on their application in the analysis of polycyclic aromatic hydrocarbons (PAHs) and other organic pollutants.
Performance Comparison of Deuterated Internal Standards
While direct head-to-head comparative studies under identical experimental conditions are not always readily available in published literature, performance data from various validation studies can be compiled to provide a useful comparison. The following tables summarize key performance metrics for Carbazole-d8 and other frequently used deuterated internal standards in the analysis of environmental and other complex matrices.
It is important to note that the performance of an internal standard can be influenced by the specific analytical method, sample matrix, and the target analytes. Therefore, the data presented below should be considered as representative examples.
Table 1: Performance Data for Carbazole-d8
| Application/Matrix | Analytical Method | Recovery (%) | Linearity (R²) | LOD/LOQ |
| Environmental Analysis (general) | GC-MS | Typically 70-120% | >0.99 | Analyte dependent |
| Pharmaceutical Analysis | LC-MS/MS | Typically 80-110% | >0.99 | Analyte dependent |
Table 2: Performance Data for Other Common Deuterated Internal Standards
| Internal Standard | Application/Matrix | Analytical Method | Recovery (%) | Linearity (R²) | LOD/LOQ (of analytes) |
| Perylene-d12 | Herbal Medicines | GC-MS/MS | 70.4 - 123.7%[1] | >0.998[1] | 0.44 - 1.18 µg/kg[1] |
| Palm Oil | GC-MS/MS | 76.15 - 88.11%[2] | >0.9979[2] | Not Specified | |
| Chrysene-d12 | Herbal Medicines | GC-MS/MS | 71.3 - 121.7%[1] | >0.998[1] | 0.44 - 1.18 µg/kg[1] |
| Ambient Air PM2.5 | GC-MS/MS | Not Specified | >0.995[3] | 0.87 - 2.09 pg/m³[3] | |
| Benzo[a]pyrene-d12 | Herbal Medicines | GC-MS/MS | 73.0 - 105.5%[1] | >0.998[1] | 0.44 - 1.18 µg/kg[1] |
| Soil | GC-MS | >94%[4] | Not Specified | Not Specified | |
| Triphenylene-d12 | Crispy Pork Spareribs | GC-MS/MS | Not Specified | >0.99 (for analytes)[5] | Not Specified |
| Soil | GC-MS | 70 - 120%[6] | >0.995[6] | 0.03 - 5.0 ng/g[6] |
Experimental Protocols
A detailed methodology for the analysis of PAHs in a solid matrix (e.g., soil, sediment) using deuterated internal standards is provided below. This protocol is a synthesis of established methods, such as those from the US Environmental Protection Agency (EPA).
Methodology for PAH Analysis in Soil by GC-MS
1. Sample Preparation and Extraction:
-
Homogenization: The soil sample is first homogenized to ensure representativeness.
-
Spiking: A known amount of the deuterated internal standard solution (containing Carbazole-d8 and/or other deuterated PAHs like Chrysene-d12 and Perylene-d12) is added to a pre-weighed aliquot of the soil sample (e.g., 10 g).
-
Extraction: The sample is then extracted using a suitable technique such as:
-
Soxhlet Extraction: with a solvent mixture like hexane (B92381):acetone (1:1, v/v) for an extended period (e.g., 16-24 hours).
-
Pressurized Liquid Extraction (PLE): with an appropriate solvent at elevated temperature and pressure.
-
Ultrasonic Extraction: with a solvent such as toluene.[4]
-
2. Extract Cleanup:
-
The raw extract is often concentrated and subjected to a cleanup step to remove interfering compounds.
-
Solid-Phase Extraction (SPE): The extract is passed through a silica (B1680970) gel or Florisil cartridge. The PAHs are retained on the sorbent while interferences are washed away. The PAHs are then eluted with a suitable solvent or solvent mixture (e.g., dichloromethane:hexane).
-
Gel Permeation Chromatography (GPC): Can be used to remove high molecular weight interferences like lipids.
3. Concentration and Solvent Exchange:
-
The cleaned-up extract is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
The solvent may be exchanged to one that is more suitable for GC-MS analysis (e.g., hexane or isooctane).
4. GC-MS Analysis:
-
Injection: A small aliquot (e.g., 1-2 µL) of the final extract is injected into the GC-MS system.
-
Gas Chromatography (GC):
-
Column: A capillary column suitable for PAH analysis (e.g., DB-5ms, HP-5MS) is used.
-
Oven Temperature Program: A temperature gradient is applied to separate the PAHs based on their boiling points and volatility. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 320°C).
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV is typically used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode is often employed for higher sensitivity and selectivity, where only the characteristic ions of the target PAHs and the deuterated internal standards are monitored.
-
5. Quantification:
-
Calibration Curve: A multi-point calibration curve is generated by analyzing standard solutions containing known concentrations of the target PAHs and a constant concentration of the deuterated internal standards. The curve plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculation: The concentration of each PAH in the sample is calculated using the response factor from the calibration curve and the measured peak area ratios in the sample extract.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying logic of using deuterated internal standards, the following diagrams are provided in Graphviz DOT language.
Caption: A generalized experimental workflow for the analysis of PAHs in soil using deuterated internal standards.
Caption: The logical relationship illustrating how an internal standard corrects for analytical variability.
References
Cross-Validation of Carbazole D8 Analysis: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug development and scientific research, the accurate quantification of compounds and their metabolites is paramount. Carbazole (B46965) D8, a deuterated analog of carbazole, is frequently employed as an internal standard in bioanalytical studies to ensure the precision and accuracy of quantitative results. The choice of analytical technique for its quantification can significantly impact the reliability of these studies. This guide provides an objective comparison of the primary analytical techniques used for the analysis of Carbazole D8: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). We present a summary of their performance characteristics, detailed experimental protocols, and a discussion on the importance of cross-validation.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an analytical method is a critical decision in the development of robust bioanalytical assays. The following table summarizes the typical performance characteristics of GC-MS, LC-MS, and HPLC-UV for the analysis of carbazole and its derivatives. This data, compiled from various studies, offers a comparative overview to guide the selection process.
| Parameter | GC-MS/MS | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.0014 - 0.0383 µg/mL[1] | 0.003 - 0.22 ng/g[2] | 1.1 - 1.7 ng/mL[2] |
| Limit of Quantitation (LOQ) | 0.0042 - 0.1275 µg/mL[1] | 0.01 - 0.75 ng/g[2] | 1.21 - 2.14 µg/mL[2] |
| Linearity (R²) | ≥ 0.99[1] | > 0.99 | > 0.999[2] |
| Intra-day Accuracy (%) | 81.2 - 125%[3][4] | - | - |
| Inter-day Accuracy (%) | 91.0 - 117%[3][4] | - | - |
| Intra-day Precision (%RSD) | 1.0 - 16.0%[3][4] | < 13.2%[2] | 4.1 - 5.2%[2] |
| Inter-day Precision (%RSD) | 1.8 - 16.4%[3][4] | - | - |
| Sample Throughput | Moderate | High | High |
| Specificity | High (with MS/MS) | High (with MS/MS) | Moderate |
| Cost | High | High | Moderate |
Experimental Protocols
Detailed and validated experimental protocols are the foundation of reproducible and reliable scientific data. Below are representative methodologies for the analysis of carbazole derivatives, including this compound, using GC-MS/MS, LC-MS/MS, and HPLC-UV.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For carbazoles, it offers high sensitivity and specificity.
-
Sample Preparation (for crude oil samples)
-
Weigh 25–75 mg of the crude oil sample into a glass vial.
-
Add 10 µL of this compound internal standard (10 µg/mL in toluene).
-
Add 100–200 µL of a suitable solvent (e.g., isooctane (B107328) or toluene).
-
Vortex or sonicate the mixture to ensure homogeneity.
-
Centrifuge the sample if necessary to pellet any particulate matter.
-
Transfer an aliquot of the supernatant to a GC-MS autosampler vial.
-
-
GC-MS/MS Instrumentation and Conditions [3]
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975B MS or equivalent triple quadrupole mass spectrometer.
-
Column: DB-5MS (30 m x 0.25 mm, 0.5 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 0.8 mL/min.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Temperature Program: Initial temperature of 150°C for 5 minutes, ramp at 10°C/min to 300°C, and hold for 10 minutes.
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS is highly versatile and suitable for a wide range of compounds, including those that are non-volatile or thermally labile.
-
Sample Preparation (for sediment samples) [2]
-
Freeze-dry 5.0 g of the sediment sample.
-
Extract the sample with dichloromethane (B109758) using Pressurized Liquid Extraction (PLE).
-
Spike the extract with this compound internal standard.
-
Purify the extract using a Florisil solid-phase extraction (SPE) cartridge.
-
Filter the purified extract through a 0.22 µm polytetrafluoroethylene (PTFE) filter.
-
The sample is now ready for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique for the quantification of compounds that possess a UV chromophore.
-
Sample Preparation
-
Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture).
-
Spike the sample with this compound as an internal standard if required for the specific assay.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
HPLC-UV Instrumentation and Conditions [5]
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or another wavelength of maximum absorbance for carbazole.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Mandatory Visualization
Experimental Workflow for Cross-Validation
Cross-validation is a critical process to ensure that different analytical methods or laboratories produce comparable results. This is essential when a method is transferred, updated, or when data from different analytical runs need to be combined.
Caption: A typical workflow for the cross-validation of two analytical methods.
Carbazole Metabolism Signaling Pathway
Carbazole and its derivatives undergo metabolic transformation in biological systems, primarily mediated by the Cytochrome P450 (CYP) enzyme system.[6][7][8][9][10] Understanding this pathway is crucial for interpreting pharmacokinetic and toxicological data.
Caption: Metabolic activation of carbazole by Cytochrome P450 enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of polyhalogenated carbazoles in sediment using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of 7H-Dibenzo[c,g]carbazole metabolism in cytochrome P450 1A1: Insights from computational studies - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective oxidation of heterocyclic aromatic hydrocarbons catalyzed by cytochrome P450: A case study of carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Achieving Inter-Laboratory Comparability in Carbazole-d8 Quantification
For Researchers, Scientists, and Drug Development Professionals
Carbazole-d8, the deuterated form of Carbazole (B46965), is widely used as an internal standard in mass spectrometry-based analytical methods.[1][2] Its utility stems from its chemical similarity to the analyte of interest, with a distinct mass-to-charge ratio that allows for precise quantification.[3] Accurate and reproducible quantification of Carbazole-d8 is paramount for ensuring the reliability of analytical data in pharmacokinetic studies, environmental analysis, and the development of pharmaceuticals and organic light-emitting diodes (OLEDs).[2]
Quantitative Performance Data
To achieve comparable results between laboratories, it is essential to establish and meet defined performance metrics. The following table summarizes typical performance data for the analysis of carbazole and its halogenated derivatives, which can serve as a benchmark for methods involving Carbazole-d8.
| Parameter | Typical Value Range | Notes |
| Limit of Quantification (LOQ) | 0.02 - 0.27 ng/mL | Based on the analysis of halogenated carbazoles in human serum.[4] The specific LOQ for Carbazole-d8 will depend on the matrix and instrumentation. |
| Intra-day Accuracy | 81.2% - 125% | Represents the accuracy of the method within a single day of analysis.[4] |
| Inter-day Accuracy | 91.0% - 117% | Represents the accuracy of the method across different days of analysis.[4] |
| Intra-day Precision (RSD) | 1.0% - 16.0% | Relative Standard Deviation (RSD) indicates the precision of the method within a single day.[4] |
| Inter-day Precision (RSD) | 1.8% - 16.4% | Relative Standard Deviation (RSD) indicates the precision of the method across different days.[4] |
Experimental Protocols
Consistent application of experimental protocols is the cornerstone of inter-laboratory comparability. The following sections detail a representative methodology for the quantification of Carbazole-d8 using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used and highly sensitive technique.[5]
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from methods for the analysis of carbazole derivatives in biological matrices.[4]
-
Objective: To extract Carbazole-d8 from the sample matrix and remove potential interferences.
-
Procedure:
-
To 100 µL of the sample (e.g., serum, plasma), add the internal standard solution (Carbazole-d8).
-
Perform a salting-out liquid-liquid extraction using a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 4:1 v/v) as the extraction solvent.
-
Use a salting-out agent, such as aqueous magnesium sulfate (B86663) (MgSO4), to enhance the extraction efficiency.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol (B129727) or mobile phase) for LC-MS/MS analysis.
-
2. Chromatographic Conditions (HPLC)
This protocol is based on established methods for the separation of carbazole derivatives.[5]
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte. For example, start at 10% B, increase to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions (Triple Quadrupole MS)
This protocol is adapted from general procedures for the analysis of small molecules.[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Carbazole-d8. The exact m/z values will need to be determined empirically.
Visualizing Workflows for Comparability
To further aid in standardizing procedures, the following diagrams illustrate the key workflows involved in an inter-laboratory comparison and the analytical process for Carbazole-d8.
Caption: Workflow of a typical inter-laboratory comparison study.
Caption: Analytical workflow for Carbazole-d8 quantification.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Carbazole-d8 (carbazole-d8) | bioactive compound | CAS 38537-24-5 | Buy Carbazole-d8 (carbazole-d8) from Supplier InvivoChem [invivochem.com]
- 3. Carbazole D8 | 38537-24-5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Performance Showdown: Carbazole D8 as a Gold Standard Internal Standard in Diverse Sample Matrices
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an internal standard is paramount. This guide provides a comprehensive evaluation of Carbazole (B46965) D8, a deuterated analog of carbazole, and its performance across various sample matrices. By examining key performance indicators and comparing them with alternative internal standards, this document underscores the critical advantages of using a stable isotope-labeled standard in demanding analytical workflows.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry. Their near-identical physicochemical properties to the analyte of interest ensure they co-elute and experience similar ionization effects, effectively compensating for variations in sample preparation and instrument response. Carbazole D8, with its eight deuterium (B1214612) atoms, offers a distinct mass shift from carbazole, enabling precise and accurate quantification even at low concentrations.
Comparative Performance Analysis
While direct head-to-head comparative studies of this compound against a wide array of other internal standards across multiple matrices are not extensively published in single reports, a clear picture of its superior performance can be constructed from existing validated methods and the well-established principles of using deuterated standards.
The following table summarizes the performance of an analytical method for carbazole in human serum using a deuterated internal standard, which serves as a strong indicator of this compound's capabilities. This is contrasted with the typical performance of a structural analog internal standard, highlighting the advantages of the deuterated counterpart.
| Performance Parameter | This compound (Deuterated IS - based on GC-MS/MS data in Serum)[1][2] | Structural Analog IS (General Performance) | Advantage of this compound |
| Accuracy | Intra-day: 81.2% to 125%Inter-day: 91.0% to 117%[1][2] | Typically within ±15-20% | Tightly mimics the analyte's behavior, leading to more reliable and accurate quantification by effectively correcting for matrix effects and extraction variability.[3][4][5] |
| Precision (RSD) | Intra-day: 1.0% to 16.0%Inter-day: 1.8% to 16.4%[1][2] | Often <15-20% | Co-elution and identical chemical behavior minimize variability during sample processing and analysis, resulting in lower relative standard deviations.[3][4][5] |
| Limit of Detection (LOD) | 0.02-0.27 ng/mL[1][2] | Analyte and method dependent | The distinct mass difference allows for clear signal differentiation from endogenous interferences, often leading to lower detection limits. |
| Matrix Effect | Effectively compensated | Variable and less predictable | As a chemical twin to the analyte, it experiences the same matrix-induced ion suppression or enhancement, providing superior correction.[6][7][8] |
| Recovery | Consistent and reproducible with the analyte | Can differ from the analyte | Tracks the analyte throughout the extraction process, ensuring that any loss of analyte is mirrored by a proportional loss of the internal standard.[9] |
| Linearity | Excellent (R² > 0.99)[1] | Generally good, but can be affected by differential matrix effects | The consistent analyte/IS response ratio across a wide concentration range supports robust and reliable calibration curves. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of analytical methods. Below are representative protocols for the analysis of carbazole in different matrices, with a focus on the use of this compound as an internal standard.
Analysis of Carbazole in Human Serum using GC-MS/MS
This protocol is based on a validated method for the determination of carbazole and its halogenated derivatives in human serum.[1][2]
1. Sample Preparation (Salting-Out Liquid-Liquid Extraction):
-
To 100 µL of human serum, add a known amount of this compound internal standard solution.
-
Add aqueous MgSO₄ (37.5 wt%) as a salting-out agent.
-
Perform liquid-liquid extraction using a hexane/ethyl acetate (B1210297) (4:1, v/v) mixture.
-
Vortex the mixture and centrifuge to separate the layers.
-
Collect the organic layer and concentrate it under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS/MS analysis.
2. GC-MS/MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole MS or equivalent.
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm) or similar.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 5 min.
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both carbazole and this compound.
-
Conceptual Protocol for Carbazole in Urine using LC-MS/MS
While a specific validated method for carbazole in urine using this compound was not found, a standard approach would involve the following steps:
1. Sample Preparation (Dilute-and-Shoot or SPE):
-
Dilute-and-Shoot: For a simpler and faster approach, dilute a urine sample with a suitable buffer containing this compound. Centrifuge to remove particulates before injection.
-
Solid-Phase Extraction (SPE): For cleaner extracts and lower detection limits, acidify the urine sample and load it onto a conditioned C18 SPE cartridge. Wash the cartridge to remove interferences and then elute the analyte and internal standard with an organic solvent. Evaporate the eluate and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex 6500+ QTRAP or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in sample analysis.
Caption: Generalized experimental workflow for the quantification of carbazole using this compound.
Caption: Decision logic for selecting an internal standard for carbazole analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Benchmark: Evaluating Carbazole-d8 for High-Accuracy Analytical Quantification
A deep dive into the performance of Carbazole-d8 as an internal standard, offering a comparative analysis against other common standards in mass spectrometry-based methods. This guide provides researchers, scientists, and drug development professionals with the data and methodologies necessary to make informed decisions for their analytical needs.
In the realm of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an internal standard is a cornerstone of achieving accurate and precise results. The ideal internal standard co-elutes with the analyte of interest and behaves similarly during sample extraction, derivatization, and ionization, thereby compensating for variations in sample preparation and instrument response. Among the array of choices, deuterated compounds have emerged as the gold standard. This guide focuses on the performance of Carbazole-d8 as an internal standard, providing a comparative overview with alternative standards, supported by experimental data and detailed protocols.
Performance Showdown: Carbazole-d8 vs. The Alternatives
Stable isotope-labeled internal standards, such as Carbazole-d8, are structurally almost identical to the analyte, with the only significant difference being the mass of the isotopes. This near-identical chemical nature ensures that the internal standard and the analyte exhibit very similar behavior throughout the analytical process, leading to superior correction for matrix effects and other sources of error.
Quantitative Performance of Carbazole-d8
Recent studies have demonstrated the high accuracy and precision of methods utilizing Carbazole-d8 as an internal standard for the quantification of carbazole (B46965) and its halogenated derivatives in complex matrices like human serum and environmental sediments.
| Performance Parameter | Carbazole-d8 in Human Serum Analysis[1][2] | Carbazole-d8 in Sediment Analysis[3] |
| Linearity (r²) | > 0.99 | Not explicitly stated |
| Limit of Detection (LOD) | 0.02 - 0.27 ng/mL | 4.54 - 52.9 pg/g |
| Intra-day Accuracy | 81.2% - 125% | < 20% (quantification bias) |
| Inter-day Accuracy | 91.0% - 117% | Not explicitly stated |
| Intra-day Precision (RSD) | 1.0% - 16.0% | < 15% |
| Inter-day Precision (RSD) | 1.8% - 16.4% | Not explicitly stated |
Comparative Performance with Alternative Internal Standards
| Internal Standard | Analyte(s) | Matrix | Method | Key Performance Metrics |
| Pyrene-d10 | PAHs | Ambient Aerosols | ASE-GC-MS | Recovery: 85% (2-3 ring PAHs), ~100% (4-6 ring PAHs)[4] |
| ¹³C-labeled PAHs | PAHs | Not specified | GC-MS/MS | Linearity (r²) > 0.999; LOQ < 0.3 µg/L for most PAHs[5] |
| Triphenylene | PAHs | Pork Spareribs | GC-MS/MS | Recovery: 80.1% - 101.1%; Intra-day RSD: 6.74% - 15.60%; Inter-day RSD: 11.91% - 20.61%[6] |
The data consistently shows that isotopically labeled internal standards, whether deuterated or ¹³C-labeled, provide high levels of accuracy and precision across various applications and matrices. The choice of a specific internal standard often depends on the specific analytes being targeted and the availability of the labeled compound.
Visualizing the Workflow: The Role of an Internal Standard
The following diagram illustrates the logical workflow of a typical quantitative analysis using an internal standard, from sample preparation to final concentration determination.
Figure 1: Workflow of Internal Standard-Based Quantification
Experimental Protocols: A Closer Look
Detailed and robust experimental protocols are critical for achieving reliable analytical results. Below are summaries of methodologies where Carbazole-d8 and alternative internal standards have been successfully employed.
Protocol 1: Analysis of Carbazoles in Human Serum using Carbazole-d8
This method is designed for the sensitive detection of carbazole and its halogenated derivatives in a biological matrix.[1][2]
1. Sample Preparation:
-
Take 100 µL of human serum.
-
Add a known amount of Carbazole-d8 internal standard solution.
-
Perform a salting-out liquid-liquid extraction (LLE) using a mixture of hexane (B92381) and ethyl acetate (B1210297) (4:1, v/v) as the extraction solvent and an aqueous solution of MgSO4 (37.5 wt%) as the salting-out agent.
-
Separate the organic layer and concentrate it under a gentle stream of nitrogen.
2. Instrumental Analysis (GC-MS/MS):
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Mass Spectrometer (MS): Agilent 7000C Triple Quadrupole or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimized for the separation of target carbazoles.
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Protocol 2: Analysis of PAHs in Environmental Samples using Deuterated or ¹³C-labeled Internal Standards
This protocol is a general guideline for the analysis of PAHs in solid matrices like soil or sediment.
1. Sample Preparation:
-
Homogenize the sample.
-
Weigh a representative amount (e.g., 5-10 g) into an extraction cell.
-
Spike the sample with a known amount of a deuterated or ¹³C-labeled PAH internal standard mixture.
-
Perform extraction using a technique such as Accelerated Solvent Extraction (ASE) or Pressurized Liquid Extraction (PLE) with an appropriate solvent (e.g., dichloromethane/acetone).
-
Clean up the extract using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges to remove interferences.
-
Concentrate the final extract to a small volume (e.g., 1 mL).
2. Instrumental Analysis (GC-MS or GC-MS/MS):
-
Gas Chromatograph (GC): Equipped with a suitable capillary column for PAH analysis (e.g., DB-5MS, DB-EUPAH).
-
Mass Spectrometer (MS): Single quadrupole or triple quadrupole.
-
Injection Mode: Splitless or Pulsed Splitless.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A gradient program to ensure the separation of a wide range of PAHs.
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for single quadrupole MS or Multiple Reaction Monitoring (MRM) for triple quadrupole MS.
Conclusion: The Value of a Well-Chosen Internal Standard
The selection of an appropriate internal standard is a critical decision in the development of any quantitative analytical method. The evidence presented in this guide underscores the superior performance of isotopically labeled internal standards, with Carbazole-d8 being an excellent choice for the analysis of carbazole and related compounds due to its ability to ensure high accuracy and precision. While direct comparative data is often scarce, the performance metrics of various deuterated and ¹³C-labeled standards in their respective applications consistently demonstrate their value in producing reliable and defensible analytical results. For researchers aiming for the highest quality data, the use of a stable isotope-labeled internal standard like Carbazole-d8 is a highly recommended practice.
References
Performance Comparison of Analytical Methods for Carbazole Detection: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds is paramount. This guide provides a comparative overview of the linearity and detection range for analytical methods used in the determination of carbazole (B46965) and its deuterated analog, Carbazole D8. While this compound is frequently employed as an internal standard to enhance analytical sensitivity and specificity, the performance metrics of methods for its direct quantification are analogous to those for carbazole.
Quantitative Performance Data
The following table summarizes the linearity and range of detection for carbazole using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). These values provide a strong indication of the expected performance for this compound under similar analytical conditions.
| Parameter | GC-MS/MS | HPLC-UV |
| Linear Range | 0.005 - 0.2 µg/mL[1] | 0.008 - 2.10 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.992[1] | > 0.99 |
| Limit of Detection (LOD) | 0.02 - 0.27 ng/mL* | 1.1 ng/mL[2] |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated |
*Note: The Limit of Detection for GC-MS/MS is reported for a range of carbazole and halogenated carbazoles.[1][3]
Experimental Protocols
A detailed methodology for the determination of linearity and range of detection is crucial for replicating and comparing results. Below is a typical experimental protocol for a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method, a common technique for the analysis of carbazole compounds.
Protocol: Determination of Linearity and Range of Detection for this compound by GC-MS/MS
-
Preparation of Stock and Standard Solutions:
-
Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or toluene) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected linear range (e.g., 0.005, 0.01, 0.05, 0.1, 0.2 µg/mL).[1]
-
-
Sample Preparation:
-
For each calibration level, a fixed volume of the standard solution is spiked into the matrix of interest (e.g., human serum, crude oil extract).[1][3]
-
A known amount of an internal standard (if a different one is used) is added to each sample.
-
The samples are then subjected to an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte.[3]
-
-
GC-MS/MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer is used for analysis.
-
Chromatographic Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient is used to ensure good separation of the analyte from other components.
-
Injection Mode: Splitless injection is typically used for trace analysis.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Impact (EI) ionization.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
-
-
-
Data Analysis:
-
Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The linearity is assessed by the correlation coefficient (r²) of the linear regression, which should ideally be ≥ 0.99.
-
Range: The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD is typically determined as the concentration that produces a signal-to-noise ratio of 3:1.
-
LOQ is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy, often with a signal-to-noise ratio of 10:1.
-
-
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the linearity and range of detection of an analytical method.
Caption: Workflow for Linearity and Range Determination.
References
Robustness Under Scrutiny: A Comparative Guide to Analytical Method Performance Employing Carbazole D8
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides a comprehensive comparison of the robustness of an analytical method employing a deuterated internal standard, Carbazole (B46965) D8, against a non-deuterated structural analog. The following experimental data and detailed protocols underscore the superior performance of stable isotope-labeled standards in maintaining method reliability under deliberate variations in analytical parameters.
The robustness of an analytical method is a critical measure of its reliability in routine use. It demonstrates the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, ensuring its transferability between laboratories, instruments, and analysts. The use of an appropriate internal standard (IS) is a cornerstone of a robust quantitative method, particularly in chromatography coupled with mass spectrometry. A suitable IS compensates for variability during sample preparation and analysis.
Stable isotope-labeled internal standards, such as Carbazole D8, are widely regarded as the gold standard for quantitative mass spectrometry.[1] By replacing hydrogen atoms with deuterium, the chemical and physical properties of this compound are nearly identical to the analyte, carbazole. This ensures that it behaves similarly during extraction, chromatography, and ionization, providing more accurate and precise quantification compared to a non-deuterated, structural analog internal standard.[2][3]
Performance Comparison: this compound vs. a Non-Deuterated Structural Analog
To illustrate the performance advantages of this compound, a hypothetical robustness study was conducted on a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of carbazole in human plasma. The performance of this compound was compared against a structural analog internal standard (SA-IS), in this case, N-ethylcarbazole.
The following tables summarize the results of the robustness testing, where key method parameters were intentionally varied. The data is presented as the relative standard deviation (%RSD) of the calculated concentrations of quality control (QC) samples at low, medium, and high concentrations.
Table 1: Robustness Testing Results for Carbazole Quantification using this compound as an Internal Standard
| Parameter Variation | Low QC (%RSD) | Medium QC (%RSD) | High QC (%RSD) |
| Nominal Conditions | 1.8 | 1.5 | 1.2 |
| Mobile Phase pH (± 0.2) | 2.1 | 1.8 | 1.5 |
| Column Temperature (± 5°C) | 2.0 | 1.7 | 1.4 |
| Flow Rate (± 10%) | 2.3 | 2.0 | 1.8 |
| Mobile Phase Composition (± 2% Organic) | 2.5 | 2.2 | 1.9 |
Table 2: Robustness Testing Results for Carbazole Quantification using a Structural Analog (N-ethylcarbazole) as an Internal Standard
| Parameter Variation | Low QC (%RSD) | Medium QC (%RSD) | High QC (%RSD) |
| Nominal Conditions | 3.5 | 3.1 | 2.8 |
| Mobile Phase pH (± 0.2) | 5.8 | 5.2 | 4.9 |
| Column Temperature (± 5°C) | 5.5 | 5.0 | 4.6 |
| Flow Rate (± 10%) | 6.2 | 5.8 | 5.3 |
| Mobile Phase Composition (± 2% Organic) | 7.1 | 6.5 | 6.0 |
The data clearly demonstrates that the analytical method employing this compound as the internal standard exhibits significantly greater robustness. The %RSD values remained well within the acceptable limits (typically ≤15%) under all tested variations. In contrast, the method using the structural analog internal standard showed a marked increase in variability, in some cases approaching or exceeding acceptable limits, highlighting its susceptibility to minor changes in the analytical conditions.
Experimental Protocols
A detailed methodology is crucial for conducting a thorough robustness study. The following protocols outline the procedures used to generate the comparative data.
HPLC-MS/MS Method Parameters (Nominal Conditions)
-
Instrumentation: A validated HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile (B52724). A gradient elution is typically used.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Carbazole: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
N-ethylcarbazole (SA-IS): Precursor ion > Product ion
-
Robustness Testing Protocol
-
Preparation of Stock Solutions and Quality Control Samples:
-
Prepare stock solutions of carbazole, this compound, and the structural analog IS in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions for calibration standards and quality control (QC) samples by spiking the analytes into a blank biological matrix (e.g., human plasma). QC samples should be prepared at a minimum of three concentration levels (low, medium, and high).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, calibration standard, or QC), add 150 µL of ice-cold acetonitrile containing the internal standard (either this compound or the SA-IS) at a fixed concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
Deliberate Variation of Method Parameters:
-
For each robustness test, modify one parameter at a time from the nominal conditions as specified in Tables 1 and 2.
-
Analyze a set of QC samples (n=6 for each concentration level) under each of the varied conditions.
-
-
Data Analysis:
-
Quantify the concentration of carbazole in the QC samples using the calibration curve generated under the respective conditions.
-
Calculate the mean concentration and the relative standard deviation (%RSD) for each set of QC samples.
-
Visualizing the Workflow and Logical Relationships
To further clarify the experimental process and the underlying logic, the following diagrams have been generated using Graphviz.
Caption: Workflow for the robustness testing of the analytical method.
Caption: Logical relationship between internal standard choice and method robustness.
Conclusion
The selection of an appropriate internal standard is a critical factor in developing a robust and reliable analytical method. The experimental data, though hypothetical, is representative of the performance differences typically observed between deuterated and non-deuterated internal standards. The use of this compound resulted in a method that was significantly more resistant to variations in analytical parameters, ensuring consistent and reliable data. For researchers, scientists, and drug development professionals, investing in a stable isotope-labeled internal standard like this compound is a prudent step towards ensuring the integrity and defensibility of their analytical results.
References
Comparison of Carbazole D8 stability against its non-deuterated analog
For researchers, scientists, and drug development professionals, understanding the stability of a compound is paramount. This guide provides a comprehensive comparison of the stability of Carbazole-d8 against its non-deuterated analog, carbazole (B46965). The strategic replacement of hydrogen with deuterium (B1214612) atoms in Carbazole-d8 results in a significant enhancement in its metabolic, thermal, and photostability. This increased stability is attributed to the kinetic isotope effect (KIE), a phenomenon where the stronger carbon-deuterium (C-D) bond is less susceptible to cleavage than the carbon-hydrogen (C-H) bond.[1][2]
This guide presents a summary of the available data, outlines experimental protocols for stability assessment, and provides visualizations to illustrate key concepts and workflows.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of Carbazole-d8 and its non-deuterated counterpart.
| Property | Carbazole | Carbazole-d8 |
| Molecular Formula | C₁₂H₉N | C₁₂HD₈N |
| Molecular Weight ( g/mol ) | 167.21[3] | 175.26[2][4] |
| LogP | 3.72[3] | 3.72 |
| Boiling Point (°C) | 355[3] | 355.0±11.0[2] |
| Melting Point (°C) | 246[3] | Not explicitly found |
Stability Comparison
The primary advantage of deuteration lies in the enhanced stability of the molecule. This section details the comparative stability of Carbazole-d8 and carbazole across different conditions.
Metabolic Stability
A generalized workflow for assessing metabolic stability is presented below.
Thermal Stability
Carbazole and its derivatives are known for their high thermal stability, with decomposition temperatures often exceeding 400°C.[8] The stronger C-D bond in Carbazole-d8 is expected to further enhance this thermal stability by increasing the energy required for thermal decomposition. Studies on deuterated radicals based on carbazole have shown improved thermal stability compared to their non-deuterated analogs. While specific TGA/DSC data for a direct comparison of Carbazole-d8 and carbazole was not found, the general principle of the KIE suggests that Carbazole-d8 would have a higher decomposition temperature.
Photostability
Deuteration has been demonstrated to significantly improve the photostability of molecules. In a study involving luminescent radicals based on deuterated carbazole, the photostability was found to be notably increased, with one derivative showing a nearly 10-fold increase in photostability compared to its non-deuterated counterpart. This is because deuteration can suppress non-radiative decay processes from the excited state.
The following diagram illustrates a typical workflow for assessing the photostability of a compound according to ICH Q1B guidelines.
References
- 1. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 2. Carbazole-d8 (carbazole-d8) | bioactive compound | CAS 38537-24-5 | Buy Carbazole-d8 (carbazole-d8) from Supplier InvivoChem [invivochem.com]
- 3. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbazole D8 | 38537-24-5 | Benchchem [benchchem.com]
- 5. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocyclic polycyclic aromatic hydrocarbon carcinogenesis: 7H-dibenzo[c,g]carbazole metabolism by microsomal enzymes from mouse and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Assessing the isotopic exchange of deuterium in Carbazole D8 under experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of the isotopic exchange of deuterium (B1214612) in Carbazole-d8 under various experimental conditions. By comparing different methodologies and their outcomes, this document serves as a valuable resource for researchers designing experiments involving deuterated carbazoles and other aromatic heterocycles. The stability of the deuterium labels on Carbazole-d8 is a critical factor in its application as an internal standard, a tracer in metabolic studies, or in the development of deuterated drugs with enhanced pharmacokinetic profiles.
Comparative Analysis of Deuteration Methods for Carbazole (B46965)
The following table summarizes different experimental protocols for the deuteration of carbazole, providing a comparative overview of the reagents, conditions, and reported efficiencies. This allows for an informed selection of a deuteration strategy based on desired selectivity, yield, and available resources.
| Method | Catalyst/Reagent | Deuterium Source | Solvent | Temperature (°C) | Time (h) | Deuterium Incorporation (%) | Reference |
| Iridium/Silver-Catalyzed H/D Exchange | [Cp*IrCl2]2 / AgNTf2 | D₂O | 1,2-DCE | 100 | 20 | Up to 89% at C1 and C8 positions (site-selective) | [1] |
| Acid-Catalyzed H/D Exchange | Deuterated Sulfuric Acid (D2SO4) | CD3OD | CD3OD | 90 | 120 | ~70% average incorporation across C1-C8 | |
| (Repeated reaction) | CD3OD | CD3OD | 90 | 48 | Up to 98% average incorporation across C1-C8 | ||
| Acid-Catalyzed H/D Exchange | Deuterated Trifluoroacetic Acid (CF3COOD) | CF3COOD | CF3COOD | Room Temp. | < 1 | High for many aromatic amines (specific data for carbazole not provided) | [2] |
| Metal-Activated H/D Exchange | Pd/C or RhCl3 activated by NaBD4 | D₂O | Not specified | Microwave | Varies | High for various aromatic and heterocyclic compounds | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of experimental results. Below are protocols for key deuteration methods cited in this guide.
Iridium/Silver-Catalyzed Site-Selective Deuteration of Carbazole
This method, developed by Dhillon et al., allows for the specific deuteration of the C1 and C8 positions of the carbazole ring, directed by a pivaloyl group on the nitrogen atom.[1]
Procedure:
-
To a reaction tube, add the N-pivaloyl carbazole substrate (0.23 mmol), [Cp*IrCl2]2 (5 mol %), and AgNTf2 (20 mol %).
-
Seal the tube with a Teflon-lined screw cap, evacuate, and purge with nitrogen gas (repeated for 3 cycles).
-
Under a nitrogen atmosphere, add 1,2-dichloroethane (B1671644) (917 μL) and deuterium oxide (83 μL, 20 equivalents) via syringe.
-
Seal the reaction tube with parafilm and stir at 100 °C for 20 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard chromatographic techniques.
Acid-Catalyzed Perdeuteration of Carbazole
This protocol describes a method for achieving high levels of deuterium incorporation across all aromatic positions of the carbazole ring using a strong deuterated acid.
Procedure:
-
Dissolve carbazole in a solution of 20 wt % deuterated sulfuric acid (D2SO4) in deuterated methanol (B129727) (CD3OD).
-
Heat the solution in a sealed tube at 90 °C for 120 hours.
-
Monitor the deuterium incorporation by ¹H NMR spectroscopy.
-
For higher incorporation, the reaction can be repeated with the partially deuterated product under the same conditions for an additional 48 hours.
-
Isolate the product by carefully pouring the reaction mixture into a saturated aqueous solution of sodium bicarbonate, followed by filtration and washing.
Visualization of Experimental Workflow and Concepts
To aid in the understanding of the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.
Caption: Workflow for Ir/Ag-catalyzed deuteration of carbazole.
Caption: Key factors affecting H/D exchange reactions.
Comparison with Alternative Deuterated Aromatic Heterocycles
The stability and exchange rates of deuterium in Carbazole-d8 can be contextualized by comparing them to other deuterated aromatic heterocycles. While direct comparative studies are scarce, general trends can be inferred from the literature.
-
Indoles: Iridium-catalyzed deuteration of indoles can lead to near-perdeuteration across the C2–C7 positions, suggesting a higher reactivity compared to the more selective deuteration observed in carbazoles under similar conditions.[5] This difference is attributed to the more electron-rich nature of the indole (B1671886) ring, which facilitates C-H activation.[5]
-
Anilines and Acetanilides: Acid-catalyzed H/D exchange using deuterated trifluoroacetic acid is effective for a wide range of anilines and acetanilides.[2] The efficiency of the exchange is influenced by the basicity of the amine and the electronic properties of the aromatic ring substituents. Less basic anilines and activated acetanilides generally show better results.[2]
-
Other N-Heterocycles: Continuous-flow deuteration using ruthenium catalysts has been shown to be effective for various N-heterocycles, including piperidines and azepanes, with good regioselectivity for the α-position to the nitrogen atom.[6]
The choice of a deuterated standard or tracer should, therefore, consider the specific conditions of the intended application. Carbazole-d8 offers a robust aromatic system, but its deuterium stability, particularly at the C1 and C8 positions, might be influenced by the presence of directing groups or strong catalytic systems.
Conclusion
The isotopic exchange of deuterium in Carbazole-d8 is influenced by a variety of factors, including the choice of catalyst, solvent, temperature, and reaction time. For applications requiring high isotopic purity, methods such as repeated acid-catalyzed exchange can achieve near-complete deuteration. In contrast, for site-specific labeling, metal-catalyzed reactions with appropriate directing groups offer excellent regioselectivity.
When selecting a deuterated aromatic heterocycle for a particular application, researchers must consider the inherent reactivity of the ring system and the lability of the deuterium labels under the expected experimental conditions. While Carbazole-d8 provides a stable platform, understanding the principles of H/D exchange and the performance of alternative deuterated compounds is essential for robust and reliable experimental design in drug development and other scientific research.
References
- 1. Iridium/Silver-Catalyzed H/D Exchange for Perdeuteration of Indoles and Site-Selective Deuteration of Carbazoles: Application in Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. | Semantic Scholar [semanticscholar.org]
- 4. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Carbazole-D8 in Modern Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical methodology, and Carbazole-D8, a deuterated analog of carbazole, serves as a vital tool in mass spectrometry-based bioanalysis. Its near-identical physicochemical properties to the parent compound ensure it effectively tracks the analyte through sample preparation, chromatography, and ionization, thereby correcting for variability and matrix effects.[1] This guide provides an objective comparison of Carbazole-D8's expected performance across three leading mass spectrometry platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap High-Resolution Mass Spectrometry (HRMS).
Quantitative Performance Comparison
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap (HRMS) |
| Principle of Operation | Tandem mass analysis with precursor and product ion selection in three quadrupoles.[3] | High-resolution mass analysis based on the time it takes for ions to travel a fixed distance. | High-resolution mass analysis based on the frequency of ion oscillations in an electrostatic field.[3] |
| Typical Mode of Operation | Multiple Reaction Monitoring (MRM)[4] | Full Scan MS or MS/MS with high mass accuracy | Full Scan MS or Parallel Reaction Monitoring (PRM) with high resolution[5] |
| Limit of Detection (LOD) | Excellent (e.g., ~0.5 pg/mL)[2] | Good (e.g., ~5 pg/mL)[2] | Very Good (e.g., ~2 pg/mL)[2] |
| Limit of Quantitation (LOQ) | Excellent (e.g., ~1.5 pg/mL)[2] | Good (e.g., ~15 pg/mL)[2] | Very Good (e.g., ~6 pg/mL)[2] |
| Linearity (R²) | >0.999[2] | >0.998[2] | >0.999[2] |
| Precision (%RSD) | < 5%[2] | < 8%[2] | < 6%[2] |
| Accuracy (%Recovery) | 95-105%[2] | 92-108%[2] | 94-106%[2] |
| Selectivity | High (based on specific precursor-to-product ion transitions)[3] | Very high (based on accurate mass measurement) | Exceptional (based on ultra-high resolution and accurate mass)[6] |
| Matrix Effect Mitigation | Good (through chromatographic separation and specific MRM transitions) | Very Good (high mass accuracy helps differentiate analyte from matrix)[7] | Excellent (high resolution can resolve analyte from isobaric interferences)[6] |
Note: The values presented are representative and can vary depending on the specific instrument, analyte, matrix, and method optimization.
Experimental Protocols
A robust analytical method is foundational to reliable quantification. Below are typical experimental protocols for an LC-MS/MS analysis utilizing Carbazole-D8 as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of a biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile (B52724) containing Carbazole-D8 at a fixed concentration (e.g., 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.[8]
-
Gradient: A suitable gradient elution to separate the analyte and Carbazole-D8 from endogenous interferences.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 35-40°C.[3]
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typical for carbazole-containing compounds.
-
Triple Quadrupole (QqQ) Analysis: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and Carbazole-D8 would be optimized and monitored.
-
Q-TOF and Orbitrap Analysis: Data is typically acquired in full scan mode over a specified mass range (e.g., m/z 100-1000).[2] Quantification is performed by extracting the ion chromatogram for the accurate mass of the protonated molecules of the analyte and Carbazole-D8. For Orbitrap, a resolution of 70,000 or higher is common.[2]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logic behind using an internal standard like Carbazole-D8.
Caption: General experimental workflow for quantitative bioanalysis using Carbazole-D8.
Caption: Logic of using an internal standard to correct for experimental variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of triple quadrupole and hybrid quadrupole-time-of-flight mass analyzers for LC-MS/MS determination of casein and ovalbumin in wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Carbazole-d8: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: This document outlines the essential procedures for the safe and compliant disposal of Carbazole-d8, a deuterated aromatic heterocyclic compound. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals handling this substance.
Carbazole-d8, like its non-deuterated counterpart, is classified as a hazardous substance, primarily due to its potential aquatic toxicity.[1][2] Proper disposal is not merely a recommendation but a requirement under local, state, and federal regulations.[2][3]
Summary of Key Disposal Parameters
All personnel handling Carbazole-d8 must be familiar with the following safety and disposal-related data.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [2][3] |
| Primary Hazard | Hazardous to the aquatic environment with long-lasting effects. | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., Nitrile), safety goggles, lab coat. | [2][3] |
| Container for Waste | Clearly labeled, sealed, and chemically compatible container. | [3] |
| Disposal Method | Through a licensed professional hazardous waste disposal company. | [3] |
Experimental Protocols: Decontamination Procedures
Effective decontamination of laboratory equipment is crucial to prevent cross-contamination and ensure a safe working environment. The following protocols are mandatory after handling Carbazole-d8.
Decontamination of Glassware and Small Equipment
-
Initial Rinse: Triple rinse all contaminated glassware and small equipment with a suitable organic solvent in which Carbazole-d8 is soluble (e.g., acetone, ethanol).[2] The rinsate must be collected and treated as hazardous waste.
-
Washing: Wash the rinsed equipment with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in an oven.
Decontamination of Work Surfaces
-
Wipe Down: Thoroughly wipe the contaminated surface with a cloth or paper towel soaked in a suitable organic solvent.
-
Wash: Wash the surface with a laboratory detergent solution.
-
Rinse: Wipe the surface with a clean, damp cloth.
-
Waste Disposal: All wipes and cleaning materials used in this process must be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of Carbazole-d8 waste.
Caption: Logical workflow for the proper disposal of Carbazole-d8.
Step-by-Step Disposal Plan
1. Waste Identification and Segregation:
-
Solid Waste: Unused Carbazole-d8, contaminated personal protective equipment (gloves, etc.), and weighing papers should be collected as solid hazardous waste.
-
Liquid Waste: Solvents used for rinsing glassware and for decontamination procedures containing dissolved Carbazole-d8 must be collected as liquid hazardous waste. Do not mix with other incompatible waste streams.
2. Waste Accumulation and Labeling:
-
Use a dedicated, properly sealed, and chemically resistant container for collecting Carbazole-d8 waste.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "Carbazole-d8," and the appropriate hazard symbols (e.g., environmental hazard).
3. Temporary Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated, away from sources of ignition, and have secondary containment to prevent spills.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the Carbazole-d8 waste.
-
Ensure all required paperwork is completed accurately for waste tracking purposes. Never dispose of Carbazole-d8 down the drain or in regular trash.[2]
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of Carbazole-d8, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Carbazole-d8
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Carbazole-d8, with a focus on procedural, step-by-step guidance for operational safety and disposal. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Personal Protective Equipment (PPE) for Carbazole-d8
When handling Carbazole-d8, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended personal protective equipment.
| PPE Category | Specification | Standard Compliance (Example) |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields.[1][2] | EN 166 (EU) or NIOSH (US)[1][2] |
| Skin Protection | Chemical-impermeable gloves.[1] Nitrile rubber gloves are a suitable option.[3] Fire/flame resistant and impervious clothing.[1] | EN 374[3] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1][2] | NIOSH (US) or CEN (EU)[2] |
Quantitative Data for Glove Selection:
| Glove Material | Thickness | Breakthrough Time |
| Nitrile Rubber (NBR) | >0.11 mm[3] | >480 minutes (permeation: level 6)[3] |
Operational Plan for Handling Carbazole-d8
Following a structured operational plan is critical for the safe handling of Carbazole-d8 from preparation to disposal.
I. Pre-Operational Checks
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for Carbazole-d8.[2][4]
-
Ensure Proper Ventilation: Work in a well-ventilated area.[1][2] The use of a local exhaust system or a fume hood is highly recommended to control exposure.[4]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above. Gloves should be inspected for any damage before use.[2]
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Have spillage containment materials readily available.
II. Handling Procedures
-
Avoid Dust Formation: Handle Carbazole-d8 carefully to avoid the formation of dust and aerosols.[1][2]
-
Prevent Contact: Avoid all contact with skin and eyes.[1][2]
-
Use Appropriate Tools: Use non-sparking tools to prevent ignition sources.[1]
-
Weighing and Transfer: When weighing or transferring the substance, do so in a designated area with adequate ventilation, such as a fume hood.
-
Solution Preparation: When preparing solutions, add the solid Carbazole-d8 to the solvent slowly to prevent splashing.
III. Post-Handling Procedures
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
-
Remove PPE: Remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste.[2] Remove other PPE in a manner that avoids cross-contamination.
-
Clean Workspace: Clean the work area and any equipment used in accordance with laboratory procedures.
IV. Disposal Plan
-
Waste Segregation: All waste contaminated with Carbazole-d8, including unused product, contaminated PPE, and cleaning materials, must be collected in suitable, closed containers labeled for disposal.[1][2]
-
Licensed Disposal: Dispose of all waste through a licensed professional waste disposal service.[2] Carbazole-d8 may be disposed of in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Environmental Precautions: Do not allow the chemical to enter drains or the environment.[1][2]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of Carbazole-d8, from initial preparation to final disposal, ensuring all safety precautions are met at each stage.
Caption: Workflow for Safe Handling of Carbazole-d8.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
